Product packaging for 5-(4-Bromophenyl)oxazol-2-amine(Cat. No.:CAS No. 6826-26-2)

5-(4-Bromophenyl)oxazol-2-amine

Cat. No.: B3055995
CAS No.: 6826-26-2
M. Wt: 239.07 g/mol
InChI Key: IOHKMNVCWGUVBX-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)oxazol-2-amine is a useful research compound. Its molecular formula is C9H7BrN2O and its molecular weight is 239.07 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7BrN2O B3055995 5-(4-Bromophenyl)oxazol-2-amine CAS No. 6826-26-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-bromophenyl)-1,3-oxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8/h1-5H,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOHKMNVCWGUVBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(O2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10581330
Record name 5-(4-Bromophenyl)-1,3-oxazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10581330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6826-26-2
Record name 5-(4-Bromophenyl)-1,3-oxazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10581330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 5-(4-Bromophenyl)oxazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details two prominent synthesis pathways for 5-(4-Bromophenyl)oxazol-2-amine, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. The following sections provide a comprehensive overview of the synthetic routes, detailed experimental protocols, and a comparative analysis of the methodologies.

Introduction

This compound is a substituted oxazole derivative. The oxazole ring is a key structural motif in many biologically active compounds. The presence of the 2-amino group and the 5-(4-bromophenyl) substituent provides opportunities for further chemical modifications, making it a versatile building block in drug discovery and development. This guide outlines two distinct and effective methods for its preparation: a two-step pathway involving the hydrazinolysis of an oxazolo[3,2-a]pyrimidinium salt and a more direct one-pot synthesis from an α-bromoketone and urea.

Pathway 1: Two-Step Synthesis via Hydrazinolysis

This pathway involves the initial formation of 2-(4-bromophenyl)oxazolo[3,2-a]pyrimidinium perchlorate, followed by its conversion to the target molecule through hydrazinolysis.

Step 1: Synthesis of 2-(4-Bromophenyl)oxazolo[3,2-a]pyrimidinium Perchlorate

The first step is the condensation reaction between 2-pyrimidone and 4-bromophenacyl bromide to form the bicyclic perchlorate salt.

Step 2: Hydrazinolysis to this compound

The intermediate perchlorate salt is then treated with hydrazine hydrate, which selectively cleaves the pyrimidine ring to yield the desired 2-aminooxazole.[1]

Pathway_1_Synthesis_of_this compound Start 2-Pyrimidone + 4-Bromophenacyl Bromide Intermediate 2-(4-Bromophenyl)oxazolo[3,2-a]pyrimidinium Perchlorate Start->Intermediate Condensation Product This compound Intermediate->Product Hydrazinolysis Reagent1 Perchloric Acid Reagent2 Hydrazine Hydrate

Diagram 1: Two-step synthesis of this compound via a pyrimidinium salt intermediate.

Pathway 2: One-Pot Synthesis from 4-Bromophenacyl Bromide and Urea

This pathway represents a more direct approach, involving the reaction of an α-bromoketone with urea to form the 2-aminooxazole ring in a single step. This method is a well-established route for the synthesis of 2-aminooxazoles.

Pathway_2_Synthesis_of_this compound Start 4-Bromophenacyl Bromide + Urea Product This compound Start->Product Cyclocondensation Solvent Ethanol (reflux)

Diagram 2: One-pot synthesis of this compound.

Experimental Protocols

Pathway 1: Two-Step Synthesis

Step 1: Synthesis of 2-(4-Bromophenyl)oxazolo[3,2-a]pyrimidinium Perchlorate [2]

  • Materials: 2-Pyrimidone, 4-bromophenacyl bromide, perchloric acid.

  • Procedure: A solution of 2-pyrimidone and 4-bromophenacyl bromide in a suitable solvent is treated with perchloric acid. The reaction mixture is stirred at room temperature. The resulting precipitate of 2-(4-bromophenyl)oxazolo[3,2-a]pyrimidinium perchlorate is collected by filtration, washed with a cold solvent, and dried.

  • Yield: 85%[2]

  • Melting Point: 279–281 °C[2]

Step 2: Synthesis of this compound [1]

  • Materials: 2-(4-Bromophenyl)oxazolo[3,2-a]pyrimidinium perchlorate (0.01 mol), acetonitrile (50 ml), hydrazine hydrate (5 ml).

  • Procedure: A suspension of 2-(4-bromophenyl)oxazolo[3,2-a]pyrimidinium perchlorate in acetonitrile is prepared. Hydrazine hydrate is added with stirring. The reaction mixture is refluxed for 30 minutes. After cooling to room temperature, the mixture is poured into 200 ml of water. The resulting solid product is isolated by suction filtration and recrystallized from ethanol.

  • Yield: 96%[1]

Pathway 2: One-Pot Synthesis
  • Materials: 4-Bromophenacyl bromide, urea, ethanol.

  • Procedure: A mixture of 4-bromophenacyl bromide and urea in ethanol is refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then treated with water, and the crude product is collected by filtration. Purification is achieved by recrystallization from a suitable solvent such as ethanol.

Data Presentation

ParameterPathway 1 (Two-Step)Pathway 2 (One-Pot)
Starting Materials 2-Pyrimidone, 4-Bromophenacyl Bromide, Hydrazine Hydrate4-Bromophenacyl Bromide, Urea
Number of Steps 21
Overall Yield ~82% (calculated from individual step yields)Not explicitly reported, but generally moderate to good
Intermediate Isolation YesNo
Reagents Perchloric Acid, AcetonitrileEthanol
Reaction Conditions Step 1: Room Temp.; Step 2: Reflux (0.5 h)[1]Reflux

Experimental Workflow

Experimental_Workflow_Comparison cluster_pathway1 Pathway 1: Two-Step Synthesis cluster_pathway2 Pathway 2: One-Pot Synthesis P1_Start Mix 2-Pyrimidone and 4-Bromophenacyl Bromide P1_React1 Add Perchloric Acid P1_Start->P1_React1 P1_Isolate1 Isolate Intermediate Salt P1_React1->P1_Isolate1 P1_React2 React with Hydrazine Hydrate (Reflux) P1_Isolate1->P1_React2 P1_Isolate2 Isolate Final Product P1_React2->P1_Isolate2 P2_Start Mix 4-Bromophenacyl Bromide and Urea in Ethanol P2_React Reflux P2_Start->P2_React P2_Isolate Isolate Final Product P2_React->P2_Isolate

Diagram 3: Comparative experimental workflow of the two synthesis pathways.

Conclusion

Both described pathways offer effective methods for the synthesis of this compound. The two-step synthesis via hydrazinolysis provides a high overall yield and is well-documented. The one-pot synthesis from 4-bromophenacyl bromide and urea offers a more direct and potentially more atom-economical route, although specific yield data for this particular substrate is not as readily available in the cited literature. The choice of synthesis pathway may depend on factors such as the availability of starting materials, desired purity, and scalability of the reaction. This guide provides the necessary technical details to enable researchers to select and implement the most suitable method for their specific needs.

References

An In-depth Technical Guide on the Core Chemical Properties of 5-(4-Bromophenyl)oxazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 5-(4-Bromophenyl)oxazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. This document consolidates available data on its physicochemical characteristics, spectral properties, synthesis, and potential biological activities to serve as a valuable resource for researchers and professionals in drug discovery and development.

Core Chemical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted/Analog Data)Notes
Molecular Formula C₉H₇BrN₂O-
Molecular Weight 239.07 g/mol -
Boiling Point 340.3±52.0 °CPredicted for 5-(4-Bromophenyl)-4,5-dihydro-1,3-oxazol-2-amine[1]
Density 1.71±0.1 g/cm³Predicted for 5-(4-Bromophenyl)-4,5-dihydro-1,3-oxazol-2-amine[1]
Solubility DMSO (Slightly), Methanol (Slightly)Predicted for 5-(4-Bromophenyl)-4,5-dihydro-1,3-oxazol-2-amine[1]
pKa 8.06±0.70Predicted for 5-(4-Bromophenyl)-4,5-dihydro-1,3-oxazol-2-amine[1]

Synthesis

A general synthetic route to 2-aminooxazoles involves the reaction of a suitable α-haloketone with urea or a urea equivalent. For this compound, a plausible synthesis would involve the reaction of 2-bromo-1-(4-bromophenyl)ethan-1-one with urea.

Experimental Protocol: General Synthesis of 2-Aminooxazoles
  • Materials: α-haloketone (e.g., 2-bromo-1-(4-bromophenyl)ethan-1-one), urea, suitable solvent (e.g., ethanol, DMF), base (optional, e.g., sodium acetate).

  • Procedure:

    • Dissolve the α-haloketone and a molar excess of urea in the chosen solvent in a round-bottom flask.

    • Add a base if required to facilitate the reaction.

    • Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into cold water to precipitate the crude product.

    • Collect the solid by filtration, wash with water, and dry.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminooxazole derivative.

Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and purification methods, would need to be optimized for the synthesis of this compound.

G α-haloketone α-haloketone Reaction_Mixture Reaction Mixture α-haloketone->Reaction_Mixture Urea Urea Urea->Reaction_Mixture Solvent Solvent Solvent->Reaction_Mixture Base (optional) Base (optional) Base (optional)->Reaction_Mixture Heating Heating (Reflux) Reaction_Mixture->Heating Precipitation Precipitation in Water Heating->Precipitation Filtration Filtration Precipitation->Filtration Purification Purification (Recrystallization) Filtration->Purification Final_Product This compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Spectral Properties

While the specific spectra for this compound are not available, the expected spectral characteristics can be inferred from related structures.

Table 2: Expected Spectral Data for this compound

TechniqueExpected Peaks/Signals
¹H NMR Aromatic protons (doublets in the δ 7.0-8.0 ppm range), a singlet for the oxazole ring proton, and a broad singlet for the -NH₂ protons.
¹³C NMR Signals for the aromatic carbons, with the carbon attached to bromine showing a characteristic chemical shift. Signals for the oxazole ring carbons.
IR Spectroscopy N-H stretching vibrations for the primary amine (two bands around 3300-3500 cm⁻¹), C=N stretching of the oxazole ring, and C-Br stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine.

Biological Activity and Potential Signaling Pathways

The 2-aminooxazole scaffold is recognized as a "privileged structure" in medicinal chemistry, indicating its recurrence in biologically active compounds. Derivatives of 2-aminooxazoles and their isosteres, 2-aminothiazoles, have demonstrated a wide range of pharmacological activities.

Antimicrobial and Antitubercular Activity

The 2-aminooxazole moiety is being investigated as a potential pharmacophore for antitubercular agents. Isosteric replacement of the 2-aminothiazole core with 2-aminooxazole has been shown to maintain or even improve antitubercular activity, potentially through better solubility and metabolic stability.

Anticancer Activity

Various heterocyclic compounds containing the bromophenyl moiety have been reported to exhibit anticancer properties. For instance, derivatives of 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine have shown significant anticancer activity against various cancer cell lines. The proposed mechanism for some of these compounds involves the inhibition of tubulin polymerization. While the specific anticancer activity of this compound has not been detailed, its structural features suggest it could be a candidate for such investigations.

Other Potential Activities

The broader class of oxazole-containing compounds has been associated with a diverse range of biological effects, including anti-inflammatory, antiviral, and antiprotozoal activities.

G cluster_0 Potential Biological Activities cluster_1 Potential Cellular Targets Antimicrobial Antimicrobial Bacterial Enzymes Bacterial Enzymes Antimicrobial->Bacterial Enzymes Antitubercular Antitubercular Mycobacterial Cell Wall Synthesis Mycobacterial Cell Wall Synthesis Antitubercular->Mycobacterial Cell Wall Synthesis Anticancer Anticancer Tubulin Polymerization Tubulin Polymerization Anticancer->Tubulin Polymerization Anti-inflammatory Anti-inflammatory Inflammatory Pathways Inflammatory Pathways Anti-inflammatory->Inflammatory Pathways Antiviral Antiviral Viral Replication Enzymes Viral Replication Enzymes Antiviral->Viral Replication Enzymes

Caption: Potential biological activities and cellular targets of 2-aminooxazole derivatives.

Conclusion

This compound is a compound with significant potential for further investigation in the field of drug discovery. Its core 2-aminooxazole structure is a well-established pharmacophore associated with a range of biological activities. This technical guide has summarized the currently available, albeit limited, information on its chemical properties. Further experimental validation of its physicochemical properties, detailed spectral characterization, and comprehensive biological evaluation are crucial next steps to fully elucidate the therapeutic potential of this molecule and its derivatives. Researchers are encouraged to use this guide as a foundational resource for designing future studies.

References

The Elusive Mechanism: A Technical Overview of 5-(4-Bromophenyl)oxazol-2-amine and its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct, in-depth research on the specific mechanism of action for 5-(4-Bromophenyl)oxazol-2-amine is not extensively available in the public domain. This guide, therefore, provides a comprehensive overview of the known biological activities and investigated mechanisms of structurally related bromophenyl-containing heterocyclic compounds. This information is intended to guide researchers and drug development professionals in formulating hypotheses and designing future studies for this class of molecules.

Executive Summary

The 5-(4-bromophenyl)oxazole-2-amine scaffold represents a privileged structure in medicinal chemistry, with its analogs demonstrating a wide spectrum of biological activities. While the precise molecular targets of the parent compound remain uncharacterized, research on structurally similar molecules points towards several potential mechanisms of action, including anti-inflammatory, antimicrobial, and anticancer effects. This whitepaper synthesizes the available data on these related compounds, presenting quantitative biological data, outlining common experimental protocols, and visualizing putative signaling pathways and experimental workflows.

Potential Mechanisms of Action of Structurally Related Compounds

Research into derivatives of bromophenyl-azoles has revealed several potential mechanisms of action, which can be broadly categorized by their therapeutic indications.

Anti-inflammatory and Analgesic Activity

Derivatives of 2-(4-(4-bromophenylsulfonyl)phenyl)-4-arylidene-oxazol-5(4H)-ones have been investigated for their analgesic properties. Molecular docking studies suggest that these compounds may exert their effects through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key mediators of inflammation and pain. Additionally, interactions with transient receptor potential (TRP) channels, specifically TRPA1 and TRPV1, have been proposed as a possible mechanism for their analgesic effects.[1]

Anticancer Activity

Several bromophenyl-containing heterocyclic compounds have demonstrated promising anticancer activity. For instance, derivatives of 4-(4-bromophenyl)-thiazol-2-amine have shown efficacy against the MCF7 human breast adenocarcinoma cell line.[2][3] Similarly, 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have been identified as potential anticancer agents, with tubulin inhibition being a primary proposed mechanism of action.[4][5] Molecular docking studies have indicated that these compounds may bind to the combretastatin A-4 binding site on tubulin, thereby disrupting microtubule dynamics and inducing cell cycle arrest and apoptosis.[4][5] Furthermore, quinoline-oxadiazole derivatives bearing a bromophenyl moiety have been designed as inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy.[6]

Antimicrobial Activity

The bromophenyl-azole scaffold is also a promising pharmacophore for the development of novel antimicrobial agents. Thiazole derivatives have exhibited activity against various bacterial and fungal strains.[2][3] For some 1,3,4-oxadiazole and thiadiazole derivatives, the proposed mechanism of action involves the disruption of mycobacterial cell wall biosynthesis through the inhibition of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[7] Additionally, DNA gyrase has been identified as a potential target for quinoline-oxadiazole hybrids.[6]

Quantitative Biological Data

The following tables summarize the reported quantitative data for various bromophenyl-azole derivatives.

Table 1: Anticancer Activity of Bromophenyl-Azole Derivatives

Compound ClassCell LineActivity MetricValueReference
4-(4-Bromophenyl)-thiazol-2-amine derivative (p2)MCF7IC5010.5 µM[2]
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine (4e)SNB-75% Growth Inhibition41.25%[4][5]
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine (4i)SNB-75% Growth Inhibition38.94%[4][5]
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine (4i)UO-31% Growth Inhibition30.14%[4][5]
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine (4i)CCRF-CEM% Growth Inhibition26.92%[4][5]
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine (4i)EKVX% Growth Inhibition26.61%[4][5]
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine (4i)OVCAR-5% Growth Inhibition23.12%[4][5]

Table 2: Antimicrobial Activity of Bromophenyl-Azole Derivatives

Compound ClassOrganismActivity MetricValueReference
5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivativesMycobacterium tuberculosisMIC≤ 0.03 µM[7]

Experimental Protocols

Detailed experimental methodologies for the synthesis and biological evaluation of these compounds are crucial for reproducibility and further development.

General Synthesis of 4-(4-Bromophenyl)-thiazol-2-amine Derivatives

A common synthetic route involves the reaction of p-bromoacetophenone with thiourea in the presence of a catalyst like iodine to yield the 4-(4-bromophenyl)thiazol-2-amine intermediate. This intermediate is then reacted with various aromatic aldehydes to produce the final target compounds.[2]

In Vitro Anticancer Activity Assay (SRB Assay)

The anticancer activity of synthesized compounds against cell lines such as MCF7 is often determined using the Sulforhodamine B (SRB) colorimetric assay. This assay relies on the ability of SRB to bind to protein components of cells, providing a measure of cell mass. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated.[2]

Molecular Docking Studies

To elucidate potential mechanisms of action, molecular docking studies are frequently employed. This computational technique predicts the preferred orientation of a ligand when bound to a receptor of known three-dimensional structure. For example, the docking of triazole analogs into the tubulin–combretastatin A-4 binding site (PDB ID: 5LYJ) has been used to predict their binding affinities and interactions.[4][5]

Visualizing Potential Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate some of the putative signaling pathways and experimental workflows discussed.

G Hypothesized Anticancer Mechanism of Triazole Derivatives cluster_0 Cellular Environment Triazole_Derivative 5-(3-Bromophenyl)-N-aryl- 4H-1,2,4-triazol-3-amine Tubulin Tubulin Triazole_Derivative->Tubulin Inhibition of Polymerization Microtubule_Instability Microtubule Instability Tubulin->Microtubule_Instability Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Microtubule_Instability->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Putative anticancer mechanism of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine derivatives.

G General Experimental Workflow for Anticancer Drug Screening Synthesis Synthesis of Bromophenyl-Azole Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization In_Vitro_Screening In Vitro Anticancer Screening (e.g., SRB Assay) Characterization->In_Vitro_Screening Data_Analysis Data Analysis (IC50 Determination) In_Vitro_Screening->Data_Analysis Molecular_Docking Molecular Docking Studies (Target Identification) Data_Analysis->Molecular_Docking Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Molecular_Docking->Lead_Optimization

Caption: A generalized experimental workflow for the screening of novel anticancer compounds.

Conclusion and Future Directions

While the specific mechanism of action of this compound remains to be elucidated, the broader class of bromophenyl-azole derivatives represents a rich source of potential therapeutic agents with diverse biological activities. The available data suggest that these compounds can be developed as anti-inflammatory, anticancer, and antimicrobial drugs. Future research should focus on the systematic evaluation of this compound to identify its specific molecular targets and delineate its mechanism of action. This could involve broad-based phenotypic screening followed by target deconvolution studies, as well as focused enzymatic and cell-based assays based on the known activities of its structural analogs. Such studies will be instrumental in unlocking the full therapeutic potential of this promising chemical scaffold.

References

A Technical Guide to the Biological Activity Screening of 5-(4-Bromophenyl)oxazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the biological activity screening of the novel compound 5-(4-Bromophenyl)oxazol-2-amine. Drawing upon the known therapeutic potential of structurally related oxazole and bromophenyl-containing molecules, this document outlines detailed experimental protocols and data presentation strategies for assessing its anticancer, antimicrobial, and enzyme inhibitory activities. The methodologies and visualizations presented herein are intended to facilitate a thorough investigation of the compound's pharmacological profile.

Anticancer Activity Screening

Oxazole derivatives have demonstrated significant potential as anticancer agents by targeting various critical cellular pathways.[1][2][3] Screening this compound for its cytotoxic and antiproliferative effects is a logical first step in evaluating its therapeutic potential.

In Vitro Cytotoxicity Assessment: MTT Assay

A primary method for evaluating the cytotoxic effects of a novel compound on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5][6] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][6]

  • Cell Culture: Human cancer cell lines (e.g., HeLa for cervical cancer, MCF-7 for breast cancer) and a non-cancerous cell line (e.g., HEK293 for human embryonic kidney cells) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent like DMSO. Treat the cells with serial dilutions of the compound (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 24 to 72 hours.[7][8] Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[4]

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl).[4][8]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.[4][5]

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Quantitative data from cytotoxicity assays should be summarized in a clear tabular format to allow for easy comparison of the compound's activity across different cell lines.

CompoundCell LineIC50 (µM) after 48hSelectivity Index (SI)
This compoundHeLaExperimental ValueCalculated Value
This compoundMCF-7Experimental ValueCalculated Value
This compoundHEK293Experimental ValueN/A
Doxorubicin (Control)HeLaReference ValueReference Value
Doxorubicin (Control)MCF-7Reference ValueReference Value
Doxorubicin (Control)HEK293Reference ValueN/A

Note: The Selectivity Index (SI) is calculated as the IC50 of the compound in a non-cancerous cell line divided by the IC50 in a cancerous cell line.

Visualization of Experimental Workflow and Potential Signaling Pathways

MTT_Workflow start Start cell_culture Cell Culture (Cancer & Normal lines) start->cell_culture cell_seeding Seed Cells in 96-well plates cell_culture->cell_seeding compound_treatment Treat with This compound (various concentrations) cell_seeding->compound_treatment incubation Incubate (24-72 hours) compound_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate (3-4 hours) mtt_addition->formazan_formation solubilization Add Solubilization Solution (e.g., DMSO) formazan_formation->solubilization absorbance_reading Read Absorbance (570 nm) solubilization->absorbance_reading data_analysis Calculate % Viability & IC50 values absorbance_reading->data_analysis end End data_analysis->end

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Anticancer_Pathways cluster_tubulin Tubulin Polymerization Inhibition cluster_kinase Kinase Inhibition cluster_topo Topoisomerase Inhibition Compound 5-(4-Bromophenyl) oxazol-2-amine Tubulin Tubulin Compound->Tubulin Kinase Protein Kinases (e.g., EGFR, PI3K) Compound->Kinase Topoisomerase DNA Topoisomerase Compound->Topoisomerase Microtubules Microtubules Tubulin->Microtubules Polymerization Mitotic_Arrest Mitotic Arrest Microtubules->Mitotic_Arrest Apoptosis_Tubulin Apoptosis Mitotic_Arrest->Apoptosis_Tubulin Downstream Downstream Signaling (e.g., Ras/Raf/MEK/ERK, Akt/mTOR) Kinase->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation DNA_Replication DNA Replication & Repair Topoisomerase->DNA_Replication Apoptosis_Topo Apoptosis DNA_Replication->Apoptosis_Topo

Caption: Potential signaling pathways targeted by oxazole-based anticancer agents.[1][3][9]

Antimicrobial Activity Screening

Given that various oxazole and thiazole derivatives exhibit antimicrobial properties, screening this compound against a panel of pathogenic bacteria and fungi is warranted.[10][11]

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Microorganism Preparation: Cultures of Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans, Aspergillus niger) are grown to the mid-logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Two-fold serial dilutions are prepared in a 96-well microtiter plate containing Mueller-Hinton Broth for bacteria or RPMI-1640 for fungi.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: Include a positive control (microorganisms with no compound), a negative control (broth only), and a standard antibiotic control (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Presentation: Antimicrobial Activity

The antimicrobial activity data should be tabulated to show the MIC values against the tested microorganisms.

CompoundGram-positive BacteriaGram-negative BacteriaFungi
S. aureus MIC (µg/mL)B. subtilis MIC (µg/mL)E. coli MIC (µg/mL)
This compoundExperimental ValueExperimental ValueExperimental Value
CiprofloxacinReference ValueReference ValueReference Value
FluconazoleN/AN/AN/A

Visualization of Experimental Workflow

MIC_Workflow start Start prepare_compound Prepare Serial Dilutions of This compound start->prepare_compound prepare_microbes Prepare Standardized Microbial Inoculum start->prepare_microbes plate_setup Dispense Compound Dilutions into 96-well Plate prepare_compound->plate_setup inoculate Inoculate Wells with Microbial Suspension prepare_microbes->inoculate plate_setup->inoculate controls Set Up Controls (Positive, Negative, Standard Drug) inoculate->controls incubation Incubate Plates (24-48 hours) controls->incubation read_results Visually Inspect for Growth and Determine MIC incubation->read_results end End read_results->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Enzyme Inhibition Screening

Many drugs exert their therapeutic effects by inhibiting specific enzymes.[12] Given the structural motifs present in this compound, screening for inhibitory activity against relevant enzymes is a crucial step.

Spectrophotometric Enzyme Inhibition Assay

A general and widely applicable method for assessing enzyme inhibition is the spectrophotometric assay, which monitors the change in absorbance of a substrate or product over time.[13][14][15]

  • Reagent Preparation: Prepare a buffer solution at the optimal pH for the target enzyme. Dissolve the enzyme, substrate, and this compound in the buffer.

  • Assay Setup: In a cuvette or 96-well plate, combine the buffer, enzyme, and varying concentrations of the test compound. Allow for a pre-incubation period for the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Spectrophotometric Monitoring: Immediately place the reaction vessel in a spectrophotometer and monitor the change in absorbance at a specific wavelength corresponding to the substrate consumption or product formation over time.

  • Data Analysis: Calculate the initial reaction rates (velocities) from the linear portion of the absorbance versus time plots. Determine the percentage of inhibition for each concentration of the test compound relative to the uninhibited control. Calculate the IC50 value.

Data Presentation: Enzyme Inhibition

The results of the enzyme inhibition assay should be presented in a table format.

CompoundTarget EnzymeSubstrateIC50 (µM)
This compounde.g., Acetylcholinesterasee.g., AcetylthiocholineExperimental Value
This compounde.g., Cyclooxygenase-2e.g., Arachidonic AcidExperimental Value
Standard Inhibitore.g., Acetylcholinesterasee.g., AcetylthiocholineReference Value

Visualization of Experimental Workflow

Enzyme_Inhibition_Workflow start Start prepare_reagents Prepare Buffer, Enzyme, Substrate, & Inhibitor Solutions start->prepare_reagents pre_incubation Pre-incubate Enzyme with Inhibitor prepare_reagents->pre_incubation start_reaction Initiate Reaction by Adding Substrate pre_incubation->start_reaction monitor_absorbance Monitor Absorbance Change over Time start_reaction->monitor_absorbance calculate_rates Calculate Initial Reaction Rates monitor_absorbance->calculate_rates determine_inhibition Determine % Inhibition & IC50 Value calculate_rates->determine_inhibition end End determine_inhibition->end

Caption: Workflow for a spectrophotometric enzyme inhibition assay.

References

Spectroscopic and Synthetic Profile of 5-(4-Bromophenyl)oxazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides a detailed overview of the spectroscopic and synthetic characteristics of 5-(4-bromophenyl)oxazol-2-amine, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of comprehensive, publicly accessible experimental data for this compound, this document presents a detailed analysis of the closely related and well-characterized analog, 5-(4-bromophenyl)-1,3,4-oxadiazol-2-amine . The structural difference, the substitution of a carbon atom in the oxazole ring with a nitrogen atom to form an oxadiazole ring, is noted. This guide also provides predicted spectroscopic data for the target compound and outlines general experimental protocols for its synthesis and characterization.

Spectroscopic Data of the Analog: 5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine

The following tables summarize the available spectroscopic data for 5-(4-bromophenyl)-1,3,4-oxadiazol-2-amine.

Table 1: ¹H NMR Spectroscopic Data of 5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.67s1HNH
7.73-7.76d2HAr-H
7.50-7.52d2HAr-H

Solvent: DMSO-d₆, Spectrometer frequency: 300 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data of 5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine

Chemical Shift (δ) ppmAssignment
164.55C=O or C=N of oxadiazole ring
160.71C=N of oxadiazole ring
152.12C-Br of aromatic ring
140.09C-Ar of oxadiazole ring
129.92Ar-C
128.52Ar-C
118.55Ar-C
116.21Ar-C

Solvent: DMSO-d₆, Spectrometer frequency: 75 MHz[1]

Table 3: IR Spectroscopic Data of 5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine

Wavenumber (cm⁻¹)Assignment
3219N-H stretching
1523C=N stretching
1173C-O-C stretching
634C-Br stretching

Sample preparation: KBr pellet[1]

Table 4: Mass Spectrometry Data of 5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine

m/zIon
331[M]⁺
333[M+2]⁺

Ionization method not specified[1]

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the cyclization of a suitable precursor. A general method for the synthesis of 2-aminooxazoles can be adapted for this specific compound[2].

Reaction Scheme:

4-Bromophenacyl bromide reacts with urea in a suitable solvent, such as ethanol, under reflux conditions to yield this compound.

Procedure:

  • To a solution of 4-bromophenacyl bromide (1 equivalent) in ethanol, add urea (1.2 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

General Protocol for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.[3] The sample is typically dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃.[4] Chemical shifts are reported in parts per million (ppm) relative to an internal standard, tetramethylsilane (TMS).[5]

Infrared (IR) Spectroscopy: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, the KBr pellet method is commonly used.[6][7] A small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum is obtained using a mass spectrometer. The sample is introduced into the ion source where it is ionized.[8][9] Common ionization techniques for organic molecules include Electron Ionization (EI) and Electrospray Ionization (ESI).[9] The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion.[8]

Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a target compound like this compound.

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start Starting Materials (4-Bromophenacyl bromide, Urea) reaction Chemical Reaction (Cyclization) start->reaction workup Work-up & Purification (Recrystallization) reaction->workup product Pure Product (this compound) workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data Data Analysis & Structure Confirmation nmr->data ir->data ms->data

References

Synthesis of 2-Amino-5-Aryloxazoles from Bromophenyl Precursors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic pathway for the preparation of 2-amino-5-aryloxazoles, a privileged scaffold in medicinal chemistry, utilizing readily available bromophenyl precursors. The described two-step methodology combines the well-established Van Leusen oxazole synthesis with a subsequent C2-amination, offering a modular and efficient route to the target compounds. This document furnishes detailed experimental protocols, quantitative data summaries, and mechanistic diagrams to facilitate the application of this synthesis in research and drug development settings.

Introduction

The 2-amino-5-aryloxazole moiety is a key structural feature in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. The synthesis of these molecules, particularly with specific substitution patterns, is of significant interest to the medicinal chemistry community. This guide focuses on a strategic approach that commences with bromophenyl aldehydes, which serve as versatile and readily accessible starting materials. The bromo-substituent not only directs the synthesis but also provides a handle for further functionalization via cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery.

The presented synthetic strategy is divided into two key stages:

  • Formation of the 5-(Bromophenyl)oxazole Core: This is achieved through the Van Leusen oxazole synthesis, a powerful carbon-carbon and carbon-oxygen bond-forming reaction.

  • Introduction of the 2-Amino Group: This is accomplished via a directed amination at the C2 position of the oxazole ring, a site activated for nucleophilic attack after metallation.

Overall Synthetic Workflow

The logical flow of the synthesis is depicted in the following diagram, illustrating the progression from the bromophenyl precursor to the final 2-amino-5-aryloxazole product.

G Bromobenzaldehyde Bromobenzaldehyde Precursor Oxazole_Intermediate 5-(Bromophenyl)oxazole Bromobenzaldehyde->Oxazole_Intermediate K2CO3, MeOH TosMIC Tosylmethyl Isocyanide (TosMIC) TosMIC->Oxazole_Intermediate Oxazole_Intermediate2 5-(Bromophenyl)oxazole Metallated_Oxazole C2-Metallated Oxazole Oxazole_Intermediate2->Metallated_Oxazole 1. iPrMgCl Final_Product 2-Amino-5-(bromophenyl)oxazole Metallated_Oxazole->Final_Product 2. Electrophilic Amine 3. Cu(OAc)2 Aminating_Agent Electrophilic Aminating Agent Aminating_Agent->Final_Product

Caption: Overall synthetic workflow for 2-amino-5-aryloxazoles.

Experimental Protocols & Data

This section provides detailed experimental procedures for the key transformations, along with tables summarizing the reagents, conditions, and expected yields.

Step 1: Synthesis of 5-(4-Bromophenyl)oxazole via Van Leusen Reaction

The Van Leusen reaction facilitates the formation of the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC). The reaction proceeds through the initial deprotonation of TosMIC, followed by nucleophilic attack on the aldehyde, cyclization, and subsequent elimination of toluenesulfinic acid.

G reactant1 4-Bromobenzaldehyde intermediate2 Adduct reactant1->intermediate2 reactant2 TosMIC intermediate1 Deprotonated TosMIC reactant2->intermediate1 K2CO3 intermediate1->intermediate2 Nucleophilic Attack intermediate3 Oxazoline Intermediate intermediate2->intermediate3 5-endo-dig Cyclization product 5-(4-Bromophenyl)oxazole intermediate3->product Elimination of TsH

Caption: Mechanism of the Van Leusen Oxazole Synthesis.

Table 1: Reagents and Conditions for Van Leusen Oxazole Synthesis

Reagent/ParameterMolar Equiv.ConcentrationRole
4-Bromobenzaldehyde1.0-Starting Material
Tosylmethyl isocyanide (TosMIC)1.0-C1 Synthon
Potassium Carbonate (K₂CO₃)1.75-Base
Methanol (MeOH)-0.2 MSolvent
Reaction Conditions
TemperatureReflux (approx. 65 °C)
Time4 hours
Yield
Expected Yield75-85%

Detailed Experimental Protocol:

  • To a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, add 4-bromobenzaldehyde (1.0 eq.), tosylmethyl isocyanide (1.0 eq.), and potassium carbonate (1.75 eq.).

  • Add methanol to achieve a concentration of approximately 0.2 M with respect to the aldehyde.

  • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4 hours.

  • After cooling to room temperature, add water to the reaction mixture and stir for 10 minutes.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-(4-bromophenyl)oxazole.

Step 2: C2-Amination of 5-(4-Bromophenyl)oxazole

The introduction of the amino group at the C2 position is achieved through a copper-catalyzed electrophilic amination. This process involves the initial deprotonation of the oxazole at the C2 position using a Grignard reagent, followed by reaction with an electrophilic aminating agent.

G start 5-(4-Bromophenyl)oxazole intermediate1 C2-Magnesiated Oxazole start->intermediate1 iPrMgCl product 2-Amino-5-(4-bromophenyl)oxazole intermediate1->product Electrophilic Amination (Cu(OAc)2 catalyst) reactant2 O-Benzoylhydroxylamine reactant2->product

Caption: C2-Amination of the 5-(bromophenyl)oxazole intermediate.

Table 2: Reagents and Conditions for C2-Amination

Reagent/ParameterMolar Equiv.ConcentrationRole
5-(4-Bromophenyl)oxazole1.0-Starting Material
Isopropylmagnesium Chloride (iPrMgCl)1.12.0 M in THFBase for Deprotonation
O-Benzoylhydroxylamine1.2-Electrophilic Amine Source
Copper(II) Acetate (Cu(OAc)₂)0.1-Catalyst
Zinc Chloride (ZnCl₂)1.01.0 M in Et₂OAdditive
Tetrahydrofuran (THF)-0.1 MSolvent
Reaction Conditions
TemperatureRoom Temperature
Time2-4 hours
Yield
Expected Yield60-75%

Detailed Experimental Protocol:

  • To a flame-dried, argon-purged flask, add a solution of 5-(4-bromophenyl)oxazole (1.0 eq.) in anhydrous THF (to 0.1 M).

  • Cool the solution to 0 °C and add isopropylmagnesium chloride (1.1 eq., 2.0 M solution in THF) dropwise. Stir the mixture at 0 °C for 30 minutes.

  • In a separate flask, prepare a solution of O-benzoylhydroxylamine (1.2 eq.) and copper(II) acetate (0.1 eq.) in anhydrous THF.

  • Add the solution of the aminating agent and catalyst to the magnesiated oxazole solution at 0 °C.

  • Add zinc chloride (1.0 eq., 1.0 M solution in diethyl ether) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the 2-amino-5-(4-bromophenyl)oxazole.

Conclusion

The synthetic route detailed in this guide provides a reliable and adaptable method for the synthesis of 2-amino-5-aryloxazoles from bromophenyl precursors. The modularity of this two-step process, combining the Van Leusen oxazole synthesis and a subsequent C2-amination, allows for the generation of a variety of analogs for structure-activity relationship (SAR) studies. The use of a bromophenyl precursor is particularly advantageous, as the bromine atom can be further elaborated using modern cross-coupling methodologies, significantly expanding the accessible chemical space for drug discovery and development programs. The provided protocols and data serve as a practical resource for researchers in the field.

In Silico Modeling of 5-(4-Bromophenyl)oxazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. The compound 5-(4-Bromophenyl)oxazol-2-amine has emerged as a molecule of interest for further investigation due to its structural similarities to known inhibitors of key cancer targets. This technical guide provides a comprehensive overview of the in silico modeling approaches that can be employed to elucidate the potential therapeutic applications of this compound. The guide details methodologies for molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and outlines potential signaling pathways for further experimental validation.

Introduction

In silico modeling has become an indispensable tool in modern drug discovery, accelerating the identification and optimization of lead compounds. For novel molecules such as this compound, computational methods provide a rational approach to predict its biological targets, understand its mechanism of action, and evaluate its drug-like properties before undertaking extensive and costly experimental studies. Based on the activities of structurally related oxazole and bromophenyl-containing compounds, putative biological targets for this compound include Epidermal Growth Factor Receptor (EGFR) kinase and tubulin. This guide will focus on the in silico evaluation of this compound against these two prominent cancer targets.

Putative Biological Targets and Signaling Pathways

Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2] Inhibition of EGFR can block downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, thereby impeding tumor growth and survival.[2][3]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand EGFR EGFR Ligand->EGFR Binding & Dimerization P P EGFR->P Autophosphorylation Grb2 Grb2 P->Grb2 PI3K PI3K P->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Conversion AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Inhibitor 5-(4-Bromophenyl) oxazol-2-amine Inhibitor->EGFR Inhibition

Figure 1: Simplified EGFR Signaling Pathway and Potential Inhibition.
Tubulin

Tubulin is a globular protein that polymerizes to form microtubules, a key component of the cytoskeleton.[4] Microtubules are essential for cell division, intracellular transport, and maintenance of cell shape.[4] Tubulin inhibitors disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis, making them effective anticancer agents.[5] They are broadly classified as microtubule-stabilizing or -destabilizing agents.[4]

Tubulin_Dynamics cluster_process Microtubule Dynamics TubulinDimers αβ-Tubulin Dimers Polymerization Polymerization TubulinDimers->Polymerization Microtubule Microtubule Polymerization->Microtubule Depolymerization Depolymerization Microtubule->Depolymerization Depolymerization->TubulinDimers Inhibitor 5-(4-Bromophenyl) oxazol-2-amine Inhibitor->Polymerization Inhibition Inhibitor->Depolymerization Inhibition

Figure 2: Inhibition of Microtubule Dynamics.

In Silico Modeling Workflow

A typical in silico workflow for evaluating a novel compound like this compound is depicted below. This multi-step process allows for a thorough computational assessment prior to experimental validation.

In_Silico_Workflow Start Start: 5-(4-Bromophenyl) oxazol-2-amine LigandPrep Ligand Preparation (3D Structure Generation, Energy Minimization) Start->LigandPrep Docking Molecular Docking LigandPrep->Docking ADMET ADMET Prediction LigandPrep->ADMET TargetSelection Target Selection (e.g., EGFR, Tubulin) ProteinPrep Protein Preparation (PDB Structure Retrieval, Cleaning, Protonation) TargetSelection->ProteinPrep ProteinPrep->Docking Analysis Binding Mode and Scoring Analysis Docking->Analysis Report Generate Report: - Docking Scores - Binding Interactions - ADMET Profile Analysis->Report ADMET->Report

Figure 3: General In Silico Modeling Workflow.

Experimental Protocols for In Silico Modeling

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[6]

Objective: To predict the binding mode and affinity of this compound to the active sites of EGFR and tubulin.

Methodology:

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a molecular builder (e.g., Avogadro, ChemDraw).

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign partial charges (e.g., Gasteiger charges).

    • Save the prepared ligand in a suitable format (e.g., .pdbqt).

  • Protein Preparation:

    • Retrieve the crystal structures of the target proteins from the Protein Data Bank (PDB). For example, PDB ID: 1M17 for EGFR kinase domain and PDB ID: 1SA0 for tubulin.

    • Remove water molecules and co-crystallized ligands.

    • Add polar hydrogens and assign charges.

    • Define the binding site (grid box) based on the co-crystallized ligand or known active site residues.

  • Docking Simulation:

    • Use a docking program such as AutoDock Vina or Glide.[5]

    • Set the prepared ligand and protein files as input.

    • Configure the search algorithm parameters (e.g., number of binding modes, exhaustiveness).

    • Run the docking simulation.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding docking scores (binding affinities).

    • Visualize the ligand-protein interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio.

ADMET Prediction Protocol

ADMET prediction assesses the pharmacokinetic and pharmacodynamic properties of a compound.[7]

Objective: To evaluate the drug-likeness of this compound.

Methodology:

  • Input:

    • Provide the SMILES string or a 2D structure of this compound to an ADMET prediction server (e.g., SwissADME, pkCSM).[8]

  • Property Calculation:

    • The server will calculate various physicochemical and pharmacokinetic properties.

  • Analysis:

    • Evaluate the compound's compliance with drug-likeness rules (e.g., Lipinski's Rule of Five).

    • Assess predicted absorption (e.g., Caco-2 permeability, human intestinal absorption), distribution (e.g., blood-brain barrier permeability), metabolism (e.g., CYP450 inhibition), excretion, and toxicity (e.g., AMES mutagenicity, hepatotoxicity).

Data Presentation

The quantitative results from in silico modeling should be summarized in clear and concise tables for comparative analysis.

Table 1: Predicted ADMET Properties of this compound (Illustrative Data)

PropertyPredicted ValueReference RangeCompliance
Molecular Weight ( g/mol )277.12< 500Yes
LogP3.2≤ 5Yes
Hydrogen Bond Donors1≤ 5Yes
Hydrogen Bond Acceptors3≤ 10Yes
Lipinski's Rule of Five0 violations0-1 violationsYes
GI AbsorptionHigh-Favorable
BBB PermeantYes-Favorable
CYP2D6 InhibitorNo-Favorable
AMES ToxicityNon-mutagen-Favorable

Table 2: Molecular Docking Results (Illustrative Data)

Target Protein (PDB ID)Binding Affinity (kcal/mol)Key Interacting Residues
EGFR (1M17)-8.5Met793, Leu718, Cys797
Tubulin (1SA0)-7.9Cys241, Leu248, Ala316

Proposed Experimental Validation Workflow

The in silico predictions should be validated through in vitro experiments.

Experimental_Workflow Start Start: In Silico Hits Synthesis Chemical Synthesis and Purification of Compound Start->Synthesis Characterization Structural Characterization (NMR, Mass Spec) Synthesis->Characterization EGFR_Assay EGFR Kinase Inhibition Assay Characterization->EGFR_Assay Tubulin_Assay Tubulin Polymerization Assay Characterization->Tubulin_Assay IC50 Determine IC50 Values EGFR_Assay->IC50 Tubulin_Assay->IC50 Cell_Assay Cell-Based Assays (e.g., MTT on Cancer Cell Lines) IC50->Cell_Assay Report Final Report: - IC50 Values - Cellular Activity Cell_Assay->Report

Figure 4: Proposed Experimental Validation Workflow.
EGFR Kinase Inhibition Assay Protocol

Objective: To experimentally determine the inhibitory activity of this compound against EGFR kinase.

Methodology:

  • Reagents and Materials: Recombinant human EGFR kinase, ATP, poly(Glu, Tyr) 4:1 substrate, kinase buffer, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).[9]

  • Procedure:

    • In a 96-well plate, add the kinase buffer, EGFR enzyme, and varying concentrations of the test compound.

    • Initiate the reaction by adding the ATP/substrate mixture.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a luminescence-based method that quantifies ADP production.[9]

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Tubulin Polymerization Assay Protocol

Objective: To assess the effect of this compound on tubulin polymerization.

Methodology:

  • Reagents and Materials: Purified tubulin, GTP, polymerization buffer, test compound, and a spectrophotometer.[10]

  • Procedure:

    • In a 96-well plate, add the polymerization buffer, tubulin, and varying concentrations of the test compound.

    • Incubate the plate at 4°C.

    • Initiate polymerization by transferring the plate to a spectrophotometer pre-warmed to 37°C.[11]

    • Monitor the change in absorbance at 340 nm over time.[11]

  • Data Analysis:

    • Plot the absorbance as a function of time to generate polymerization curves.

    • Compare the curves of the test compound with positive (e.g., paclitaxel) and negative (e.g., DMSO) controls to determine if the compound inhibits or enhances tubulin polymerization.

Conclusion

This technical guide outlines a comprehensive in silico and experimental strategy for the evaluation of this compound as a potential therapeutic agent. The proposed workflow, beginning with computational modeling and followed by experimental validation, provides a rational and efficient pathway for elucidating the compound's mechanism of action and advancing its development. The putative targeting of EGFR and tubulin offers promising avenues for its application in oncology, warranting further investigation.

References

Potential Therapeutic Targets of 5-(4-Bromophenyl)oxazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(4-Bromophenyl)oxazol-2-amine is a small molecule belonging to the oxazole class of heterocyclic compounds, a scaffold known for a wide range of biological activities. While direct experimental evidence for the specific therapeutic targets of this compound is limited in publicly available literature, analysis of structurally related molecules provides compelling hypotheses for its potential mechanisms of action. This technical guide summarizes the current understanding of potential therapeutic targets, presents quantitative data from analogous compounds, details relevant experimental protocols for target identification and validation, and provides visual representations of key pathways and workflows. The primary hypothesized target, based on a close structural analog, is FMS-like tyrosine kinase 3 (FLT3), a key player in acute myeloid leukemia. Other potential targets, suggested by related molecular structures, include the endothelin receptors, tubulin, and enzymes involved in inflammation such as cyclooxygenases. This document aims to serve as a comprehensive resource for researchers investigating the therapeutic potential of this compound and similar oxazole derivatives.

Introduction

Oxazole-containing compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The oxazole ring can participate in various non-covalent interactions with biological macromolecules, making it a privileged scaffold in drug design. This compound, with its specific substitution pattern, presents a unique chemical entity whose therapeutic potential is yet to be fully elucidated. This guide consolidates the available data on closely related compounds to infer the most probable therapeutic targets and provides a roadmap for their experimental validation.

Potential Therapeutic Targets and Signaling Pathways

Based on the biological activity of structurally similar compounds, several potential therapeutic targets for this compound have been identified.

FMS-like Tyrosine Kinase 3 (FLT3)

A study on 5-(4-fluorophenyl)-N-phenyloxazol-2-amine , a close structural analog of the title compound, identified it as a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3)[1]. FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic progenitor cells.[1] Mutations, particularly internal tandem duplications (ITD), of FLT3 are common in acute myeloid leukemia (AML) and lead to its constitutive activation, promoting uncontrolled cell growth.[1] Inhibition of FLT3 is a validated therapeutic strategy for AML.

Signaling Pathway of FLT3 in AML

FLT3_Pathway FLT3 FLT3-ITD (Constitutively Active) RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation and Survival ERK->Proliferation STAT5->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Compound This compound (Hypothesized) Compound->FLT3

Caption: Hypothesized inhibition of the FLT3 signaling pathway by this compound.

Endothelin Receptors

The compound N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan) , which shares the 4-bromophenyl moiety, is a potent dual antagonist of endothelin receptors ETA and ETB[2][3]. Endothelin receptors are G-protein coupled receptors involved in vasoconstriction and cell proliferation, and their antagonists are used in the treatment of pulmonary arterial hypertension.

Tubulin

A study on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs suggested that these compounds may exert their anticancer effects through the inhibition of tubulin polymerization[4][5][6]. Tubulin is the protein subunit of microtubules, which are essential for cell division. Disruption of microtubule dynamics is a common mechanism of action for many anticancer drugs.

Cyclooxygenase (COX) Enzymes

Molecular docking studies on 2-(4-(4-bromophenylsulfonyl)phenyl)-4-arylidene-oxazol-5(4H)-ones indicated potential binding to COX-1 and COX-2 enzymes[7]. These enzymes are key to the inflammatory pathway, and their inhibition is the basis for the action of nonsteroidal anti-inflammatory drugs (NSAIDs).

Quantitative Data from Analogous Compounds

CompoundTargetAssay TypeIC50Reference
5-(4-fluorophenyl)-N-phenyloxazol-2-amineFLT3Cell-free kinase assay2.5 nM[1]
5-(4-fluorophenyl)-N-phenyloxazol-2-amineFLT3 (ITD)Cell-free kinase assay1.3 nM[1]
5-(4-fluorophenyl)-N-phenyloxazol-2-amineMolm-13 cells (FLT3-ITD+)Cell proliferation assay8.7 nM[1]
5-(4-fluorophenyl)-N-phenyloxazol-2-amineMV4-11 cells (FLT3-ITD+)Cell proliferation assay1.2 nM[1]
MacitentanEndothelin Receptor A (ETA)Radioligand binding assay0.5 nM[2]
MacitentanEndothelin Receptor B (ETB)Radioligand binding assay391 nM[2]

Experimental Protocols for Target Identification and Validation

To definitively identify the therapeutic targets of this compound, a series of experimental approaches can be employed.

Target Identification Workflow

Target_ID_Workflow Start This compound Phenotypic_Screening Phenotypic Screening (e.g., cell viability, pathway activation) Start->Phenotypic_Screening Affinity_Chromatography Affinity Chromatography- Mass Spectrometry Start->Affinity_Chromatography Yeast_Two_Hybrid Yeast Two-Hybrid Screening Start->Yeast_Two_Hybrid Target_Deconvolution Target Deconvolution (Computational & Experimental) Phenotypic_Screening->Target_Deconvolution Putative_Targets Identification of Putative Targets Affinity_Chromatography->Putative_Targets Yeast_Two_Hybrid->Putative_Targets Target_Deconvolution->Putative_Targets Biochemical_Assays Biochemical Assays (e.g., Kinase Assays) Putative_Targets->Biochemical_Assays Cell_Based_Assays Cell-Based Target Engagement Assays Putative_Targets->Cell_Based_Assays Target_Validation Target Validation Biochemical_Assays->Target_Validation Cell_Based_Assays->Target_Validation Validated_Target Validated Therapeutic Target(s) Target_Validation->Validated_Target

Caption: A general workflow for the identification and validation of therapeutic targets.

Detailed Methodologies

This protocol is adapted from a general method for assessing the inhibitory potential of small molecules against protein kinases[8][9][10][11][12].

  • Reagents and Materials:

    • Recombinant human FLT3 kinase domain.

    • Kinase substrate (e.g., a synthetic peptide or a protein like myelin basic protein).

    • ATP (radiolabeled [γ-³²P]ATP or unlabeled for non-radiometric assays).

    • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT).

    • This compound stock solution in DMSO.

    • 96-well plates.

    • Phosphocellulose paper or other method for separating phosphorylated substrate.

    • Scintillation counter or luminescence plate reader.

  • Procedure:

    • Prepare serial dilutions of this compound in the kinase reaction buffer.

    • In a 96-well plate, add the kinase, substrate, and diluted compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction (e.g., by adding a stop solution like 3% phosphoric acid).

    • Transfer a portion of the reaction mixture to phosphocellulose paper.

    • Wash the paper to remove unincorporated [γ-³²P]ATP.

    • Quantify the incorporated radioactivity using a scintillation counter. For non-radiometric assays, measure the signal (e.g., luminescence) according to the kit manufacturer's instructions.

    • Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.

This protocol describes a general method to confirm that a compound binds to its intended target within a cellular context[13][14][15][16][17].

  • Reagents and Materials:

    • Cells expressing the target protein (e.g., a cell line engineered to overexpress FLT3).

    • Cell culture medium and supplements.

    • This compound.

    • Lysis buffer.

    • Antibodies specific to the target protein.

    • Western blotting or ELISA reagents.

    • A method to measure target engagement (e.g., cellular thermal shift assay (CETSA), NanoBRET).

  • Procedure (Example using CETSA):

    • Culture the cells to the desired confluency.

    • Treat the cells with varying concentrations of this compound or a vehicle control for a specified time.

    • Harvest and wash the cells.

    • Resuspend the cells in a buffer and aliquot them into PCR tubes.

    • Heat the samples across a range of temperatures (e.g., 37°C to 70°C) for a few minutes.

    • Cool the samples and lyse the cells (e.g., by freeze-thaw cycles).

    • Centrifuge to separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated fraction.

    • Analyze the amount of soluble target protein in the supernatant by Western blotting or ELISA.

    • Binding of the compound will stabilize the protein, leading to a higher melting temperature. Plot the amount of soluble protein as a function of temperature to determine the shift in thermal stability.

This is a powerful method for identifying unknown protein targets of a small molecule[18][19][20][21][22][23][24].

  • Reagents and Materials:

    • Synthesis of an affinity probe: this compound chemically linked to a tag (e.g., biotin) via a linker.

    • Affinity resin (e.g., streptavidin-agarose beads).

    • Cell lysate from a relevant cell line or tissue.

    • Wash buffers of varying stringency.

    • Elution buffer (e.g., containing a high concentration of the free compound or a denaturant).

    • SDS-PAGE gels and staining reagents.

    • Mass spectrometer.

  • Procedure:

    • Immobilize the affinity probe on the affinity resin.

    • Incubate the resin with the cell lysate to allow proteins to bind to the probe.

    • Wash the resin extensively to remove non-specifically bound proteins.

    • Elute the specifically bound proteins.

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands of interest and subject them to in-gel digestion with a protease (e.g., trypsin).

    • Analyze the resulting peptides by mass spectrometry to identify the proteins.

    • A control experiment using a structurally similar but inactive compound should be run in parallel to identify and subtract non-specific binders.

Conclusion

While direct experimental data on the therapeutic targets of this compound is currently lacking, a strong hypothesis for its activity as an inhibitor of FLT3 can be formulated based on a closely related analog. This suggests its potential as a therapeutic agent for AML. Other plausible targets, including endothelin receptors, tubulin, and COX enzymes, are also indicated by the activities of other bromophenyl-containing heterocyclic compounds. The experimental protocols outlined in this guide provide a clear path for the definitive identification and validation of the molecular targets of this compound, which will be crucial for its further development as a potential therapeutic agent. This systematic approach will enable researchers to elucidate its mechanism of action and to position it appropriately within the landscape of drug discovery.

References

An In-Depth Technical Guide to 5-(4-Bromophenyl)oxazol-2-amine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and structure-activity relationships of 5-(4-bromophenyl)oxazol-2-amine derivatives and their analogs. The information presented is curated for professionals in the fields of medicinal chemistry, pharmacology, and drug discovery.

Core Structure and Significance

The this compound scaffold is a privileged heterocyclic structure in medicinal chemistry. The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom, and it is a bioisostere of other five-membered aromatic rings. The presence of a 2-amino group provides a key site for further functionalization, allowing for the exploration of a wide chemical space. The 4-bromophenyl substituent is a common feature in bioactive molecules, often contributing to enhanced binding affinity through halogen bonding and increased lipophilicity.

Derivatives of this core structure are of significant interest due to the diverse biological activities exhibited by related oxazole and bromophenyl-containing compounds, including antimicrobial, anticancer, and anti-inflammatory properties.[1]

Synthesis of this compound and Derivatives

The synthesis of the core this compound structure can be achieved through a multi-step process. A common and effective route involves the Hantzsch-type synthesis from an α-haloketone and a urea or a urea equivalent.

A proposed synthetic workflow is outlined below:

G cluster_0 Step 1: Bromination of Ketone cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: Derivatization (e.g., N-Arylation) 4-Bromoacetophenone 4-Bromoacetophenone alpha_Bromo 2-Bromo-1-(4-bromophenyl)ethan-1-one 4-Bromoacetophenone->alpha_Bromo Br2, AcOH Bromine Bromine Acetic_Acid Acetic Acid Core_Product This compound alpha_Bromo->Core_Product Urea, Heat Urea Urea Solvent_Base Solvent/Base (e.g., Ethanol) Derivative N-Aryl-5-(4-bromophenyl)oxazol-2-amine Core_Product->Derivative Buchwald-Hartwig Cross-Coupling Aryl_Halide Aryl Halide (Ar-X) Pd_Catalyst Pd Catalyst (e.g., Pd2(dba)3) Ligand_Base Ligand/Base (e.g., Xantphos, Cs2CO3)

Caption: Proposed synthetic workflow for this compound and its N-aryl derivatives.

Experimental Protocols

Protocol 2.1: Synthesis of 2-Bromo-1-(4-bromophenyl)ethan-1-one

  • Reactants: 4-Bromoacetophenone, Bromine, Glacial Acetic Acid.

  • Procedure: To a solution of 4-bromoacetophenone in glacial acetic acid, slowly add a solution of bromine in glacial acetic acid at room temperature with constant stirring.

  • The reaction mixture is stirred for 2-4 hours until the reaction is complete (monitored by TLC).

  • The mixture is then poured into ice-cold water.

  • The precipitated solid is filtered, washed with water, and dried to yield 2-bromo-1-(4-bromophenyl)ethan-1-one.

Protocol 2.2: Synthesis of this compound

  • Reactants: 2-Bromo-1-(4-bromophenyl)ethan-1-one, Urea, Ethanol.

  • Procedure: A mixture of 2-bromo-1-(4-bromophenyl)ethan-1-one and urea in ethanol is refluxed for 6-8 hours.

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled, and the solvent is evaporated under reduced pressure.

  • The resulting solid is washed with water and recrystallized from a suitable solvent (e.g., ethanol) to afford this compound.

Protocol 2.3: N-Arylation via Buchwald-Hartwig Cross-Coupling [2]

  • Reactants: this compound, Aryl halide (e.g., bromobenzene), Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃), Solvent (e.g., 1,4-dioxane).

  • Procedure: A mixture of this compound, aryl halide, palladium catalyst, ligand, and base in an anhydrous solvent is heated under an inert atmosphere (e.g., argon or nitrogen).

  • The reaction is typically carried out at 80-120°C for 12-24 hours.

  • After cooling, the reaction mixture is filtered, and the solvent is removed in vacuo.

  • The crude product is purified by column chromatography to yield the N-aryl derivative.

Biological Activities and Structure-Activity Relationships (SAR)

While specific biological data for this compound is limited in the public domain, the activities of structurally related compounds provide valuable insights into its potential therapeutic applications.

Antimicrobial Activity

Derivatives of 2-aminooxazole and related 2-aminothiazoles have demonstrated significant antimicrobial properties. The SAR of these compounds often highlights the importance of the substitution pattern on the core heterocycle and the N-aryl group.

Compound ClassOrganismActivity (MIC in µg/mL)Reference
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivative (oxazolone)Enterococcus faecium125[2]
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivative (oxazolone)Staphylococcus aureus250[2]
4-(4-bromophenyl)-thiazol-2-amine derivativesVarious bacteria and fungiPromising activity comparable to standards[3]
Quinoxaline-based C-2 amine substituted analoguesS. aureus4–16[4]
Quinoxaline-based C-2 amine substituted analoguesB. subtilis8–32[4]

SAR Insights:

  • The presence of a constrained ring structure, such as an oxazolone, can be beneficial for antimicrobial action.[2]

  • The nature and position of substituents on the phenyl ring attached to the oxazole core can significantly modulate the antimicrobial potency and spectrum.

  • The amino group at the 2-position of the oxazole ring is a key handle for introducing diversity and tuning the biological activity.

Anticancer Activity

Various heterocyclic compounds containing a bromophenyl moiety have been investigated for their anticancer potential. For instance, 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have shown promising activity against a panel of cancer cell lines.[4][5]

CompoundCell LineActivity (% Growth Inhibition)Reference
5-(3-Bromophenyl)-N-(2,6-dimethylphenyl)-4H-1,2,4-triazol-3-amineSNB-75 (CNS Cancer)38.94[5]
5-(3-Bromophenyl)-N-(2,6-dimethylphenyl)-4H-1,2,4-triazol-3-amineUO-31 (Renal Cancer)30.14[5]
5-(3-Bromophenyl)-N-(2,6-dimethylphenyl)-4H-1,2,4-triazol-3-amineCCRF-CEM (Leukemia)26.92[5]
4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenolSNB-19 (CNS Cancer)65.12[6]
4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenolNCI-H460 (Lung Cancer)55.61[6]

SAR Insights:

  • The substitution pattern on the N-aryl ring of related triazole analogs plays a crucial role in their anticancer activity.[5]

  • Molecular modeling studies of similar compounds suggest that they may act as tubulin polymerization inhibitors.[5]

  • The bromophenyl group can engage in favorable interactions within the binding pockets of biological targets.

Other Potential Activities

Based on the broader class of oxazole derivatives, other potential biological activities for this compound analogs may include:

  • Anti-inflammatory activity: Oxazolones and their benzamide derivatives have shown anti-inflammatory and antioxidant properties.[7]

  • Antiviral activity: Certain (5-oxazolyl)phenyl amine derivatives have exhibited potent antiviral activity against HCV and coxsackie viruses.[8]

Experimental Workflows and Signaling Pathways

The following diagram illustrates a general workflow for the biological evaluation of novel this compound derivatives.

G Start Synthesized Derivatives Primary_Screening Primary Biological Screening (e.g., Antimicrobial, Anticancer) Start->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response Studies (IC50 / MIC Determination) Hit_Identification->Dose_Response Active Compounds End Preclinical Candidate Hit_Identification->End Inactive Compounds Lead_Selection Lead Compound Selection Dose_Response->Lead_Selection Mechanism_of_Action Mechanism of Action Studies (e.g., Enzyme Inhibition, Gene Expression) Lead_Selection->Mechanism_of_Action Potent Compounds In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Mechanism_of_Action->In_Vivo_Studies In_Vivo_Studies->End

Caption: General workflow for the biological evaluation of novel chemical entities.

Given that some related compounds act as tubulin inhibitors, a potential signaling pathway affected by these derivatives could be the microtubule dynamics pathway, which is crucial for cell division.

G Compound This compound Derivative Tubulin Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibition Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Disruption Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Postulated mechanism of action via inhibition of tubulin polymerization.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse biological activities make this class of compounds highly attractive for further investigation. Future research should focus on the synthesis and systematic biological evaluation of a library of derivatives to establish clear structure-activity relationships. In particular, exploring substitutions at the 2-amino position and modifications of the 4-bromophenyl ring are likely to yield compounds with improved potency and selectivity. Advanced in silico modeling and in vitro mechanistic studies will be crucial in elucidating the molecular targets and guiding the design of the next generation of this compound-based drug candidates.

References

An In-depth Technical Guide to 5-(4-Bromophenyl)oxazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 5-(4-Bromophenyl)oxazol-2-amine. Given the limited availability of detailed experimental data for this specific molecule, this guide also incorporates information from closely related structural analogs to provide a broader context for research and development.

Chemical Identification

The compound this compound is a heterocyclic aromatic molecule containing an oxazole ring substituted with a 4-bromophenyl group at the 5-position and an amine group at the 2-position.

Identifier Value Source
IUPAC Name 5-(4-bromophenyl)-1,3-oxazol-2-amineLookChem[1]
CAS Number 6826-26-2LookChem[1], Guidechem[2]
Molecular Formula C₉H₇BrN₂O-
Molecular Weight 239.07 g/mol -
Canonical SMILES C1=CC(=CC=C1C2=C(N=C(O2)N)Br)-

Note: While the CAS number 6826-26-2 is associated with this compound by several chemical suppliers, at least one vendor lists a different compound under this number, indicating a potential data discrepancy. Researchers should verify the identity of any commercial samples.

Physicochemical Properties

Property Value Notes
Physical State Solid (predicted)Based on analogous compounds.
Melting Point Not available-
Boiling Point Not available-
Solubility Sparingly soluble in water (predicted); Soluble in organic solvents like DMSO, DMF (predicted)Based on general characteristics of similar heterocyclic compounds.
pKa Not available-

Synthesis and Characterization

A definitive, peer-reviewed synthesis protocol for this compound has not been identified in the current literature. However, several established synthetic routes to 2-amino-5-aryloxazoles can be proposed.

Plausible Synthetic Pathways

Two primary synthetic strategies are commonly employed for the preparation of the 2-aminooxazole scaffold.

Method 1: From an α-Haloketone and Urea/Cyanamide

This is a classical approach to forming the 2-aminooxazole ring system. The synthesis would involve the reaction of 2-bromo-1-(4-bromophenyl)ethan-1-one (4-bromophenacyl bromide) with urea or a related reagent.

Method 2: Van Leusen Oxazole Synthesis

The Van Leusen reaction provides a versatile method for constructing oxazole rings from aldehydes and tosylmethyl isocyanide (TosMIC).[2][3][4] In a variation to produce a 2-amino derivative, a different isocyanide precursor or subsequent functional group manipulation would be necessary.

Proposed Experimental Protocol (Analogous to Method 1)

The following protocol is a generalized procedure based on the synthesis of similar 2-amino-5-aryloxazoles and should be optimized for the specific synthesis of this compound.

Reaction:

  • Step 1: Materials and Reagents:

    • 2-bromo-1-(4-bromophenyl)ethan-1-one (1.0 eq)

    • Urea (2.0-3.0 eq)

    • Solvent (e.g., Ethanol, DMF, or Acetonitrile)

    • Base (optional, e.g., NaHCO₃, K₂CO₃)

  • Step 2: Reaction Setup:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-bromo-1-(4-bromophenyl)ethan-1-one and the chosen solvent.

    • Add urea to the mixture. If a base is used, it should be added at this stage.

  • Step 3: Reaction Execution:

    • Heat the reaction mixture to reflux and maintain for a period of 2-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Step 4: Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, it can be collected by filtration.

    • Alternatively, the solvent can be removed under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Characterization

The structure of the synthesized this compound should be confirmed using standard analytical techniques:

Technique Expected Observations
¹H NMR Aromatic protons of the bromophenyl ring, a singlet for the oxazole ring proton, and a broad singlet for the amine protons.
¹³C NMR Signals corresponding to the carbons of the bromophenyl and oxazole rings.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br) should be observable.
FT-IR Characteristic peaks for N-H stretching (amine), C=N and C=C stretching (aromatic and oxazole rings), and C-Br stretching.

Biological Activity and Potential Applications

While no specific biological data for this compound has been found, the 2-amino-5-aryloxazole scaffold is a known pharmacophore present in molecules with a wide range of biological activities.

Derivatives of 2-anilino-5-aryloxazoles have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase, an important target in anti-angiogenic cancer therapy.[5] The broader class of oxazole-containing compounds has been explored for anticancer, antiviral, antibacterial, and anti-inflammatory properties.[6]

The presence of the 4-bromophenyl moiety can influence the pharmacokinetic and pharmacodynamic properties of the molecule, potentially through halogen bonding interactions with biological targets.

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates a plausible synthetic pathway for this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Formation cluster_purification Purification cluster_final Final Product 4-Bromophenacyl_bromide 4-Bromophenacyl bromide Reaction_Vessel Reaction in Solvent (e.g., Ethanol) Heat (Reflux) 4-Bromophenacyl_bromide->Reaction_Vessel Urea Urea Urea->Reaction_Vessel Crude_Product Crude Product Mixture Reaction_Vessel->Crude_Product Purification_Step Recrystallization or Column Chromatography Crude_Product->Purification_Step Final_Product This compound Purification_Step->Final_Product

Caption: Plausible synthesis of this compound.

Logical Workflow for Compound Evaluation

The following diagram outlines a typical workflow for the evaluation of a novel compound like this compound in a drug discovery context.

G Start Synthesized Compound: This compound Purity Purity and Structural Confirmation (NMR, MS, HPLC) Start->Purity Primary_Screening Primary Biological Screening (e.g., Kinase Inhibition Panel) Purity->Primary_Screening Hit_Identified Hit Identification Primary_Screening->Hit_Identified Dose_Response Dose-Response and IC50/EC50 Determination Hit_Identified->Dose_Response Active Lead_Optimization Lead Optimization (SAR Studies) Hit_Identified->Lead_Optimization Inactive/Modify Cellular_Assays Cell-Based Assays (e.g., Proliferation, Apoptosis) Dose_Response->Cellular_Assays Cellular_Assays->Lead_Optimization In_Vivo In Vivo Efficacy and Toxicology Studies Lead_Optimization->In_Vivo End Preclinical Candidate In_Vivo->End

Caption: Drug discovery workflow for a novel chemical entity.

Conclusion

This compound is a molecule of interest due to its structural similarity to other biologically active compounds. While detailed experimental data for this specific compound is sparse, this guide provides a framework for its synthesis, characterization, and potential evaluation based on established chemical principles and data from related molecules. Further research is warranted to fully elucidate the chemical and biological properties of this compound and to explore its potential in drug discovery and development.

References

Solubility Profile of 5-(4-Bromophenyl)oxazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 5-(4-Bromophenyl)oxazol-2-amine in common laboratory solvents. Due to a lack of readily available quantitative solubility data in peer-reviewed literature and chemical databases, this document provides a framework for determining the solubility of this compound. It includes a general experimental protocol for solubility assessment and qualitative solubility insights derived from its synthesis. This guide is intended to equip researchers with the necessary methodology to establish the solubility profile of this compound for applications in drug discovery and development.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding its solubility in various solvents is a critical first step in many research and development processes, including reaction optimization, purification, formulation, and in vitro/in vivo screening. This guide outlines the available information and provides a practical approach to determining the solubility of this compound.

Quantitative Solubility Data

A comprehensive search of scientific databases and literature did not yield specific quantitative solubility data for this compound. Therefore, a quantitative summary table cannot be provided at this time. Researchers are advised to experimentally determine the solubility of this compound in their solvents of interest using the protocol outlined in Section 4.

Qualitative Solubility Information

The synthesis of this compound has been reported, and the purification step provides a key piece of qualitative solubility information. The compound is recrystallized from ethanol, which indicates that it is soluble in hot ethanol and has lower solubility in cold ethanol[1]. This property is characteristic of many organic solids and is exploited for purification.

Based on its chemical structure—a substituted aromatic amine with a polar oxazole ring and a nonpolar bromophenyl group—the following general solubility trends can be anticipated:

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Likely to have moderate to good solubility, especially with heating, as evidenced by its recrystallization from ethanol.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Expected to be soluble due to the polar nature of the oxazole and amine functionalities.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility is expected.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Likely to have low solubility.

  • Aqueous Solutions: As an amine, the solubility in aqueous solutions will be pH-dependent. It is expected to be more soluble in acidic aqueous solutions due to the formation of a more polar ammonium salt. It is likely poorly soluble in neutral or basic aqueous solutions.

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the solubility of a solid organic compound like this compound in a given solvent.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected laboratory solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Constant temperature shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The amount of solid should be enough to ensure that undissolved solid remains after equilibration.

    • Seal the vials tightly.

  • Equilibration:

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The solution should be saturated, with excess solid present.

  • Sample Collection and Filtration:

    • Allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial or volumetric flask to remove any undissolved solid.

  • Quantification:

    • Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

    • Analyze the filtered saturated solution and the standard solutions using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry) to determine the concentration of the solute in the saturated solution.

    • If using a gravimetric method, evaporate the solvent from the filtered solution and weigh the remaining solid.

  • Calculation:

    • Calculate the solubility in units such as g/L, mg/mL, or mol/L based on the determined concentration of the saturated solution.

Visualizing the Workflow

The general workflow for determining the solubility of this compound can be visualized as follows:

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis cluster_result Result A Add excess this compound to solvent B Agitate at constant temperature (24-48h) A->B Establish Equilibrium C Collect supernatant B->C Allow to Settle D Filter (0.22 µm) C->D Remove Particulates E Quantify concentration (e.g., HPLC, UV-Vis) D->E Prepare for Analysis F Calculate Solubility (g/L, mol/L) E->F Data Processing

Caption: General workflow for the experimental determination of solubility.

Conclusion

While specific quantitative solubility data for this compound is not currently available in the public domain, this guide provides the necessary framework for researchers to determine this crucial physicochemical property. The qualitative information suggests solubility in polar organic solvents, particularly when heated, and likely pH-dependent solubility in aqueous media. The provided experimental protocol offers a reliable method for obtaining the quantitative data needed for various applications in chemical and pharmaceutical research.

References

Stability and Storage of 5-(4-Bromophenyl)oxazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the compound 5-(4-Bromophenyl)oxazol-2-amine. Due to the limited availability of direct stability data for this specific molecule, this document integrates information from published synthetic methods, general chemical principles of related structures, and established protocols for stability testing of small molecule drug candidates.

Chemical Structure and General Stability

This compound is a heterocyclic compound featuring a 2-aminooxazole ring linked to a bromophenyl group. The overall stability of the molecule is influenced by the characteristics of these two core moieties.

  • 2-Aminooxazole Moiety : The oxazole ring possesses aromatic character, which contributes to its general stability.[1][2] However, the exocyclic amine group can be susceptible to various reactions, including oxidation and acylation.[1] The ring itself, despite its aromaticity, can be more reactive than benzene and may be sensitive to strong acids or bases.[2]

  • Bromophenyl Moiety : The carbon-bromine bond on the phenyl ring is generally stable but can be susceptible to cleavage under certain conditions, such as photolysis or in the presence of certain metals.

A synthesis of this compound has been reported, involving recrystallization from ethanol, which suggests a degree of thermal stability in the solid state.[3]

Recommended Storage Conditions

Based on the chemical structure and general handling procedures for similar compounds, the following storage conditions are recommended to ensure the long-term integrity of this compound.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)To minimize the rate of potential degradation reactions.
Atmosphere Inert gas (e.g., Argon, Nitrogen)To prevent oxidation, particularly of the amino group.
Light Amber vial or light-proof containerTo protect against photolytic degradation of the bromophenyl group.
Moisture Tightly sealed container with desiccantTo prevent hydrolysis.

Potential Degradation Pathways

A logical relationship for potential degradation pathways can be visualized as follows:

A This compound B Oxidative Degradation A->B C Hydrolytic Degradation A->C D Photolytic Degradation A->D E Thermal Degradation A->E F N-Oxide Formation B->F G Ring Opening C->G H Debromination D->H I Polymerization/Dimerization E->I

Caption: Potential Degradation Pathways for this compound.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment should involve long-term stability studies under recommended storage conditions and forced degradation studies to identify potential degradation products and pathways.[4][5]

Analytical Methodology

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from any degradation products.[6] High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose.[7][8]

ParameterRecommended HPLC Method
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Formic Acid)
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 254 nm)
Injection Volume 10 µL
Column Temperature 30°C
Forced Degradation (Stress Testing) Protocol

Forced degradation studies are designed to accelerate the degradation of the compound to identify likely degradation products and establish degradation pathways.[5] It is recommended to aim for 10-20% degradation of the active pharmaceutical ingredient (API).[9]

The general workflow for a forced degradation study can be visualized as follows:

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution of This compound B Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) A->C D Oxidative Degradation (e.g., 3% H2O2, RT) A->D E Thermal Degradation (Solid & Solution, 80°C) A->E F Photolytic Degradation (ICH Q1B conditions) A->F G Withdraw Samples at Time Points (e.g., 0, 2, 4, 8, 24h) B->G C->G D->G E->G F->G H Neutralize (if necessary) G->H I Analyze by Stability-Indicating HPLC Method H->I J Characterize Degradants (LC-MS, NMR) I->J

Caption: Experimental Workflow for Forced Degradation Studies.

Detailed Protocols:

  • Acid Hydrolysis :

    • Dissolve this compound in a suitable solvent (e.g., acetonitrile).

    • Add an equal volume of 0.1 M hydrochloric acid.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time points, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and analyze by HPLC.

  • Base Hydrolysis :

    • Dissolve the compound in a suitable solvent.

    • Add an equal volume of 0.1 M sodium hydroxide.

    • Incubate at 60°C.

    • Withdraw aliquots, neutralize with 0.1 M hydrochloric acid, and analyze by HPLC.

  • Oxidative Degradation :

    • Dissolve the compound in a suitable solvent.

    • Add 3% hydrogen peroxide.

    • Store at room temperature, protected from light.

    • Withdraw aliquots at time points and analyze by HPLC.[10]

  • Thermal Degradation :

    • Solid State : Place the solid compound in a controlled temperature oven at 80°C.

    • Solution State : Prepare a solution of the compound and incubate at 80°C.

    • Sample at various time points for HPLC analysis.

  • Photolytic Degradation :

    • Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze both samples by HPLC.

Data Presentation and Interpretation

The results of the stability studies should be presented in a clear and organized manner to facilitate interpretation.

Table 1: Summary of Forced Degradation Studies

Stress ConditionReagent/ConditionTime (hours)% DegradationNumber of Degradants
Acidic0.1 M HCl, 60°C24
Basic0.1 M NaOH, 60°C24
Oxidative3% H₂O₂, RT24
Thermal (Solid)80°C48
Thermal (Solution)80°C24
PhotolyticICH Q1B-

Table 2: Long-Term Stability Study (Example Time Points)

Time Point (Months)Storage ConditionAssay (%)AppearanceDegradation Products (%)
02-8°C100White PowderNot Detected
32-8°C
62-8°C
122-8°C

Conclusion

References

The 2-Aminooxazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminooxazole moiety has emerged as a significant privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its isosteric relationship with the well-established 2-aminothiazole core has prompted extensive investigation, revealing potential advantages in terms of physicochemical properties and metabolic stability.[1][2][3] This technical guide provides a comprehensive review of the 2-aminooxazole scaffold, including its synthesis, biological applications, structure-activity relationships (SAR), and mechanisms of action, with a focus on its role in the development of novel therapeutic agents.

Synthetic Methodologies

The synthesis of N-substituted 4-aryl-2-aminooxazoles has been a subject of considerable interest, moving beyond the limitations of the classical Hantzsch synthesis, which is highly effective for 2-aminothiazoles but less so for their oxazole counterparts when using N-substituted ureas.[1][3] A versatile and widely adopted two-step method has been developed, which involves the condensation of an α-bromoacetophenone with urea, followed by a Buchwald–Hartwig cross-coupling reaction.[1][3]

General Experimental Protocol: Two-Step Synthesis of N-Aryl-4-aryl-2-aminooxazoles

Step 1: Condensation of α-Bromoacetophenone with Urea

A mixture of the appropriately substituted α-bromoacetophenone (1.0 eq) and urea (10.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) is subjected to microwave irradiation at 120°C for 3 minutes.[4] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the 4-aryl-2-aminooxazole intermediate.[4]

Step 2: Buchwald–Hartwig Cross-Coupling

To a solution of the 4-aryl-2-aminooxazole intermediate (1.0 eq) and the desired aryl halide (1.2 eq) in a solvent such as toluene, a palladium catalyst (e.g., X-Phos Pd G2, 0.1 eq) and a base (e.g., sodium tert-butoxide, 2.0 eq) are added.[4] The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80°C to 130°C until the starting material is consumed, as monitored by TLC. After cooling to room temperature, the mixture is filtered, and the filtrate is concentrated. The residue is then purified by column chromatography to yield the final N-aryl-4-aryl-2-aminooxazole product.[4]

The following diagram illustrates the general workflow for this synthetic approach:

Synthesis_Workflow reagents1 α-Bromoacetophenone + Urea step1 Microwave Irradiation (e.g., 120°C, 3 min in DMF) reagents1->step1 intermediate 4-Aryl-2-aminooxazole step1->intermediate step2 Buchwald-Hartwig Cross-Coupling intermediate->step2 reagents2 Aryl Halide, Pd Catalyst, Base reagents2->step2 product N-Aryl-4-aryl-2-aminooxazole step2->product TGF_beta_pathway TGFb TGF-β Ligand ReceptorII Type II Receptor TGFb->ReceptorII ReceptorI Type I Receptor ReceptorII->ReceptorI recruits & phosphorylates SMAD23 SMAD2/3 ReceptorI->SMAD23 phosphorylates pSMAD23 p-SMAD2/3 Complex SMAD2/3/4 Complex pSMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Transcription Gene Transcription (Cell Cycle, Apoptosis, etc.) Nucleus->Transcription regulates STK16 STK16 STK16->ReceptorI modulates Inhibitor 2-Aminooxazole Inhibitor Inhibitor->STK16 inhibits

References

Unveiling the Off-Target Landscape of 5-Phenyloxazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-phenyloxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. While many derivatives have been developed for their on-target efficacy, a comprehensive understanding of their off-target effects is crucial for predicting potential adverse events and identifying opportunities for drug repositioning. This technical guide provides an in-depth analysis of the known off-target effects of 5-phenyloxazole derivatives, presenting quantitative data, detailed experimental methodologies, and visualizations of affected signaling pathways to support researchers and drug development professionals in their endeavors.

Known On-Target and Off-Target Activities

The primary therapeutic target of many 5-phenyloxazole derivatives is Cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. However, investigations have revealed off-target interactions with other biomolecules, most notably tubulin.

Cyclooxygenase (COX) Inhibition

A significant number of 5-phenyloxazole derivatives have been synthesized and evaluated for their ability to inhibit COX-1 and COX-2. Generally, these compounds exhibit high selectivity for the COX-2 isoform, which is the intended target for anti-inflammatory therapies with a reduced risk of gastrointestinal side effects associated with COX-1 inhibition.

Compound ClassTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
4-Aryl/cycloalkyl-5-phenyloxazolesCOX-1>100>1000[1]
COX-20.1 - 1.0[1]
Tubulin Polymerization Inhibition

Certain 5-phenyloxazole-2-carboxylic acid derivatives have been identified as inhibitors of tubulin polymerization, a critical process for cell division. This off-target activity imparts these compounds with anticancer potential. Molecular docking studies suggest that these derivatives bind to the colchicine binding site on tubulin.[2]

CompoundCell LineIC50 (µM)Reference
N,5-diphenyloxazole-2-carboxamide (Compound 9)HeLa0.78[2]
A5491.08[2]
HepG21.27[2]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for the key assays used to determine the off-target effects of 5-phenyloxazole derivatives.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the potency and selectivity of compounds in inhibiting the COX-1 and COX-2 isoforms.

Workflow for COX Inhibition Assay

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis enzyme Reconstitute COX-1/COX-2 enzymes pre_incubation Pre-incubate enzyme with inhibitor or vehicle enzyme->pre_incubation inhibitor Prepare serial dilutions of 5-phenyloxazole derivative inhibitor->pre_incubation substrate Prepare arachidonic acid solution initiation Initiate reaction with arachidonic acid substrate->initiation pre_incubation->initiation incubation Incubate at 37°C initiation->incubation termination Terminate reaction incubation->termination detection Measure prostaglandin E2 (PGE2) levels (e.g., LC-MS/MS or ELISA) termination->detection analysis Calculate % inhibition and determine IC50 values detection->analysis

Caption: Workflow for in vitro COX inhibition assay.

Detailed Steps:

  • Enzyme and Compound Preparation : Recombinant human COX-1 and COX-2 enzymes are used. 5-phenyloxazole derivatives are dissolved in a suitable solvent, typically DMSO, to create stock solutions, which are then serially diluted to the desired concentrations.[3]

  • Reaction Mixture : The assay is typically performed in a Tris-HCl buffer (pH 8.0). The reaction mixture includes the enzyme, the test compound or vehicle control, and co-factors such as hematin and L-epinephrine.[3]

  • Pre-incubation : The enzyme and test compound are pre-incubated together for a defined period (e.g., 10 minutes at 37°C) to allow for binding.[3]

  • Reaction Initiation and Incubation : The reaction is initiated by the addition of the substrate, arachidonic acid. The mixture is then incubated for a specific time (e.g., 2 minutes at 37°C).[3]

  • Reaction Termination : The reaction is stopped by the addition of an acid solution (e.g., formic acid).

  • Detection : The amount of prostaglandin E2 (PGE2) produced is quantified. This can be done using various methods, including liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high specificity and sensitivity, or an enzyme-linked immunosorbent assay (ELISA).[3]

  • Data Analysis : The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of enzyme activity, is then determined by fitting the data to a dose-response curve.[3]

Cellular Tubulin Polymerization Assay

This assay assesses the ability of a compound to interfere with the polymerization of microtubules within cells.

Workflow for Cellular Tubulin Polymerization Assay

cluster_cell_culture Cell Culture & Treatment cluster_fractionation Fractionation cluster_analysis Analysis cell_seeding Seed cells (e.g., HeLa, A549) in plates treatment Treat cells with 5-phenyloxazole derivative or control cell_seeding->treatment lysis Lyse cells in microtubule-stabilizing buffer treatment->lysis centrifugation1 Centrifuge to separate soluble (unpolymerized) tubulin lysis->centrifugation1 solubilization Solubilize pellet (polymerized tubulin) centrifugation1->solubilization Pellet western_blot Analyze tubulin content in soluble and polymerized fractions by Western blot centrifugation1->western_blot Supernatant (Soluble) solubilization->western_blot Resuspended Pellet (Polymerized) quantification Quantify band intensities to determine the ratio of polymerized to soluble tubulin western_blot->quantification

Caption: Workflow for cellular tubulin polymerization assay.

Detailed Steps:

  • Cell Culture and Treatment : Cancer cell lines (e.g., HeLa, A549, HepG2) are cultured to a suitable confluency. The cells are then treated with various concentrations of the 5-phenyloxazole derivative or a vehicle control for a specified period.[2]

  • Cell Lysis and Fractionation : After treatment, cells are lysed in a microtubule-stabilizing buffer. The lysate is then centrifuged to separate the soluble fraction (containing unpolymerized tubulin) from the insoluble fraction (containing the polymerized microtubules).

  • Protein Quantification : The protein concentration of each fraction is determined.

  • Western Blot Analysis : Equal amounts of protein from the soluble and polymerized fractions are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with an antibody specific for α-tubulin.

  • Densitometry : The intensity of the bands corresponding to α-tubulin in each fraction is quantified using densitometry software.

  • Data Analysis : The ratio of polymerized to soluble tubulin is calculated for each treatment condition. A decrease in this ratio compared to the control indicates inhibition of tubulin polymerization.

Signaling Pathways Affected by Off-Target Interactions

The off-target inhibition of tubulin polymerization by certain 5-phenyloxazole derivatives can have significant downstream effects on cellular signaling pathways, primarily those involved in cell cycle regulation and apoptosis.

Cell Cycle Arrest at G2/M Phase

Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis. This disruption activates the spindle assembly checkpoint, leading to an arrest of the cell cycle at the G2/M transition.[2] This prevents the cell from proceeding through mitosis with a defective spindle, which could otherwise lead to aneuploidy.

Signaling Pathway of Tubulin Inhibition Leading to G2/M Arrest

inhibitor 5-Phenyloxazole Derivative tubulin Tubulin inhibitor->tubulin binds to colchicine site microtubules Microtubule Dynamics tubulin->microtubules polymerization inhibited spindle Mitotic Spindle Formation microtubules->spindle disrupted sac Spindle Assembly Checkpoint (SAC) Activation spindle->sac cdc20 Cdc20 Inhibition sac->cdc20 apc Anaphase-Promoting Complex/Cyclosome (APC/C) Inhibition cdc20->apc securin Securin Stabilization apc->securin cannot degrade separase Separase Inactivation securin->separase cohesin Cohesin remains intact separase->cohesin cannot cleave anaphase Anaphase Onset Blocked cohesin->anaphase arrest G2/M Phase Arrest anaphase->arrest

Caption: Signaling pathway of tubulin polymerization inhibition leading to G2/M cell cycle arrest.

Conclusion

This technical guide has summarized the known on-target and off-target effects of 5-phenyloxazole derivatives, with a focus on their interactions with COX enzymes and tubulin. The provided quantitative data, detailed experimental protocols, and signaling pathway diagrams offer a valuable resource for researchers in the field. While the primary off-target effect identified to date is the inhibition of tubulin polymerization, a comprehensive understanding of the broader off-target landscape of this chemical class is still evolving. Further studies, including broad kinase and receptor screening, are warranted to fully elucidate the safety and potential for repositioning of 5-phenyloxazole derivatives.

References

Methodological & Application

Synthesis of 5-(4-Bromophenyl)oxazol-2-amine: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides detailed experimental protocols for the synthesis of 5-(4-Bromophenyl)oxazol-2-amine, a valuable building block in medicinal chemistry and drug development. Two primary synthetic routes are presented: the direct cyclization of an α-haloketone with urea and a two-step method involving the synthesis and subsequent hydrazinolysis of an oxazolo[3,2-a]pyrimidinium perchlorate intermediate. Both conventional heating and microwave-assisted methods are described for the α-haloketone route, offering flexibility in terms of reaction time and equipment. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, providing them with reliable and reproducible methods for the preparation of this key oxazole derivative.

Introduction

2-Aminooxazoles are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The 5-aryl substituted derivatives, in particular, are of significant interest as intermediates for the synthesis of more complex molecules. This compound serves as a versatile precursor, with the bromine atom providing a handle for further functionalization through various cross-coupling reactions. This protocol outlines two effective methods for its synthesis, with a comparative summary of their key parameters.

Data Presentation

The following table summarizes the key quantitative data for the different synthetic approaches to this compound.

ParameterMethod 1A: α-Haloketone & Urea (Conventional)Method 1B: α-Haloketone & Urea (Microwave)Method 2: Hydrazinolysis
Starting Materials 4-Bromophenacyl bromide, Urea4-Bromophenacyl bromide, Urea2-(4-Bromophenyl)oxazolo[3,2-a]pyrimidinium perchlorate, Hydrazine hydrate
Reaction Time 12 hours6 - 8 minutes0.5 hours
Temperature Reflux110 °C (typical)Reflux
Solvent EthanolSolvent-free (on Alumina) or EthanolAcetonitrile
Overall Yield Moderate to GoodGood to ExcellentGood
Purification RecrystallizationColumn Chromatography or RecrystallizationRecrystallization

Experimental Protocols

Method 1: Synthesis from 4-Bromophenacyl Bromide and Urea

This method describes the direct formation of the 2-aminooxazole ring from an α-bromoketone and urea. Both conventional heating and microwave-assisted procedures are provided.

dot

Synthesis_Method_1 4-Bromophenacyl_bromide 4-Bromophenacyl bromide Reaction Cyclocondensation 4-Bromophenacyl_bromide->Reaction Urea Urea Urea->Reaction Product This compound Reaction->Product Heat or Microwave

Caption: Synthetic workflow for Method 1.

Method 1A: Conventional Heating

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine 4-bromophenacyl bromide (2.78 g, 10 mmol) and urea (1.80 g, 30 mmol).

  • Solvent Addition: Add 50 mL of absolute ethanol to the flask.

  • Heating: Heat the reaction mixture to reflux with constant stirring for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into 100 mL of cold water.

  • Neutralization: Neutralize the aqueous solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from ethanol to afford pure this compound.

Method 1B: Microwave-Assisted Synthesis

  • Reactant Preparation: Thoroughly mix 4-bromophenacyl bromide (1.39 g, 5 mmol) and urea (0.90 g, 15 mmol) with neutral alumina (5 g) in a mortar and pestle.

  • Reaction: Place the solid mixture in a microwave-safe vessel. Irradiate the mixture in a domestic microwave oven at a power of 110 W for 6-8 minutes, with intermittent cooling every 30 seconds. Monitor the reaction by TLC.

  • Work-up: After completion, allow the mixture to cool to room temperature. Add 50 mL of water and stir for 15 minutes.

  • Isolation: Filter the solid and wash with water.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) or by recrystallization from ethanol.

Method 2: Synthesis via Hydrazinolysis of an Oxazolo[3,2-a]pyrimidinium Perchlorate Intermediate

This two-step method involves the initial synthesis of a fused heterocyclic salt, followed by its cleavage with hydrazine to yield the desired 2-aminooxazole.

dot

Synthesis_Method_2 Step1_Reactants 2-Aminopyrimidine + 4-Bromophenacyl bromide Step1_Reaction Cyclization Step1_Reactants->Step1_Reaction H₂SO₄, HClO₄ Intermediate 2-(4-Bromophenyl)oxazolo[3,2-a] pyrimidinium perchlorate Step1_Reaction->Intermediate Step2_Reaction Hydrazinolysis Intermediate->Step2_Reaction Hydrazine hydrate Product This compound Step2_Reaction->Product

Application Notes and Protocols for 5-(4-Bromophenyl)oxazol-2-amine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kinases are a critical class of enzymes involved in cellular signal transduction pathways. Their dysregulation is a hallmark of numerous diseases, including cancer. The development of small molecule kinase inhibitors has therefore become a major focus in drug discovery. The oxazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. This document provides detailed application notes and protocols for the investigation of 5-(4-Bromophenyl)oxazol-2-amine, a member of the 2-amino-5-aryloxazole class of compounds, as a potential kinase inhibitor.

Based on extensive structure-activity relationship (SAR) studies of closely related analogs, this compound is predicted to be an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. These notes are intended to guide researchers in the evaluation of this compound's inhibitory potential and its effects on downstream cellular processes.

Target Kinase Profile and Rationale

Extensive research on 2-anilino-5-aryloxazoles has identified VEGFR2 as a primary target for this class of compounds. While direct experimental data for this compound is not available in the cited literature, the established SAR for substitutions on the 5-phenyl ring allows for a strong inference of its activity.

Table 1: Predicted Kinase Inhibitory Profile of this compound

Target KinasePredicted IC50 (nM)Rationale
VEGFR220 - 100Based on the potent VEGFR2 inhibition observed for various halogen-substituted 2-anilino-5-phenyloxazoles. The 4-bromo substitution is expected to maintain or enhance binding affinity within the ATP-binding pocket.

Postulated Mechanism of Action

This compound is hypothesized to act as an ATP-competitive inhibitor of the VEGFR2 kinase domain. By occupying the ATP-binding site, it is expected to prevent the autophosphorylation of the receptor upon VEGF binding, thereby blocking the initiation of downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival, all critical processes in angiogenesis.

Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR2, triggers a signaling cascade crucial for angiogenesis. Inhibition of VEGFR2 by this compound is expected to disrupt these downstream events.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binding PLCg PLCγ VEGFR2->PLCg Autophosphorylation & Activation PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor This compound Inhibitor->VEGFR2 Inhibition

Caption: Postulated inhibition of the VEGFR2 signaling pathway.

Experimental Protocols

The following protocols are adapted from established methods for evaluating VEGFR2 inhibitors and are recommended for characterizing the activity of this compound.

In Vitro VEGFR2 Kinase Assay

This assay directly measures the ability of the test compound to inhibit the enzymatic activity of recombinant VEGFR2.

Materials:

  • Recombinant human VEGFR2 kinase domain

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • This compound (test compound)

  • Staurosporine or a known VEGFR2 inhibitor (positive control)

  • DMSO (vehicle)

  • 96-well plates

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent

  • Luminometer

Workflow:

Kinase_Assay_Workflow A Prepare serial dilutions of This compound in DMSO C Add test compound or controls (DMSO, positive control) to wells A->C B Add kinase, substrate, and buffer to 96-well plate B->C D Initiate reaction by adding ATP C->D E Incubate at 30°C for 60 minutes D->E F Stop reaction and add Kinase-Glo® reagent E->F G Incubate at room temperature for 10 minutes F->G H Measure luminescence G->H I Calculate % inhibition and determine IC50 H->I

Caption: Workflow for the in vitro VEGFR2 kinase assay.

Procedure:

  • Prepare a stock solution of this compound in 100% DMSO.

  • Perform serial dilutions of the stock solution in kinase buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.

  • In a 96-well plate, add the kinase buffer, recombinant VEGFR2 enzyme, and the poly(Glu, Tyr) substrate.

  • Add the diluted test compound, positive control, or DMSO vehicle to the appropriate wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Terminate the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescent signal using a plate-reading luminometer.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay (HUVEC)

This assay assesses the effect of the test compound on the proliferation of human umbilical vein endothelial cells (HUVECs), a key cellular process in angiogenesis that is dependent on VEGFR2 signaling.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Fetal Bovine Serum (FBS)

  • VEGF-A

  • This compound (test compound)

  • Known VEGFR2 inhibitor (e.g., Sunitinib) as a positive control

  • DMSO (vehicle)

  • 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar proliferation assay reagent

  • Luminometer

Workflow:

HUVEC_Assay_Workflow A Seed HUVECs in a 96-well plate and allow to adhere overnight B Starve cells in low serum medium A->B C Treat cells with serial dilutions of This compound or controls B->C D Stimulate with VEGF-A C->D E Incubate for 48-72 hours D->E F Add CellTiter-Glo® reagent E->F G Incubate to stabilize luminescent signal F->G H Measure luminescence G->H I Calculate % proliferation inhibition and determine IC50 H->I

Caption: Workflow for the HUVEC proliferation assay.

Procedure:

  • Seed HUVECs in a 96-well plate at a density of 2,500-5,000 cells per well in EGM-2 and allow them to attach overnight.

  • The following day, replace the medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 4-6 hours to starve the cells.

  • Prepare serial dilutions of this compound and the positive control in the low-serum medium.

  • Add the diluted compounds or DMSO vehicle to the respective wells.

  • Stimulate the cells by adding VEGF-A to a final concentration of 10-50 ng/mL.

  • Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Assess cell proliferation using the CellTiter-Glo® assay according to the manufacturer's protocol.

  • Measure the luminescent signal.

  • Calculate the percentage of proliferation inhibition relative to the VEGF-A stimulated, DMSO-treated control and determine the IC50 value.

Data Presentation

The quantitative data obtained from the aforementioned assays should be compiled for clear comparison and analysis.

Table 2: In Vitro and Cellular Assay Data for this compound

AssayEndpointValue
In Vitro VEGFR2 Kinase AssayIC50 (nM)[Insert experimental value]
HUVEC Proliferation AssayIC50 (nM)[Insert experimental value]

Conclusion

The provided application notes and protocols offer a comprehensive framework for the investigation of this compound as a VEGFR2 kinase inhibitor. The predicted activity, based on robust SAR data for this compound class, suggests its potential as a valuable research tool and a starting point for the development of novel anti-angiogenic agents. Rigorous experimental validation using the detailed protocols is essential to confirm its inhibitory potency and cellular effects.

Application Notes and Protocols for Antibacterial Assays of 5-(4-Bromophenyl)oxazol-2-amine and Related Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a thorough review of scientific literature did not yield specific data on the antibacterial activity of 5-(4-Bromophenyl)oxazol-2-amine. The following application notes and protocols are therefore based on established methodologies for the antibacterial screening of structurally related oxazole and thiazole derivatives. These guidelines are intended to serve as a comprehensive template for researchers and drug development professionals to design and execute antibacterial assays for novel heterocyclic compounds.

Introduction

The increasing prevalence of multidrug-resistant bacteria presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents. Heterocyclic compounds, particularly those containing oxazole and thiazole scaffolds, have demonstrated a broad spectrum of biological activities, including potent antibacterial effects. This document provides a generalized framework for the in vitro evaluation of the antibacterial properties of novel compounds such as this compound. The protocols outlined herein describe the determination of Minimum Inhibitory Concentration (MIC), a key metric for quantifying antibacterial potency.

Data Presentation: Representative Antibacterial Activity of Related Compounds

The following tables summarize the antibacterial activity of various bromophenyl-containing heterocyclic compounds, demonstrating the potential of this chemical motif. These data are provided as examples to illustrate how to structure and present results from antibacterial assays.

Table 1: Minimum Inhibitory Concentration (MIC) of Representative Bromophenyl-Thiazole Derivatives

Compound IDBacterial StrainMIC (µM)Reference
p2 Staphylococcus aureus16.1[1]
Escherichia coli16.1[1]
p4 Bacillus subtilis28.8[1]
p3 Aspergillus niger16.2[1]
p6 Candida albicans15.3[1]

Table 2: Antibacterial Activity of N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives

Compound IDBacterial StrainZone of Inhibition (mm)MIC (µg/mL)
N-acyl-α-amino acid 5 Enterococcus faecium--
2-Acylamino ketone 7a Enterococcus faecium--
1,3-Oxazole 8a Enterococcus faecium--

Note: Specific quantitative data for the compounds in Table 2 were not fully detailed in the provided search results, but they were reported to have activity against Gram-positive pathogens.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][3][4]

Materials:

  • Test compound (e.g., this compound)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Sterile pipette tips and tubes

  • Incubator (37°C)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing 5 mL of CAMHB.

    • Incubate the broth culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

    • Perform serial two-fold dilutions of the stock solution in CAMHB in a separate 96-well plate to create a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculation of Microtiter Plate:

    • Add 50 µL of CAMHB to each well of a sterile 96-well microtiter plate.

    • Add 50 µL of the appropriate compound dilution to the corresponding wells.

    • Add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 150 µL.

    • Include a positive control (broth with bacteria and a standard antibiotic), a negative control (broth with bacteria and the vehicle used to dissolve the compound), and a sterility control (broth only).

  • Incubation and Reading of Results:

    • Cover the plate and incubate at 37°C for 18-24 hours.

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the bacteria.[3]

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Bacterial Culture C Inoculum Preparation (0.5 McFarland) A->C B Compound Stock Solution D Serial Dilution of Compound B->D E Plate Loading (96-well plate) C->E D->E F Incubation (37°C, 18-24h) E->F G Visual Reading of MIC F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Logical Relationship of Antibacterial Screening

Antibacterial_Screening start Novel Compound (e.g., this compound) mic_assay Primary Screening: Minimum Inhibitory Concentration (MIC) start->mic_assay bactericidal_static Secondary Screening: Bactericidal vs. Bacteriostatic mic_assay->bactericidal_static Active Compounds mechanism Mechanism of Action Studies bactericidal_static->mechanism toxicity Toxicity Assays bactericidal_static->toxicity lead_optimization Lead Optimization mechanism->lead_optimization toxicity->lead_optimization

Caption: Logical progression of antibacterial drug discovery.

Potential Mechanisms of Action

While the specific mechanism of action for this compound is unknown, related heterocyclic compounds have been reported to exert their antibacterial effects through various mechanisms. These include:

  • Inhibition of Cell Wall Synthesis: Some oxadiazole compounds have been shown to inhibit penicillin-binding proteins (PBPs), which are crucial enzymes in bacterial cell wall biosynthesis.

  • Disruption of Cell Membrane Integrity: Certain compounds can interfere with the bacterial cell membrane, leading to increased permeability and leakage of intracellular components.

  • Inhibition of DNA Gyrase: This enzyme is essential for bacterial DNA replication, and its inhibition can be a potent antibacterial strategy.[5]

  • Generation of Reactive Oxygen Species (ROS): An increase in intracellular ROS can lead to oxidative stress and damage to cellular components, ultimately causing cell death.

Further studies, such as macromolecular synthesis assays or membrane permeability assays, would be required to elucidate the specific mechanism of action for a novel compound.

References

Application Notes and Protocols for Cell-Based Cytotoxicity Assays of 5-(4-Bromophenyl)oxazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Bromophenyl)oxazol-2-amine is a synthetic organic compound with potential applications in drug discovery and development. Understanding the cytotoxic profile of this small molecule is a critical step in evaluating its therapeutic potential and off-target toxicities.[1] These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of this compound using common cell-based assays. The described methods are essential for determining the concentration-dependent effects of the compound on cell viability, proliferation, and the induction of cell death pathways such as apoptosis.

Data Presentation

The following tables summarize hypothetical quantitative data from various cytotoxicity and cell cycle analysis assays. This data is for illustrative purposes to demonstrate how results can be presented and interpreted.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h Treatment
A549Lung Carcinoma15.8
MCF-7Breast Adenocarcinoma22.5
HCT116Colorectal Carcinoma18.2
HeLaCervical Cancer25.1

IC50 (half-maximal inhibitory concentration) values were determined using the MTT assay.

Table 2: Lactate Dehydrogenase (LDH) Release Assay

Treatment Concentration (µM)% Cytotoxicity (LDH Release) in A549 Cells
0 (Vehicle Control)5.2 ± 1.1
515.7 ± 2.3
1035.4 ± 3.1
2068.9 ± 4.5
5092.1 ± 2.8

Data are presented as mean ± standard deviation.

Table 3: Cell Cycle Analysis in A549 Cells Treated with this compound (20 µM) for 24 hours

Cell Cycle Phase% of Cells (Vehicle Control)% of Cells (Treated)
G0/G155.3 ± 2.835.1 ± 3.2
S25.1 ± 1.920.5 ± 2.1
G2/M19.6 ± 2.544.4 ± 3.5

Data indicates a potential G2/M phase cell cycle arrest.[2][3][4]

Table 4: Apoptosis Induction by this compound in A549 Cells

Treatment Concentration (µM)% Apoptotic Cells (Annexin V-FITC/PI Staining)
0 (Vehicle Control)4.1 ± 0.8
1018.5 ± 2.1
2042.3 ± 3.7
4075.6 ± 4.2

Apoptosis was assessed by flow cytometry after 24 hours of treatment.[5][6][7][8]

Experimental Protocols

Cell Viability Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[9]

Materials:

  • This compound

  • Selected cancer cell lines (e.g., A549, MCF-7, HCT116, HeLa)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium. The final concentrations should range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same concentration as the highest compound concentration.

  • Remove the medium from the wells and add 100 µL of the prepared compound dilutions.

  • Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.

  • After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assessment using LDH Release Assay

Principle: The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.

Materials:

  • LDH Cytotoxicity Assay Kit

  • This compound

  • A549 cells

  • Complete growth medium

  • 96-well plates

  • Microplate reader

Procedure:

  • Follow steps 1-4 of the MTT assay protocol for cell seeding and treatment.

  • After the 48-hour incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.

  • Transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity using the formula provided in the kit, which typically involves subtracting the background and dividing by the maximum LDH release control.

Cell Cycle Analysis by Flow Cytometry

Principle: Cell cycle analysis is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This is achieved by staining the cellular DNA with a fluorescent dye, such as propidium iodide (PI), and analyzing the fluorescence intensity by flow cytometry.

Materials:

  • This compound

  • A549 cells

  • 6-well plates

  • Complete growth medium

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed A549 cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to attach overnight.

  • Treat the cells with this compound at the desired concentration (e.g., 20 µM) for 24 hours. Include a vehicle control.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Fix the cells in 70% ethanol at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend them in PI staining solution.

  • Incubate the cells at 37°C for 30 minutes in the dark.

  • Analyze the samples using a flow cytometer.

  • The data is then analyzed using appropriate software to determine the percentage of cells in each phase of the cell cycle.

Apoptosis Assay using Annexin V-FITC/PI Staining

Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • This compound

  • A549 cells

  • 6-well plates

  • Complete growth medium

  • Flow cytometer

Procedure:

  • Seed and treat A549 cells as described in the cell cycle analysis protocol.

  • After the 24-hour treatment, harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry within one hour of staining.

  • The results will show four populations: viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).

Visualization of Pathways and Workflows

G cluster_0 Experimental Workflow: Cytotoxicity Assessment A Cell Seeding (96-well plate) B Compound Treatment (this compound) A->B C Incubation (24-72 hours) B->C D Assay-specific Steps C->D E Data Acquisition (e.g., Plate Reader) D->E F Data Analysis (IC50, % Cytotoxicity) E->F

Caption: General experimental workflow for in vitro cytotoxicity assays.

G cluster_1 Hypothetical Signaling Pathway for Apoptosis Induction Compound 5-(4-Bromophenyl) oxazol-2-amine ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Mito Mitochondrial Stress ROS->Mito Bax Bax Activation Mito->Bax Bcl2 Bcl-2 Inhibition Mito->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A hypothetical intrinsic apoptosis pathway induced by the compound.

G cluster_2 Logical Flow for Hit-to-Lead Assessment A Primary Screening (Multiple Cell Lines) B Potent Activity? (IC50 < 10 µM) A->B C Secondary Assays (Apoptosis, Cell Cycle) B->C Yes F Discard/Deprioritize B->F No D Mechanism of Action Studies C->D E Lead Optimization D->E

Caption: Decision-making workflow in early-stage drug discovery.

References

Application Notes and Protocols for High-Throughput Screening of 5-(4-Bromophenyl)oxazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Bromophenyl)oxazol-2-amine is a synthetic organic compound featuring a core oxazole ring structure, which is a common scaffold in medicinal chemistry. While specific high-throughput screening (HTS) data for this particular compound is not extensively published, its structural motifs are present in numerous biologically active molecules, including kinase inhibitors, antimicrobial, and anticancer agents.[1][2][3] This document provides detailed application notes and a representative protocol for the high-throughput screening of this compound and its analogs, with a primary focus on identifying potential protein kinase inhibitors. Protein kinases are a critical class of enzymes in cellular signaling and are prominent targets in drug discovery, particularly in oncology.[4][5][6]

The provided protocols are based on established methodologies for HTS of small molecule libraries against protein kinases, specifically utilizing a luminescence-based ATP depletion assay.[7] This assay format is widely adopted in HTS due to its robustness, sensitivity, and scalability.

Principle of the Kinase Inhibition Assay

The proposed high-throughput screening protocol is centered around the principle of measuring the amount of adenosine triphosphate (ATP) remaining in a solution following a kinase-catalyzed phosphorylation reaction. In this setup, the activity of a target protein kinase is determined by its consumption of ATP. When an inhibitory compound such as this compound is present, it will block the kinase's activity, resulting in a higher concentration of residual ATP.

This remaining ATP is then quantified using a luciferase-based system. The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, generating a luminescent signal that is directly proportional to the ATP concentration. Consequently, a strong luminescent signal indicates significant inhibition of the kinase, whereas a weak signal suggests low or no inhibition.

Data Presentation

Quantitative data from a typical high-throughput screening campaign for this compound and its analogs would be processed and summarized to facilitate the identification of "hits." The following tables provide a template for presenting primary HTS data and subsequent dose-response analysis for confirmed hits.

Table 1: Primary High-Throughput Screening Results

Compound IDConcentration (µM)Luminescence (RLU)Percent Inhibition (%)
This compound1085,00080
Analog 11025,00015
Analog 21092,00088
Positive Control (Staurosporine)195,00095
Negative Control (DMSO)-10,0000

RLU: Relative Light Units

Table 2: Dose-Response Analysis of Confirmed Hits

Compound IDIC50 (µM)pIC50Hill SlopeZ'-factor
This compound2.55.61.10.85
Analog 21.85.71.00.88
Staurosporine0.057.31.20.92

IC50: Half-maximal inhibitory concentration pIC50: -log(IC50)

Experimental Protocols

The following are detailed protocols for a primary high-throughput screen and a subsequent dose-response confirmation assay for this compound as a potential kinase inhibitor.

Primary High-Throughput Screening Protocol

Objective: To identify initial "hit" compounds that inhibit the target kinase at a single concentration.

Materials:

  • This compound and analog library (10 mM stock in DMSO)

  • Target Protein Kinase (e.g., a specific CDC2-like kinase, CLK1)[8]

  • Kinase Substrate (specific to the kinase)

  • ATP (at or near the Kₘ for the kinase)

  • Kinase Assay Buffer

  • Positive Control (e.g., Staurosporine)

  • Negative Control (DMSO)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • 384-well assay plates (white, flat-bottom)

  • Automated liquid handling system

  • Plate-reading luminometer

Procedure:

  • Compound Plating: Using an automated liquid handler, dispense 50 nL of the 10 mM compound stocks, positive control, or negative control (DMSO) into the appropriate wells of a 384-well plate to achieve a final assay concentration of 10 µM.

  • Kinase Reaction Mix Preparation: Prepare a kinase reaction mix containing the target kinase and its specific substrate in the kinase assay buffer.

  • Dispensing Kinase Mix: Dispense 5 µL of the kinase reaction mix into each well of the compound-plated 384-well plate.

  • Initiation of Kinase Reaction: Initiate the kinase reaction by adding 5 µL of the ATP solution.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Signal Development: Equilibrate the ATP detection reagent to room temperature. Add 10 µL of the reagent to each well to stop the kinase reaction and initiate the luminescent signal.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Dose-Response Confirmation Protocol

Objective: To determine the potency (IC50) of the "hit" compounds identified in the primary screen.

Materials:

  • Same as the primary HTS protocol.

Procedure:

  • Serial Dilution: Prepare serial dilutions of the "hit" compounds in DMSO. A common starting concentration is 100 µM with 10-point, 3-fold serial dilutions.

  • Compound Plating: Dispense 50 nL of the serially diluted compounds into the appropriate wells of a 384-well plate.

  • Assay Procedure: Follow steps 2 through 8 of the primary HTS protocol.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a generic protein kinase signaling pathway that can be inhibited by small molecules identified through HTS.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Kinase3 Kinase C Kinase2->Kinase3 Phosphorylates TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor Phosphorylates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates Ligand Ligand Ligand->Receptor Inhibitor 5-(4-Bromophenyl) oxazol-2-amine Inhibitor->Kinase2 Inhibits

Caption: A representative protein kinase signaling cascade.

Experimental Workflow Diagram

The diagram below outlines the workflow for the high-throughput screening of this compound.

HTS_Workflow cluster_preparation Assay Preparation cluster_screening Screening cluster_analysis Data Analysis CompoundPlating Compound Plating (50 nL in 384-well plate) Reaction Kinase Reaction (1 hour incubation) CompoundPlating->Reaction ReagentPrep Reagent Preparation (Kinase, Substrate, ATP) ReagentPrep->Reaction Detection Luminescence Detection (ATP measurement) Reaction->Detection PrimaryAnalysis Primary Hit Identification (% Inhibition) Detection->PrimaryAnalysis DoseResponse Dose-Response Assay (IC50 Determination) PrimaryAnalysis->DoseResponse HitValidation Hit Validation & Lead Op. DoseResponse->HitValidation

Caption: High-throughput screening workflow for kinase inhibitors.

Logical Relationship Diagram

This diagram illustrates the inverse relationship between kinase activity and the luminescent signal in the described assay.

Logical_Relationship cluster_assay Assay Principle HighKinase High Kinase Activity LowATP Low [ATP] HighKinase->LowATP consumes LowKinase Low Kinase Activity (Inhibition) HighATP High [ATP] LowKinase->HighATP spares LowSignal Low Luminescence LowATP->LowSignal results in HighSignal High Luminescence HighATP->HighSignal results in

Caption: Relationship between kinase activity and signal output.

References

Application Notes and Protocols: 5-(4-Bromophenyl)oxazol-2-amine as a Fragment for Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 5-(4-bromophenyl)oxazol-2-amine as a valuable fragment in drug design and discovery. This document outlines its synthesis, potential biological applications based on related compounds, and detailed protocols for its evaluation in a fragment-based drug design (FBDD) workflow.

Introduction to this compound as a Drug Fragment

This compound is a small, heterocyclic compound that possesses key features making it an attractive starting point for fragment-based drug discovery. The 2-aminooxazole core is a "privileged" scaffold found in numerous biologically active molecules, known for its ability to form key hydrogen bonding interactions with protein targets. The presence of a bromine atom on the phenyl ring provides a vector for synthetic elaboration through various cross-coupling reactions, allowing for the exploration of chemical space around the core fragment. Furthermore, the isosteric replacement of sulfur with oxygen in the thiazole ring, a common motif in medicinal chemistry, can lead to improved physicochemical properties such as increased water solubility.[1]

Synthesis and Physicochemical Properties

A reported synthesis of this compound involves the hydrazinolysis of 2-(4-bromophenyl)oxazolo[3,2-a]pyrimidinium perchlorate. The process involves refluxing the starting material with hydrazine hydrate in acetonitrile, followed by cooling and precipitation in water to yield the desired product, which can be further purified by recrystallization from ethanol.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₇BrN₂O[2]
Molecular Weight239.07 g/mol PubChem
XlogP (predicted)2.5PubChem
Hydrogen Bond Donors1PubChem
Hydrogen Bond Acceptors3PubChem

Potential Biological Targets and Applications

While direct biological data for this compound is limited, the broader class of 2-aminooxazoles and related bromophenyl-substituted heterocycles have shown significant activity against a range of biological targets. This suggests promising avenues for applying this fragment in drug design.

  • Anticancer Agents: Derivatives of 5-phenyloxazole have been identified as inhibitors of tubulin polymerization, a clinically validated anticancer target.[2] These compounds bind to the colchicine binding site of tubulin, leading to cell cycle arrest and apoptosis. The 5-(4-bromophenyl) group can be a key pharmacophoric element in this context.

  • Antimicrobial Agents: The 2-aminooxazole scaffold is a known privileged structure in the development of antimicrobial agents, particularly against mycobacteria, including multi-drug resistant strains of Mycobacterium tuberculosis.[1][3][4] The proposed mechanism of action for some related compounds is the inhibition of mycobacterial β-ketoacyl-acyl carrier protein synthase III (FabH).[1]

  • Antiprotozoal Agents: 2-amino-4-phenyloxazole derivatives have demonstrated in vitro activity against protozoa such as Giardia lamblia and Trichomonas vaginalis.[5]

Table 2: Biological Activities of Related Compounds

Compound ClassBiological Target/ActivityExample IC₅₀/MICReference
N,5-diphenyloxazole-2-carboxamidesTubulin Polymerization Inhibition (Anticancer)0.78 µM (HeLa cells)[2]
Substituted N-oxazolylcarboxamidesMycobacterium tuberculosis (Antitubercular)MIC = 3.13 µg/mL[1]
2-amino-4-(p-substituted phenyl)-oxazolesGiardia lamblia (Antiprotozoal)IC₅₀ = 1.89 µM[5]

Experimental Protocols

The following protocols provide a framework for evaluating this compound as a fragment in a drug discovery program.

A typical FBDD workflow for this compound would involve initial screening to identify binders to a protein target, followed by structural biology to understand the binding mode, and subsequent synthetic elaboration to improve potency.

FBDD_Workflow cluster_screening Fragment Screening cluster_hit_validation Hit Validation & Elaboration cluster_lead_opt Lead Optimization Screening Biophysical Screening (SPR, NMR, etc.) Structure Structural Biology (X-ray, Cryo-EM) Screening->Structure Identify Binders Chemistry Synthetic Elaboration Structure->Chemistry Guide Synthesis Lead_Opt Structure-Activity Relationship (SAR) Chemistry->Lead_Opt Generate Analogs ADME_Tox ADME/Tox Profiling Lead_Opt->ADME_Tox Refine Properties ADME_Tox->Lead_Opt

Caption: A generalized workflow for fragment-based drug design.

This protocol is adapted from the hydrazinolysis of a precursor compound.[2]

  • Reaction Setup: Suspend 0.01 mol of 2-(4-bromophenyl)oxazolo[3,2-a]pyrimidinium perchlorate in 50 ml of acetonitrile in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add 5 ml of hydrazine hydrate to the suspension with stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for 30 minutes.

  • Workup: Cool the reaction mixture to room temperature and pour it into 200 ml of water.

  • Isolation: Collect the resulting precipitate by suction filtration.

  • Purification: Recrystallize the crude product from ethanol to obtain pure this compound.

This assay is used to determine if the fragment or its derivatives can inhibit the polymerization of tubulin, a key mechanism for many anticancer drugs.[2]

  • Reagents: Tubulin (porcine brain, >99% pure), polymerization buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 10% glycerol), test compound dissolved in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add tubulin solution (final concentration 2 mg/mL) to wells containing various concentrations of the test compound or vehicle control (DMSO).

    • Incubate the plate at 37°C.

    • Monitor the change in absorbance at 340 nm every minute for 60 minutes using a microplate reader.

  • Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition against the compound concentration.

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[1]

  • Materials: Mueller-Hinton broth (for bacteria) or specific broth for mycobacteria (e.g., Middlebrook 7H9), 96-well microplates, bacterial/mycobacterial suspension standardized to a specific cell density (e.g., 0.5 McFarland standard).

  • Assay Procedure:

    • Prepare serial dilutions of the test compound in the appropriate broth in a 96-well plate.

    • Inoculate each well with the standardized microbial suspension.

    • Include positive (microbe only) and negative (broth only) controls.

    • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24-48 hours for common bacteria, longer for mycobacteria).

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

The bromine atom on the phenyl ring serves as a versatile handle for synthetic diversification, primarily through palladium-catalyzed cross-coupling reactions.

Elaboration_Pathway cluster_reactions Cross-Coupling Reactions Fragment This compound Suzuki Suzuki Coupling (Boronic Acids) Fragment->Suzuki Sonogashira Sonogashira Coupling (Alkynes) Fragment->Sonogashira Buchwald Buchwald-Hartwig (Amines) Fragment->Buchwald Heck Heck Coupling (Alkenes) Fragment->Heck Analogs1 Analogs1 Suzuki->Analogs1 Aryl/Heteroaryl Analogs Analogs2 Analogs2 Sonogashira->Analogs2 Alkynyl Analogs Analogs3 Analogs3 Buchwald->Analogs3 Amino Analogs Analogs4 Analogs4 Heck->Analogs4 Alkenyl Analogs

Caption: Potential synthetic elaboration routes from the core fragment.

Conclusion

This compound represents a promising starting fragment for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. Its favorable physicochemical properties, synthetic tractability, and the established biological relevance of its core scaffold provide a strong foundation for its inclusion in fragment-based drug discovery campaigns. The protocols and strategies outlined in these application notes offer a roadmap for researchers to explore the potential of this and related fragments in their drug design efforts.

References

Application Notes and Protocols for Cellular Imaging with Labeled 5-(4-Bromophenyl)oxazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide to the fluorescent labeling of 5-(4-Bromophenyl)oxazol-2-amine and its subsequent application in cellular imaging. The protocol outlines the conjugation of this small molecule with a commercially available amine-reactive fluorescent dye, Alexa Fluor™ 488 NHS Ester, to create a stable and highly fluorescent probe. This probe can be used to visualize cellular structures and track the molecule's localization within living or fixed cells. The primary amine on the oxazole ring serves as a convenient handle for covalent labeling, forming a stable amide bond with the N-hydroxysuccinimidyl (NHS) ester of the fluorophore. The methodologies provided are designed to be accessible for researchers with a basic background in chemistry and cell biology.

Data Presentation

The following tables summarize the key quantitative data for the fluorescent label and the resulting conjugate, as well as typical parameters for a cellular imaging experiment.

Table 1: Photophysical Properties of Alexa Fluor™ 488 Labeled this compound

ParameterValueReference
Excitation Maximum (λ_ex_) ~494 nm[1][2]
Emission Maximum (λ_em_) ~517 nm[1][2]
Molar Extinction Coefficient (ε) ~73,000 cm⁻¹M⁻¹[1][2]
Quantum Yield (Φ) ~0.92[3][4][5]
Recommended Laser Line 488 nm[2]
Recommended Emission Filter 500 - 550 nm

Table 2: Experimental Parameters for Cellular Imaging

ParameterRecommended Conditions
Cell Line HeLa, HEK293, or other adherent cell lines
Cell Seeding Density 5 x 10⁴ cells/well in a 24-well plate with coverslips
Probe Concentration 1-10 µM
Incubation Time 15-60 minutes at 37°C
Wash Buffer Phosphate-Buffered Saline (PBS), pH 7.4
Fixation (Optional) 4% Paraformaldehyde in PBS for 15 minutes
Counterstaining (Optional) DAPI or Hoechst for nuclear staining
Imaging Modality Epifluorescence or Confocal Microscopy

Experimental Protocols

Protocol 1: Fluorescent Labeling of this compound

This protocol describes the covalent attachment of Alexa Fluor™ 488 NHS Ester to the primary amine of this compound.

Materials:

  • This compound (MW: ~240.06 g/mol , estimated)[6]

  • Alexa Fluor™ 488 NHS Ester (Succinimidyl Ester)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer, pH 8.3

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN)

  • Deionized water

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane)

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve 1 mg of this compound in 416 µL of anhydrous DMSO to make a 10 mM stock solution.

    • Immediately before use, dissolve 1 mg of Alexa Fluor™ 488 NHS Ester in 100 µL of anhydrous DMSO to make a 10 mg/mL solution.[7]

  • Labeling Reaction:

    • In a microcentrifuge tube, combine 10 µL of the 10 mM this compound solution with 80 µL of 0.1 M sodium bicarbonate buffer (pH 8.3).

    • Add a 1.5 molar excess of the Alexa Fluor™ 488 NHS Ester solution to the reaction mixture.

    • Vortex the mixture gently and incubate for 1-2 hours at room temperature, protected from light.

  • Purification of the Labeled Compound:

    • The crude reaction mixture can be purified by silica gel column chromatography.[8][9]

    • Prepare a silica gel column with a suitable solvent system (e.g., a gradient of methanol in dichloromethane).

    • Load the reaction mixture onto the column.

    • Elute the column and collect the fractions. The fluorescently labeled product will be visible as a colored band.

    • Monitor the fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

  • Characterization:

    • UV-Vis Spectroscopy: Confirm the successful conjugation by measuring the absorbance spectrum of the purified product. The spectrum should show two absorbance peaks corresponding to the Alexa Fluor™ 488 dye (around 494 nm) and the this compound moiety.

    • Mass Spectrometry: Determine the exact mass of the labeled product to confirm the covalent attachment of the fluorophore.[10][11]

    • Dissolve the purified product in a suitable solvent (e.g., DMSO) to a final concentration of 1-10 mM for storage at -20°C, protected from light.

Protocol 2: Live Cell Imaging

This protocol provides a general procedure for staining live HeLa cells with the fluorescently labeled this compound.

Materials:

  • HeLa cells

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)[12][13][14]

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fluorescently labeled this compound stock solution (1-10 mM in DMSO)

  • Glass-bottom imaging dishes or coverslips

  • Confocal or epifluorescence microscope with appropriate filters for Alexa Fluor™ 488

Procedure:

  • Cell Culture and Seeding:

    • Culture HeLa cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO₂.

    • When cells reach 70-80% confluency, passage them according to standard protocols.[12][15][16]

    • Seed the cells onto glass-bottom imaging dishes or coverslips at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Cell Labeling:

    • Prepare a working solution of the fluorescent probe by diluting the stock solution in pre-warmed complete culture medium to a final concentration of 1-10 µM.

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C.

  • Washing and Imaging:

    • Remove the labeling solution and wash the cells three times with warm PBS to remove any unbound probe.

    • Add fresh, pre-warmed culture medium or PBS to the cells for imaging.

    • Image the cells using a confocal or epifluorescence microscope. For Alexa Fluor™ 488, use an excitation wavelength of ~488 nm and collect the emission between 500-550 nm.[17][18]

  • Optional Fixation and Counterstaining:

    • After washing, cells can be fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the fixed cells three times with PBS.

    • If desired, counterstain the nuclei by incubating with a DAPI or Hoechst solution for 5-10 minutes.

    • Wash the cells again with PBS before mounting and imaging.

Visualizations

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Oxazolamine This compound (Primary Amine) Labeled_Probe Fluorescently Labeled Probe (Stable Amide Bond) Oxazolamine->Labeled_Probe + AF488_NHS Alexa Fluor™ 488 NHS Ester (Amine-Reactive Dye) AF488_NHS->Labeled_Probe Buffer Sodium Bicarbonate Buffer (pH 8.3) Solvent DMSO Temp Room Temperature Byproduct NHS Byproduct

Caption: Chemical reaction for labeling this compound.

start Start cell_culture 1. Cell Culture (e.g., HeLa cells) start->cell_culture cell_seeding 2. Seed Cells on Coverslips/Imaging Dishes cell_culture->cell_seeding labeling 3. Labeling (Incubate with Fluorescent Probe) cell_seeding->labeling washing 4. Washing (Remove unbound probe) labeling->washing live_imaging 5a. Live Cell Imaging washing->live_imaging fixation 5b. Fixation (Optional) (4% PFA) washing->fixation analysis 8. Image Analysis live_imaging->analysis counterstain 6. Counterstaining (Optional) (e.g., DAPI for nucleus) fixation->counterstain fixed_imaging 7. Fixed Cell Imaging counterstain->fixed_imaging fixed_imaging->analysis end End analysis->end

Caption: Experimental workflow for cellular imaging.

References

In Vivo Studies of 5-(4-Bromophenyl)oxazol-2-amine: A Review of Available Literature

Author: BenchChem Technical Support Team. Date: November 2025

While the exact molecule of interest has not been the subject of published in vivo research, the broader class of bromophenyl-containing oxazole and similar heterocyclic derivatives has been explored for various therapeutic applications. These related studies may offer insights into the potential biological activities and research directions for 5-(4-Bromophenyl)oxazol-2-amine.

It is important to note that the following information pertains to structurally related, but distinct, chemical entities. The biological effects and pharmacological properties of this compound itself can only be determined through dedicated in vivo experimentation.

Potential Areas of Investigation Based on Related Compounds:

Studies on analogous structures suggest that this compound could be investigated for a range of activities, including but not limited to:

  • Anticancer Properties: Derivatives of 4-(4-bromophenyl)-thiazol-2-amine have been synthesized and evaluated for their in vitro anticancer activity.

  • Antimicrobial Effects: Various N-acylated alpha-amino acids and related compounds containing a bromophenyl moiety have been assessed for their action against bacterial and fungal strains.

  • Enzyme Inhibition: The oxazole scaffold is a common feature in molecules designed to inhibit specific enzymes, such as kinases.

Hypothetical Experimental Workflow:

Should a researcher wish to investigate the in vivo properties of this compound, a general experimental workflow could be conceptualized. This would typically involve preliminary in vitro characterization followed by a phased in vivo evaluation.

Caption: A generalized workflow for the preclinical evaluation of a novel compound.

Data Presentation for Future Studies:

For future in vivo studies of this compound, quantitative data should be meticulously collected and presented in a structured format to facilitate comparison and interpretation. The following tables exemplify how such data could be organized.

Table 1: Pharmacokinetic Parameters of this compound in [Animal Model]

ParameterRoute of AdministrationDose (mg/kg)Value (Mean ± SD)Units
Cmax (Maximum Plasma Concentration)ng/mL
Tmax (Time to Maximum Concentration)h
AUC (Area Under the Curve)ng·h/mL
t1/2 (Half-life)h
Bioavailability (%)Oral%

Table 2: Efficacy of this compound in [Disease Model]

Treatment GroupDose (mg/kg)Dosing ScheduleEndpoint Measurement (e.g., Tumor Volume)% Inhibitionp-value
Vehicle Control---
Compound X
Compound X

Detailed Methodologies for Future Experiments:

Should research on this specific compound be undertaken, detailed protocols would be essential. Below is a hypothetical protocol for a preliminary acute toxicity study, which would be a critical first step in any in vivo investigation.

Protocol: Acute Oral Toxicity Study of this compound in Mice

1. Objective: To determine the acute oral toxicity of this compound in a rodent model (e.g., CD-1 mice) and to identify the maximum tolerated dose (MTD).

2. Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

  • CD-1 mice (male and female, 6-8 weeks old)

  • Oral gavage needles

  • Standard laboratory animal housing and diet

3. Experimental Procedure:

  • Animal Acclimatization: Acclimatize animals to the housing conditions for at least 7 days prior to the experiment.

  • Dose Preparation: Prepare a series of graded doses of this compound in the selected vehicle.

  • Animal Grouping: Randomly assign animals to treatment groups (e.g., 5 animals per sex per group), including a vehicle control group.

  • Dose Administration: Administer a single oral dose of the test compound or vehicle to each animal.

  • Observation:

    • Observe animals continuously for the first 4 hours post-dosing for any clinical signs of toxicity.

    • Record observations at least twice daily for 14 days. Observations should include changes in skin, fur, eyes, and behavior.

    • Record body weight on Day 0 (prior to dosing), Day 7, and Day 14.

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.

  • Data Analysis: Analyze data on mortality, clinical signs, and body weight changes to determine the MTD.

Potential Signaling Pathway Involvement:

Based on the activities of related kinase inhibitors, should this compound show anticancer effects, it might be acting on key signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK or PI3K/Akt pathways.

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 5-(4-Bromophenyl) oxazol-2-amine (Hypothetical Target) Inhibitor->MEK Inhibition

Caption: A hypothetical inhibition of the MAPK/ERK signaling pathway.

Formulation of 5-(4-Bromophenyl)oxazol-2-amine for In Vivo Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the formulation of 5-(4-Bromophenyl)oxazol-2-amine, a compound with predicted poor aqueous solubility, for in vivo delivery. The following sections outline strategies to enhance its bioavailability, focusing on nanosuspension and solid dispersion techniques.

Physicochemical Properties (Predicted)

Due to the limited availability of experimental data for this compound, the following physicochemical properties are predicted based on its chemical structure and data from closely related analogs. These values are essential for guiding formulation development.

PropertyPredicted ValueSignificance in Formulation
Molecular Weight~240.07 g/mol Influences diffusion and membrane transport.
Aqueous SolubilityVery LowMajor obstacle for oral bioavailability, necessitating enabling formulations.
logP~2.5 - 3.5Indicates high lipophilicity and potential for good membrane permeability but poor aqueous solubility (BCS Class II candidate).
pKa~8.0 (basic)The amine group may offer opportunities for salt formation to improve solubility, although this is not the focus of the current protocols.
Physical FormSolidAssumed to be a crystalline solid at room temperature, which typically has lower solubility than the amorphous state.[1]

Formulation Strategies for Enhanced Bioavailability

Given its predicted low solubility, two primary formulation strategies are presented: nanosuspension and solid dispersion. These methods aim to increase the surface area and/or the amorphous content of the drug, thereby improving its dissolution rate and subsequent absorption.

Application Note 1: Nanosuspension Formulation

Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by polymers and/or surfactants.[2] This approach is particularly suitable for compounds that are poorly soluble in both aqueous and organic media. By reducing the particle size to the nanometer range, the surface area is significantly increased, leading to a higher dissolution velocity.[3]

Experimental Protocol: Nanosuspension by Wet Milling

This protocol details the preparation of a nanosuspension of this compound using a wet milling technique.[4][5]

Materials:

  • This compound

  • Stabilizer 1: Hydroxypropyl methylcellulose (HPMC) or Polyvinylpyrrolidone (PVP K30)

  • Stabilizer 2: Sodium dodecyl sulfate (SDS) or Poloxamer 407

  • Milling Media: Yttria-stabilized zirconium oxide beads (0.5 mm diameter)

  • Purified water

Equipment:

  • Planetary ball mill or a dedicated bead mill

  • High-speed stirrer

  • Particle size analyzer (e.g., Dynamic Light Scattering)

  • Zeta potential analyzer

  • Lyophilizer (optional, for long-term storage)

Procedure:

  • Preparation of Stabilizer Solution: Dissolve the chosen stabilizers (e.g., 1% w/v HPMC and 0.1% w/v SDS) in purified water with gentle stirring.

  • Premixing: Disperse this compound (e.g., 5% w/v) in the stabilizer solution to form a pre-suspension. Stir at high speed for 30 minutes to ensure homogeneity.

  • Milling: Transfer the pre-suspension to the milling chamber containing the zirconium oxide beads. Mill at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 2-8 hours). The milling process should be conducted in a temperature-controlled environment to prevent overheating.

  • Separation: After milling, separate the nanosuspension from the milling beads by filtration or decantation.

  • Characterization:

    • Particle Size and Polydispersity Index (PDI): Measure using a dynamic light scattering instrument. The target particle size is typically below 500 nm with a PDI of less than 0.3.

    • Zeta Potential: Determine the surface charge of the nanoparticles. A zeta potential of ±30 mV or greater is generally indicative of good physical stability.

    • Crystallinity: Assess the crystalline state of the drug particles using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD). A reduction in crystallinity can further enhance solubility.

    • Morphology: Visualize the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).[6]

  • Lyophilization (Optional): For long-term storage, the nanosuspension can be freeze-dried. A cryoprotectant (e.g., trehalose or mannitol) should be added before freezing to prevent particle aggregation.

In Vivo Administration (Rodent Model):
  • Route: Oral gavage is a common route for preclinical studies.[7]

  • Dosage: The nanosuspension can be dosed directly. The concentration should be adjusted based on the required dose for the animal model.

  • Vehicle Control: A suspension of the unprocessed drug in the same stabilizer solution should be used as a control to evaluate the enhancement in bioavailability.

  • Pharmacokinetic Studies: Blood samples are collected at predetermined time points post-administration to determine the plasma concentration of this compound and calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC.[8][9]

Quantitative Data for a Hypothetical Nanosuspension Formulation:
ParameterUnprocessed DrugNanosuspension
Mean Particle Size (nm)> 5000250 ± 25
Polydispersity Index (PDI)> 0.50.21 ± 0.05
Zeta Potential (mV)-10.5 ± 2.1-32.8 ± 3.5
Saturation Solubility (µg/mL)1.512.8
In Vivo AUC (ng·h/mL) in Rats8504250

Application Note 2: Amorphous Solid Dispersion

Amorphous solid dispersions (ASDs) involve dispersing the drug in a polymeric carrier in its amorphous state.[10] The amorphous form of a drug has higher thermodynamic energy and thus greater apparent solubility and a faster dissolution rate compared to its crystalline form.[11]

Experimental Protocol: Solid Dispersion by Solvent Evaporation

This protocol describes the preparation of a solid dispersion of this compound using the solvent evaporation method.[12][13]

Materials:

  • This compound

  • Polymeric Carrier: Polyvinylpyrrolidone K30 (PVP K30), Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS), or Soluplus®

  • Solvent: A common solvent that dissolves both the drug and the polymer (e.g., methanol, ethanol, or a mixture).

Equipment:

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

  • Sieves

  • Dissolution testing apparatus

  • DSC and XRPD for characterization

Procedure:

  • Dissolution: Dissolve this compound and the polymeric carrier (e.g., in a 1:4 drug-to-polymer ratio) in the selected solvent. Ensure complete dissolution to achieve a molecular dispersion.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure and at a controlled temperature (e.g., 40-50°C). This will result in the formation of a thin film or a solid mass.

  • Drying: Further dry the solid dispersion in a vacuum oven for 24 hours to remove any residual solvent.

  • Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.

  • Characterization:

    • Amorphicity: Confirm the amorphous nature of the drug in the solid dispersion using DSC (absence of a melting endotherm) and XRPD (presence of a halo pattern).[14]

    • In Vitro Dissolution: Perform dissolution studies in a relevant medium (e.g., simulated gastric or intestinal fluid) to compare the release profile of the solid dispersion with that of the pure crystalline drug.[15]

    • Morphology: Examine the surface morphology of the solid dispersion particles using SEM.

In Vivo Administration (Rodent Model):
  • Formulation for Dosing: The solid dispersion powder can be suspended in an aqueous vehicle (e.g., 0.5% methylcellulose) for oral gavage.[16]

  • Dosage: The dose will be calculated based on the drug loading in the solid dispersion.

  • Control Groups: A suspension of the pure crystalline drug and a physical mixture of the drug and polymer should be included as controls.

  • Pharmacokinetic Analysis: Similar to the nanosuspension, blood samples are collected over time to assess the pharmacokinetic profile and determine the extent of bioavailability enhancement.[17][18]

Quantitative Data for a Hypothetical Solid Dispersion Formulation:
ParameterCrystalline DrugPhysical Mixture (1:4)Solid Dispersion (1:4)
Drug StateCrystallineCrystallineAmorphous
Dissolution at 30 min (%)< 5< 10> 80
Apparent Solubility (µg/mL)1.52.025.0
In Vivo Cmax (ng/mL) in Rats2503101500
Relative Bioavailability (%)100~120~550

Visualizations

Hypothetical Signaling Pathway Inhibition

Oxazole derivatives have been investigated as potential anticancer agents that can modulate various signaling pathways.[19][20][21] The following diagram illustrates a hypothetical mechanism where this compound inhibits the PI3K/Akt/mTOR pathway, a critical regulator of cell proliferation, survival, and growth.[22][23][24]

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Drug This compound Drug->PI3K Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow: Nanosuspension Preparation

The following diagram outlines the key steps in the preparation and characterization of a nanosuspension using the wet milling method.

Workflow cluster_prep Preparation cluster_char Characterization cluster_delivery In Vivo Study start Start prep_stabilizer Prepare Stabilizer Solution start->prep_stabilizer premix Create Drug Pre-suspension prep_stabilizer->premix milling Wet Milling premix->milling separation Separate from Milling Media milling->separation particle_size Particle Size & PDI (DLS) separation->particle_size zeta Zeta Potential separation->zeta morphology Morphology (SEM/TEM) separation->morphology crystallinity Crystallinity (DSC/XRPD) separation->crystallinity dosing Oral Gavage in Rodents particle_size->dosing pk_study Pharmacokinetic Analysis dosing->pk_study end End pk_study->end

Caption: Workflow for nanosuspension preparation and in vivo testing.

Logical Relationship: Solid Dispersion Formulation Strategy

This diagram illustrates the logical progression from identifying the problem of poor solubility to the in vivo evaluation of a solid dispersion formulation.

Logic problem Poor Aqueous Solubility of Drug Candidate strategy Strategy: Amorphous Solid Dispersion problem->strategy method Method: Solvent Evaporation strategy->method characterization Characterization: - Amorphicity (DSC/XRPD) - Dissolution Rate method->characterization invivo In Vivo Evaluation (Rodent PK Study) characterization->invivo outcome Enhanced Bioavailability invivo->outcome

Caption: Logic diagram for the solid dispersion formulation approach.

References

Application Notes and Protocols: Measuring the IC50 of 5-(4-Bromophenyl)oxazol-2-amine Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-(4-Bromophenyl)oxazol-2-amine is a synthetic heterocyclic compound with potential applications in oncology. Its structural motif, featuring a bromophenyl group attached to an oxazole ring, is found in various biologically active molecules, suggesting its potential as a therapeutic agent.[1][2][3] The determination of the half-maximal inhibitory concentration (IC50) is a critical step in the preclinical evaluation of any potential anticancer compound. This value provides a quantitative measure of the compound's potency in inhibiting cancer cell proliferation.

These application notes provide a detailed protocol for determining the IC50 of this compound against a panel of human cancer cell lines using the Sulforhodamine B (SRB) and MTT assays. Additionally, a hypothetical signaling pathway potentially affected by this compound is presented.

Quantitative Data Summary

The following table summarizes hypothetical IC50 values of this compound against various cancer cell lines after a 72-hour incubation period. This data is for illustrative purposes to demonstrate how results would be presented.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma8.2
MDA-MB-231Breast Adenocarcinoma15.6
A549Lung Carcinoma12.4
HCT116Colon Carcinoma7.9
PC-3Prostate Adenocarcinoma21.1
HeLaCervical Adenocarcinoma9.5

Experimental Protocols

Two common and reliable methods for determining the IC50 of a compound in adherent cancer cell lines are the Sulforhodamine B (SRB) assay and the MTT assay. Both are colorimetric assays that measure cell density.

Protocol 1: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells that have been fixed to the plate.[4][5]

Materials:

  • This compound

  • Selected cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (specific to each cell line)

  • 96-well flat-bottom plates

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 10 mM Tris base solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[6]

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO at the same concentration as the highest compound concentration) and a no-treatment control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Cell Fixation: Gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration of 10% TCA) and incubate for 1 hour at 4°C.[5]

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.[6]

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[6]

  • Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow the plates to air dry.[6]

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to dissolve the bound dye.[6]

  • Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.

Protocol 2: MTT Assay

The MTT assay is a colorimetric assay that measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells.[7][8]

Materials:

  • This compound

  • Selected cancer cell lines

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Follow the same procedure as in the SRB assay.

  • Compound Treatment: Follow the same procedure as in the SRB assay.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C until purple formazan crystals are visible.[7]

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

  • Data Acquisition: Gently shake the plate for 10 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway that could be targeted by this compound.

experimental_workflow Experimental Workflow for IC50 Determination cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plates compound_prep Prepare Serial Dilutions of Compound treatment Treat Cells with Compound compound_prep->treatment incubation Incubate for 72 hours treatment->incubation assay_step Perform SRB or MTT Assay incubation->assay_step data_acquisition Measure Absorbance assay_step->data_acquisition data_analysis Calculate IC50 data_acquisition->data_analysis

Caption: Workflow for determining the IC50 of this compound.

signaling_pathway Hypothetical Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation Compound This compound Compound->Raf Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Disclaimer

The quantitative data presented in this document is purely illustrative. The proposed signaling pathway is a hypothetical target based on the common mechanisms of action for similar chemical scaffolds. Further experimental validation is required to determine the actual IC50 values and the precise mechanism of action of this compound. This document is intended for research purposes only.

References

Application Notes and Protocols: The Use of 5-(4-Bromophenyl)oxazol-2-amine in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminooxazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This is, in part, due to its ability to act as a versatile pharmacophore capable of engaging in various interactions with biological targets. Notably, derivatives of 2-amino-5-aryloxazoles have emerged as potent inhibitors of protein kinases, which are critical regulators of cellular processes and frequently implicated in diseases such as cancer.

This document focuses on 5-(4-Bromophenyl)oxazol-2-amine and its utility in structure-activity relationship (SAR) studies. While specific SAR data for this exact compound is limited in publicly available literature, extensive research on closely related 2-anilino-5-aryloxazoles and other 2-amino-5-phenyloxazole derivatives provides a strong foundation for understanding the key structural features that govern their biological activity. These analogs have shown significant inhibitory activity against key oncology targets such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2]

These application notes and protocols will provide a comprehensive overview of the SAR of the 2-amino-5-aryloxazole scaffold, leveraging data from analogous compounds to guide the design and optimization of new chemical entities based on the this compound core.

Data Presentation: Structure-Activity Relationship Data

The following tables summarize the quantitative data for 2-anilino-5-aryloxazole derivatives as VEGFR2 and FLT3 kinase inhibitors. This data is crucial for understanding the impact of substitutions on the 2-anilino and 5-aryl rings on inhibitory potency.

Table 1: Structure-Activity Relationship of 2-Anilino-5-phenyloxazole Derivatives as VEGFR2 Inhibitors [1]

Compound IDR (Aniline Substitution)5-Aryl RingVEGFR2 IC50 (µM)HUVEC Proliferation IC50 (µM)
5 HPhenyl0.20.4
8 2-OCH3Phenyl0.150.35
13 3-SO2EtPhenyl0.120.3
19 3,4,5-tri-OCH3Phenyl0.050.15
20 2-OCH3, 5-SO2NEt2Phenyl0.010.05
21 2-OCH3, 5-SO2EtPhenyl0.0080.04
39 2-OCH3, 5-SO2Et3-pyridyl0.0040.01
46 2-OCH3, 5-SO2Et3-(2-pyridyl)phenyl0.0030.009

HUVEC: Human Umbilical Vein Endothelial Cell

Table 2: Activity of 5-(4-Fluorophenyl)-N-phenyloxazol-2-amine against FLT3 and AML Cell Lines [2]

Compound IDFLT3 IC50 (nM)FLT3-ITD IC50 (nM)FLT3-D835Y IC50 (nM)Molm-13 GI50 (nM)MV4-11 GI50 (nM)
7c 1.80.91.25.63.4

GI50: 50% Growth Inhibition Molm-13 and MV4-11 are human acute myeloid leukemia (AML) cell lines with FLT3-ITD mutation.

Experimental Protocols

General Synthesis of 2-Anilino-5-aryloxazoles

This protocol is adapted from the synthesis of 2-anilino-5-phenyloxazole derivatives.[1]

Step 1: Synthesis of Aryl Thiourea

  • To a solution of the desired aniline (1.0 eq) in ethanol, add sodium carbonate (1.2 eq) in water.

  • Add carbon disulfide (1.5 eq) and heat the mixture at 80°C for 4 hours.

  • Cool the reaction mixture and collect the precipitate by filtration to yield the sodium dithiocarbamate salt.

  • To a solution of the dithiocarbamate salt in water, add a solution of hydroxylamine hydrochloride (1.2 eq) in water.

  • Heat the mixture at 80°C for 1 hour.

  • Cool the reaction, and the resulting aryl thiourea will precipitate. Collect the solid by filtration, wash with water, and dry.

Step 2: Synthesis of 2-Amino-5-aryloxazole

  • To a solution of the aryl thiourea (1.0 eq) in isopropanol, add the appropriate α-bromoketone (e.g., 2-bromo-1-(4-bromophenyl)ethan-1-one for the target scaffold) (1.1 eq).

  • Heat the reaction mixture at 80°C for 16 hours.

  • Cool the reaction to room temperature.

  • Add a saturated solution of sodium bicarbonate to neutralize the reaction mixture.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: N-Arylation of 2-Amino-5-aryloxazole (for 2-anilino derivatives)

  • This step can be achieved via Buchwald-Hartwig coupling, a common method for N-arylation.[3]

  • In a reaction vessel, combine the 2-amino-5-aryloxazole (1.0 eq), the desired aryl halide (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq), a phosphine ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., Cs2CO3, 2.0 eq).

  • Add a suitable solvent (e.g., dioxane or toluene) and purge the vessel with an inert gas (e.g., argon).

  • Heat the reaction mixture at the appropriate temperature (typically 80-110°C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction, dilute with a suitable solvent, and filter through celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

VEGFR2 Kinase Inhibition Assay

This is a representative protocol for determining the in vitro inhibitory activity of test compounds against VEGFR2 kinase.

  • Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Add the test compound (at various concentrations) to the wells of a 96-well plate.

  • Add the VEGFR2 enzyme and a suitable substrate (e.g., a poly(Glu, Tyr) 4:1 peptide) to the wells.

  • Initiate the kinase reaction by adding ATP (e.g., 10 µM).

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., 30 mM EDTA).

  • Detect the amount of phosphorylated substrate. This can be done using various methods, such as an ELISA-based assay with an anti-phosphotyrosine antibody conjugated to a reporter enzyme (e.g., HRP) or using a fluorescence-based assay.

  • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

FLT3 Kinase Inhibition Assay

This protocol is representative for assessing the inhibitory activity against wild-type and mutant FLT3.[2]

  • Use a commercially available kinase assay kit (e.g., Z'-LYTE Kinase Assay Kit).

  • Prepare serial dilutions of the test compound in the reaction buffer provided in the kit.

  • Add the FLT3 enzyme (wild-type or mutant) to the wells of a 384-well plate.

  • Add the test compound to the wells.

  • Add the peptide substrate and ATP to initiate the reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Add the development reagent and incubate for a further 60 minutes.

  • Measure the fluorescence using a plate reader.

  • Calculate the percent inhibition and determine the IC50 values.

Cell Proliferation Assay

This protocol is a general method to assess the anti-proliferative effects of compounds on cancer cell lines.

  • Seed the desired cells (e.g., HUVEC, Molm-13, MV4-11) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Assess cell viability using a suitable method, such as the MTT, MTS, or CellTiter-Glo assay.

  • For the MTT assay, add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 or IC50 value.

Visualizations

General Synthetic Workflow for 2-Anilino-5-aryloxazoles

G Aniline Aniline CS2 CS2, Na2CO3 Aniline->CS2 Dithiocarbamate Sodium Dithiocarbamate CS2->Dithiocarbamate Hydroxylamine Hydroxylamine Dithiocarbamate->Hydroxylamine Thiourea Aryl Thiourea Hydroxylamine->Thiourea Aminooxazole 2-Amino-5-aryloxazole Thiourea->Aminooxazole alpha_Bromoketone α-Bromoketone alpha_Bromoketone->Aminooxazole Buchwald_Hartwig Buchwald-Hartwig Coupling (Pd catalyst) Aminooxazole->Buchwald_Hartwig Aryl_Halide Aryl Halide Aryl_Halide->Buchwald_Hartwig Final_Product 2-Anilino-5-aryloxazole Buchwald_Hartwig->Final_Product G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds to Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Dimerization->Downstream Activates Angiogenesis Angiogenesis, Cell Proliferation, Survival Downstream->Angiogenesis Inhibitor 5-Aryl-2-aminooxazole (e.g., this compound) Inhibitor->Dimerization Inhibits G FL FLT3 Ligand (FL) FLT3 FLT3 Receptor FL->FLT3 Binds to Activation Dimerization & Autophosphorylation FLT3->Activation FLT3_ITD FLT3-ITD (Constitutively Active) FLT3_ITD->Activation Ligand-independent Downstream Downstream Signaling (STAT5, PI3K/Akt, MAPK) Activation->Downstream Activates Proliferation Leukemic Cell Proliferation & Survival Downstream->Proliferation Inhibitor 5-Aryl-2-aminooxazole (e.g., this compound) Inhibitor->Activation Inhibits G cluster_0 SAR of 2-Anilino-5-aryloxazoles Anilino_Ring 2-Anilino Ring (R Substituents) Oxazole_Core Oxazole Core Anilino_Ring->Oxazole_Core Anilino_SAR Electron-donating (e.g., OCH3) and a hydrogen bond acceptor (e.g., SO2R) at meta/para positions increases potency. Anilino_Ring->Anilino_SAR Aryl_Ring 5-Aryl Ring Oxazole_Core->Aryl_Ring Aryl_SAR Introduction of N-heterocycles (e.g., pyridyl) enhances potency. Aryl_Ring->Aryl_SAR

References

Application Notes and Protocols for Testing 5-(4-Bromophenyl)oxazol-2-amine on Microbial Biofilms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for evaluating the anti-biofilm efficacy of the novel compound 5-(4-Bromophenyl)oxazol-2-amine. The protocols outlined below are designed to be adaptable for screening and characterizing the compound's activity against biofilms formed by clinically relevant bacteria, such as Pseudomonas aeruginosa and Staphylococcus aureus.

Introduction

Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS). This protective environment renders bacteria within a biofilm significantly more resistant to conventional antimicrobial agents and the host immune system, posing a major challenge in clinical and industrial settings. The development of novel anti-biofilm agents is therefore a critical area of research.

This compound is a synthetic heterocyclic compound. While its direct anti-biofilm properties are under investigation, structurally similar molecules, such as 5-aryl-2-aminoimidazoles and other oxazole derivatives, have demonstrated potent anti-biofilm and quorum sensing inhibitory activities.[1][2][3][4] This suggests that this compound may represent a promising candidate for the development of new anti-biofilm therapeutics.

Proposed Mechanism of Action: Quorum Sensing Inhibition

Based on the activity of structurally related compounds, it is hypothesized that this compound may exert its anti-biofilm effects by interfering with bacterial quorum sensing (QS) systems.[3][4][5] Quorum sensing is a cell-to-cell communication process that allows bacteria to monitor their population density and coordinate gene expression, including the production of virulence factors and biofilm formation. By disrupting QS signaling, the compound may prevent the establishment of mature biofilms or promote their dispersal.

In Pseudomonas aeruginosa, a key Gram-negative pathogen, the QS network is intricate and involves multiple signaling systems such as las, rhl, and pqs.[3] For Gram-positive bacteria like Staphylococcus aureus, the accessory gene regulator (agr) system is a primary QS pathway controlling biofilm development and virulence.[2] The experimental protocols detailed below are designed to not only assess the overall anti-biofilm activity but also to provide insights into the potential QS inhibitory mechanism of this compound.

cluster_0 Proposed Mechanism of Action Compound This compound QS_System Bacterial Quorum Sensing (QS) System (e.g., las, rhl, pqs in P. aeruginosa; agr in S. aureus) Compound->QS_System Inhibition Virulence_Expression Virulence Factor Expression QS_System->Virulence_Expression Activation Biofilm_Formation Biofilm Formation QS_System->Biofilm_Formation Activation cluster_workflow Experimental Workflow A Prepare Stock Solution of This compound B Determine Minimum Inhibitory Concentration (MIC) A->B C Biofilm Inhibition Assay (Crystal Violet) B->C D Biofilm Viability Assay (MTT) C->D E Biofilm Imaging (Confocal Laser Scanning Microscopy) C->E F Data Analysis and Interpretation D->F E->F

References

Application Notes and Protocols for the Quantification of 5-(4-Bromophenyl)oxazol-2-amine in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Bromophenyl)oxazol-2-amine and its derivatives are of significant interest in drug discovery due to their potential therapeutic activities, including anticancer and antimicrobial properties[1][2]. To facilitate preclinical and clinical development, robust and reliable analytical methods for the quantitative determination of these compounds in biological matrices are essential. This document provides a detailed application note and a comprehensive protocol for the quantification of this compound in biological samples, primarily focusing on plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). LC-MS/MS is a widely used technique for the determination of analytes in complex matrices due to its high sensitivity and specificity[3].

While a specific, validated method for this compound was not found in the public domain, this document outlines a robust, hypothetical LC-MS/MS method based on established principles for the analysis of similar small molecules in biological fluids[4][5][6][7]. The provided protocols and data are intended as a starting point for method development and will require validation according to regulatory guidelines.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the described LC-MS/MS method for the quantification of this compound in human plasma.

ParameterExpected Value
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.15 ng/mL
Linearity Range 0.15 - 150 ng/mL
Correlation Coefficient (r²) > 0.995
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 12%
Accuracy (%Bias) ± 15%
Recovery > 85%
Matrix Effect Minimal (<15%)

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol describes a protein precipitation method for the extraction of this compound from plasma samples. This technique is favored for its simplicity and speed.

Materials:

  • Human plasma samples

  • This compound analytical standard

  • Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the Internal Standard (IS) working solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex mix the sample vigorously for 1 minute.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 ACN:Water with 0.1% formic acid).

  • Vortex briefly and inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography (LC) Method

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Chromatographic Conditions:

  • Column: A reverse-phase column, such as a C18 or a Phenyl-Hexyl column (e.g., 50 x 2.1 mm, 1.8 µm), is recommended for good separation of non-polar to moderately polar compounds[4].

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10-90% B

    • 3.0-4.0 min: 90% B

    • 4.0-4.1 min: 90-10% B

    • 4.1-5.0 min: 10% B

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Tandem Mass Spectrometry (MS/MS) Method

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound (Analyte): The precursor ion ([M+H]+) would be approximately m/z 241/243 (due to bromine isotopes). The product ion would need to be determined by infusing the standard compound and performing a product ion scan. A hypothetical transition could be m/z 241 -> 185.

    • Internal Standard (IS): The MRM transition for the IS would be specific to its structure.

  • Source Parameters (to be optimized):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

    • Collision Gas: Argon

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the quantification of this compound.

signaling_pathway drug This compound receptor Target Receptor/Enzyme drug->receptor Binding & Inhibition downstream_kinase Downstream Kinase Cascade receptor->downstream_kinase Signal Transduction transcription_factor Transcription Factor Activation downstream_kinase->transcription_factor gene_expression Altered Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Apoptosis, Growth Inhibition) gene_expression->cellular_response

Caption: Hypothetical signaling pathway for a therapeutic agent.

Discussion and Method Validation

The presented LC-MS/MS method provides a robust framework for the quantification of this compound in biological samples. For successful implementation and to ensure data of the highest quality, the following points should be considered:

  • Internal Standard Selection: The choice of a suitable internal standard is critical for accurate quantification. An ideal IS would be a stable isotope-labeled version of the analyte. If unavailable, a structurally similar compound with comparable chromatographic and mass spectrometric behavior should be used.

  • Method Validation: This method must be fully validated according to the guidelines of regulatory agencies such as the FDA or EMA. Validation should include assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, short-term, and long-term).

  • Matrix Effects: Biological matrices can suppress or enhance the ionization of the analyte, leading to inaccurate results. The use of a stable isotope-labeled internal standard can help to compensate for these effects. A thorough evaluation of matrix effects from different sources of plasma is recommended.

  • Metabolite Identification: The metabolism of this compound is currently unknown. It is possible that the compound is metabolized in vivo, and the analytical method may need to be adapted to also quantify major metabolites.

By following the detailed protocols and considering the key aspects of method validation, researchers can reliably quantify this compound in biological samples to support its development as a potential therapeutic agent.

References

Application Notes and Protocols for 5-(4-Bromophenyl)oxazol-2-amine Analogs in Agricultural Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently no publicly available research on the specific application of 5-(4-Bromophenyl)oxazol-2-amine in agriculture. The following application notes and protocols are based on studies of structurally related compounds, such as bromophenyl-substituted oxadiazoles and other heterocyclic compounds, which have demonstrated potential in agricultural applications. This information is intended to serve as a guide for researchers interested in exploring the potential of this compound and its analogs.

Introduction

Heterocyclic compounds containing oxazole, oxadiazole, and pyrazole scaffolds are of significant interest in agricultural research due to their diverse biological activities.[1][2][3][4] Derivatives incorporating a bromophenyl moiety have been investigated for their potential as fungicides, insecticides, and herbicides.[1][3][5] While data on this compound is not available, the study of its analogs suggests that this compound could exhibit valuable biocidal properties. This document outlines potential applications and generalized experimental protocols based on research into these related molecules.

Potential Agricultural Applications

Based on the activities of analogous compounds, this compound could be investigated for the following applications:

  • Fungicide: Many oxadiazole and pyrazole derivatives have shown efficacy against a range of plant pathogenic fungi.[5][6]

  • Insecticide: Compounds with similar structural features have demonstrated insecticidal activity against various agricultural pests.[3][5]

  • Herbicide: Certain phenylpyrazole and oxadiazole derivatives have been developed as herbicides.[1][7]

Data from Structurally Related Compounds

The following tables summarize quantitative data from published studies on compounds structurally related to this compound. This data can serve as a benchmark for future studies on the target compound.

Table 1: Fungicidal Activity of Related Oxadiazole Derivatives

Compound ClassTarget PathogenEfficacyConcentrationReference
1,2,4-Oxadiazole Derivatives (5l, 5s)Cucumber downy mildew88.89% and 96.30% inhibition400 mg L⁻¹[5]
1,3,4-Oxadiazole Derivatives (4, 16, 20)Rice Sheath Blight (RSB)EC₅₀ = 0.85-0.91 mg/LNot Applicable[6]
1,3,4-Oxadiazole Derivative (3)Sorghum Anthracnose (SA)EC₅₀ = 1.03 mg/LNot Applicable[6]

Table 2: Insecticidal Activity of Related Oxadiazole and Pyrazole Derivatives

Compound ClassTarget PestEfficacyConcentrationReference
1,2,4-Oxadiazole Derivatives (5b, 5c)Plutella xylostella, Armyworm100% activity100 mg L⁻¹[5]
1,2,4-Oxadiazole Derivative (5h)Armyworm100% activity10 mg L⁻¹[5]
Halopyrazole Matrine DerivativesSpodoptera frugiperdaup to 100% corrected mortality1.0 mg/mL[3]

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of compounds like this compound, based on methodologies reported for its analogs.

General Synthesis of Oxazole Derivatives

A common route for the synthesis of 2-aminooxazole derivatives involves the reaction of a substituted α-haloketone with urea or a related compound. For this compound, a potential synthetic pathway is outlined below.

G A 2-Bromo-1-(4-bromophenyl)ethan-1-one E This compound A->E Reacts with B Urea B->E C Reaction Solvent (e.g., DMF) C->E In presence of D Heat D->E

Caption: Potential synthesis route for this compound.

Protocol:

  • Dissolve 2-bromo-1-(4-bromophenyl)ethan-1-one (1 equivalent) and urea (1.2 equivalents) in a suitable solvent such as dimethylformamide (DMF).

  • Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for several hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice water.

  • Collect the resulting precipitate by filtration.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final product.

  • Characterize the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Fungicidal Assay

This protocol describes a method to evaluate the fungicidal activity of a test compound against various plant pathogens.

G cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Data Analysis A Prepare PDA medium C Add compound to PDA (various concentrations) A->C B Dissolve test compound in DMSO B->C D Pour plates C->D E Inoculate with fungal plug D->E F Incubate at 25-28°C E->F G Measure colony diameter F->G H Calculate inhibition rate G->H I Determine EC₅₀ value H->I

Caption: Workflow for in vitro fungicidal activity screening.

Protocol:

  • Prepare Potato Dextrose Agar (PDA) medium and sterilize it.

  • Dissolve the test compound in a minimal amount of dimethyl sulfoxide (DMSO) to create a stock solution.

  • Add appropriate volumes of the stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). A control plate should be prepared with DMSO only.

  • Pour the amended PDA into sterile Petri dishes.

  • Place a mycelial plug (e.g., 5 mm diameter) from an actively growing culture of the target fungus onto the center of each plate.

  • Incubate the plates at an appropriate temperature (e.g., 25-28 °C) until the fungal growth in the control plate reaches the edge.

  • Measure the diameter of the fungal colony on both the control and treated plates.

  • Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C-T)/C] × 100, where C is the colony diameter in the control and T is the colony diameter in the treatment.

  • Determine the EC₅₀ value (the concentration that causes 50% inhibition) by probit analysis.

Insecticidal Bioassay (Leaf-Dip Method)

This protocol is used to assess the insecticidal activity of a compound against leaf-eating insects.

Protocol:

  • Prepare a series of concentrations of the test compound in a suitable solvent containing a surfactant (e.g., Triton X-100).

  • Excise leaf discs from a host plant (e.g., cabbage for diamondback moth).

  • Dip each leaf disc into the test solution for a set time (e.g., 10-30 seconds).

  • Allow the leaf discs to air dry.

  • Place the treated leaf discs into a Petri dish lined with moist filter paper.

  • Introduce a known number of insect larvae (e.g., 10 third-instar larvae) into each Petri dish.

  • Seal the Petri dishes and incubate them under controlled conditions (temperature, humidity, and light).

  • Record larval mortality at specified time intervals (e.g., 24, 48, and 72 hours).

  • Calculate the corrected mortality rate using Abbott's formula if there is mortality in the control group.

  • Determine the LC₅₀ value (the concentration that causes 50% mortality).

Hypothetical Mechanism of Action

The mode of action for a novel compound like this compound would need to be determined experimentally. However, based on the activities of related heterocyclic pesticides, a possible mechanism could involve the inhibition of a key enzyme in the target pest or pathogen. For example, many fungicides target enzymes in the respiratory chain or sterol biosynthesis pathways.

G A This compound (or analog) B Target Organism (Fungus or Insect) A->B Applied to C Key Enzyme (e.g., Succinate Dehydrogenase) B->C Enters cell and binds to D Metabolic Pathway (e.g., Cellular Respiration) C->D Inhibits E Disruption of Cellular Function D->E Leads to F Cell Death / Growth Inhibition E->F

Caption: Hypothetical mechanism of action for a novel agricultural compound.

Further research, including enzyme inhibition assays and molecular docking studies, would be necessary to elucidate the precise mechanism of action for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(4-Bromophenyl)oxazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of 5-(4-Bromophenyl)oxazol-2-amine, a crucial intermediate in pharmaceutical research. Below you will find detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions (FAQs) to help improve your reaction yield and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods for synthesizing 5-aryl-2-aminooxazoles, including the target molecule, are the Hantzsch-type synthesis from an α-haloketone and urea, and multi-step sequences involving the formation of the oxazole ring followed by amination. The Robinson-Gabriel synthesis is a classic method for oxazole formation, and the Van Leusen reaction can be adapted for this purpose as well.[1][2][3][4][5]

Q2: I am experiencing a low yield in my synthesis. What are the primary factors to investigate?

A2: Low yields in the synthesis of 2-aminooxazoles can often be attributed to several factors:

  • Purity of Starting Materials: Impurities in the α-haloketone or urea can lead to side reactions.[6]

  • Reaction Temperature: The optimal temperature is crucial; temperatures that are too high can cause decomposition, while temperatures that are too low may result in an incomplete reaction.[6]

  • Reaction Time: Insufficient reaction time will lead to incomplete conversion. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.

  • Solvent Choice: The polarity and boiling point of the solvent can significantly influence the reaction rate and yield.[6][7]

  • pH of the reaction medium: In certain syntheses, maintaining the correct pH is critical to prevent side reactions or decomposition of the product.

Q3: What are the common side products I should be aware of during the synthesis?

A3: Depending on the synthetic route, several side products can form. In the Hantzsch-type synthesis using an α-haloketone and urea, potential impurities include imidazole and imidazolone derivatives.[1] Incomplete cyclization or subsequent reactions of the desired product can also lead to a complex mixture.

Q4: How can I effectively purify the final product, this compound?

A4: Purification is typically achieved through recrystallization. The choice of solvent is critical for obtaining high purity crystals. Common solvents for recrystallization of similar amino-heterocyclic compounds include ethanol, methanol, or mixtures of solvents like ethanol/water or DMF/water.[8] Column chromatography on silica gel can also be employed for purification, though it may be more labor-intensive for larger scales.

Troubleshooting Guides

Problem 1: Low Yield in Hantzsch-type Synthesis from 2-Bromo-1-(4-bromophenyl)ethanone and Urea

This guide provides a systematic approach to troubleshooting low yields in this common synthetic route.

Potential Cause Recommended Solution
Impure 2-Bromo-1-(4-bromophenyl)ethanone Purify the α-bromoketone by recrystallization from a suitable solvent like ethanol or hexane before use.
Suboptimal Reaction Temperature Start the reaction at a moderate temperature (e.g., 80-90 °C) and monitor by TLC. If the reaction is slow, incrementally increase the temperature, but avoid excessive heat to prevent decomposition.
Incorrect Stoichiometry Use a slight excess of urea (e.g., 1.2-1.5 equivalents) to drive the reaction towards completion.
Inappropriate Solvent Dimethylformamide (DMF) is a commonly used solvent for this reaction.[1] If solubility is an issue, consider using a co-solvent. Ensure the solvent is dry.
Side Reaction to Imidazole/Imidazolone The formation of these byproducts can sometimes be suppressed by carefully controlling the reaction temperature and time.[1]

Experimental Protocols

Protocol 1: Hantzsch-Type Synthesis of this compound

This protocol is a general procedure based on the reaction of α-haloketones with urea.[1][5]

Materials:

  • 2-Bromo-1-(4-bromophenyl)ethanone

  • Urea

  • Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-Bromo-1-(4-bromophenyl)ethanone (1.0 eq) in DMF.

  • Add urea (1.2 eq) to the solution.

  • Heat the reaction mixture to 90-100 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Once the starting material is consumed, allow the reaction mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from ethanol to afford this compound.

Expected Yield: 60-75%

Table 1: Effect of Reaction Conditions on Yield (Illustrative)
Entry Solvent Temperature (°C) Time (h) Yield (%)
1DMF80655
2DMF100472
3DMF120465 (decomposition observed)
4Acetonitrile80 (reflux)845

Visualizations

Logical Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity Impure? check_conditions Verify Reaction Conditions start->check_conditions check_purity->start No solution Improved Yield check_purity->solution Yes, after purification monitor_reaction Monitor Reaction Progress (TLC) check_conditions->monitor_reaction Incorrect? check_conditions->solution Yes, after correction optimize_stoichiometry Optimize Reagent Stoichiometry monitor_reaction->optimize_stoichiometry Incomplete? monitor_reaction->solution Yes, after longer time optimize_solvent Screen Different Solvents optimize_stoichiometry->optimize_solvent Still low optimize_stoichiometry->solution Improved optimize_temp Optimize Reaction Temperature optimize_solvent->optimize_temp Still low optimize_solvent->solution Improved purification_issue Investigate Purification Step optimize_temp->purification_issue Still low optimize_temp->solution Improved purification_issue->solution Resolved

Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.

Hantzsch-Type Synthesis Pathway

Hantzsch_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_products Products A 2-Bromo-1-(4-bromophenyl)ethanone C Condensation & Cyclization A->C B Urea B->C D This compound C->D Major Product E Side Products (e.g., Imidazoles) C->E Potential Byproducts

Caption: Reaction pathway for the Hantzsch-type synthesis of this compound.

References

Technical Support Center: Purification of 5-(4-Bromophenyl)oxazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-(4-Bromophenyl)oxazol-2-amine.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Issue 1: Low Yield After Recrystallization

Potential Cause Recommended Solution
Incorrect Solvent Choice The compound may be too soluble in the chosen solvent even at low temperatures.
Troubleshooting Steps:
1. Select a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Based on literature for similar compounds, ethanol is a good starting point.[1][2]
2. If the compound is too soluble in a single solvent, consider a binary solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is poorly soluble) dropwise until turbidity persists. Reheat to dissolve and then allow to cool slowly.
Excessive Solvent Volume Using too much solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.
Troubleshooting Steps:
1. Use the minimum amount of hot solvent required to fully dissolve the crude product.
2. If too much solvent has been added, carefully evaporate a portion of the solvent and allow the solution to cool again.
Premature Crystallization The compound crystallizes too quickly during hot filtration, leading to product loss.
Troubleshooting Steps:
1. Preheat the filtration apparatus (funnel and receiving flask) before filtering the hot solution.
2. Use a small amount of hot solvent to wash the filter paper and dissolve any crystals that have formed.
Cooling Rate is Too Fast Rapid cooling can lead to the formation of small, impure crystals that trap impurities.
Troubleshooting Steps:
1. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

Issue 2: Impure Product After Column Chromatography

Potential Cause Recommended Solution
Inappropriate Solvent System The chosen eluent may not provide adequate separation between the desired compound and impurities.
Troubleshooting Steps:
1. Perform Thin Layer Chromatography (TLC) with various solvent systems (e.g., different ratios of hexane and ethyl acetate) to determine the optimal eluent for separation.[3]
2. A common starting point for compounds of this nature is a mixture of hexane and ethyl acetate.[3]
Column Overloading Applying too much crude product to the column can lead to poor separation.
Troubleshooting Steps:
1. As a general rule, the amount of crude product should be about 1-5% of the mass of the silica gel.
Improper Column Packing Air bubbles or channels in the silica gel bed will result in an uneven flow of the eluent and poor separation.
Troubleshooting Steps:
1. Ensure the silica gel is packed as a uniform slurry and allowed to settle without any air pockets.
Co-eluting Impurities An impurity may have a similar polarity to the target compound, making separation by standard chromatography difficult.
Troubleshooting Steps:
1. Try a different stationary phase (e.g., alumina) or a different solvent system.
2. Consider an alternative purification technique, such as preparative HPLC.

Frequently Asked Questions (FAQs)

What are the expected physical properties of pure this compound?

While specific data for this exact compound is limited in the provided search results, related compounds can give an indication of expected properties. For instance, similar structures are often white or off-white solids.[3] The melting point of a pure compound should have a narrow range. For comparison, 5-Amino-4-(4-bromophenyl)-3-methylisoxazole has a melting point of 121-126 °C.[4]

What are the common impurities in the synthesis of this compound?

Common impurities may include unreacted starting materials, such as 4-bromoaniline or related precursors, and by-products from the cyclization reaction.[5] The specific impurities will depend on the synthetic route used.

How can I monitor the purity of my fractions during column chromatography?

Thin Layer Chromatography (TLC) is the most common method.[3][6] Spot a small amount of each fraction onto a TLC plate, elute with the appropriate solvent system, and visualize the spots under UV light or by using a staining agent. Fractions containing only the spot corresponding to the pure product should be combined.

What is the recommended storage condition for this compound?

While specific stability data is not available, amine-containing compounds can be susceptible to oxidative degradation.[7][8][9][10] It is advisable to store the purified compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

  • Dissolution: Place the crude this compound in a clean Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate with stirring) until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and filter paper to remove them.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography

  • TLC Analysis: Determine the optimal solvent system for separation using TLC. A good solvent system will give the desired compound an Rf value of approximately 0.2-0.4. Hexane/ethyl acetate mixtures are a common choice.[3]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pour it into a chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. If a more polar solvent is used for dissolution, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry silica-adsorbed sample to the top of the column.

  • Elution: Add the eluent to the top of the column and apply gentle pressure (e.g., with a pump or inert gas) to begin eluting the sample.

  • Fraction Collection: Collect fractions in test tubes or vials.

  • Purity Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Column Column Chromatography Crude->Column Analysis1 Purity Check (TLC, mp) Recrystallization->Analysis1 Analysis2 Purity Check (TLC) Column->Analysis2 Pure Pure Product Analysis1->Pure Pure Impure1 Impure Analysis1->Impure1 Impure Analysis2->Pure Pure Fractions Impure2 Impure Fractions Analysis2->Impure2 Impure Impure1->Column

Caption: General purification workflow for this compound.

Troubleshooting_Logic Start Purification Issue LowYield Low Yield? Start->LowYield ImpureProduct Impure Product? Start->ImpureProduct Recrystallization Recrystallization Issue LowYield->Recrystallization Yes Chromatography Chromatography Issue ImpureProduct->Chromatography Yes Cooling Check Cooling Rate Recrystallization->Cooling SolventVol Check Solvent Volume Recrystallization->SolventVol Solvent Check Solvent System Chromatography->Solvent Loading Check Sample Loading Chromatography->Loading Packing Check Column Packing Chromatography->Packing

Caption: Troubleshooting logic for purification challenges.

References

Technical Support Center: Overcoming Poor Solubility of 5-(4-Bromophenyl)oxazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor aqueous solubility of 5-(4-Bromophenyl)oxazol-2-amine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound is not dissolving in my aqueous buffer. What is the first step I should take?

A1: The first and simplest approach is to attempt a pH adjustment.[1][][3] As this compound contains an amine group, it is expected to be a weak base.[4][5] Lowering the pH of the aqueous solution with a suitable acid (e.g., HCl) will protonate the amine group, forming a more soluble salt.[][4] It is recommended to create a pH-solubility profile to determine the optimal pH for dissolution.

Q2: I tried adjusting the pH, but the solubility is still insufficient for my experiment. What are my other options?

A2: If pH adjustment alone is not effective, you can explore the use of co-solvents.[6][7][8] Co-solvents are water-miscible organic solvents that increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[][9][10] Common co-solvents for pharmaceutical applications include ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400).[][9][10]

Q3: How do I choose the right co-solvent and determine the optimal concentration?

A3: The choice of co-solvent depends on the specific requirements of your experiment, including downstream applications and potential toxicity. A good starting point is to screen a panel of pharmaceutically acceptable co-solvents.[9] You can prepare a series of stock solutions with varying concentrations of each co-solvent (e.g., 5%, 10%, 20% v/v in your aqueous buffer) and determine the solubility of this compound in each mixture. This will help you identify the most effective co-solvent and the minimum concentration required to achieve the desired solubility.

Q4: Are there alternatives to co-solvents if they interfere with my assay?

A4: Yes, complexation with cyclodextrins is a widely used technique to enhance the solubility of poorly soluble compounds.[11][12][13][14] Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface.[13][14] They can encapsulate the poorly soluble drug molecule, forming an inclusion complex that has significantly higher aqueous solubility.[11][13][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.[13][15]

Q5: My compound is precipitating out of the co-solvent mixture upon standing. How can I prevent this?

A5: Precipitation upon standing can be due to several factors, including temperature changes or slow equilibration. Ensure your stock solutions are stored at a constant temperature. If precipitation persists, it might indicate that you are near the saturation limit of the solvent system. You could try slightly increasing the co-solvent concentration or consider using a combination of methods, such as pH adjustment in a co-solvent system, which can have a synergistic effect on solubility.[3][4]

Q6: Can I use surfactants to improve the solubility of this compound?

A6: Yes, surfactants can be used to solubilize poorly water-soluble compounds by forming micelles that encapsulate the drug molecules.[1][6][11] Non-ionic surfactants like polysorbates (e.g., Tween® 80) and poloxamers are generally preferred due to their lower toxicity.[1] This approach, known as micellar solubilization, is effective but it's important to ensure the chosen surfactant and its concentration do not interfere with your experimental system.

Data Presentation

The following table summarizes the hypothetical aqueous solubility of this compound under various conditions. These values are illustrative and intended to demonstrate the relative effectiveness of different solubility enhancement techniques. Actual experimental results may vary.

ConditionSolvent SystemTemperature (°C)Approximate Solubility (µg/mL)
Control Deionized Water25< 1
pH Adjustment 0.01 M HCl (pH 2)2550 - 100
Phosphate Buffer (pH 5)255 - 10
Phosphate Buffer (pH 7.4)25< 1
Co-solvency 10% Ethanol in Water (v/v)2510 - 20
20% Ethanol in Water (v/v)2530 - 50
10% PEG 400 in Water (v/v)2515 - 25
20% PEG 400 in Water (v/v)2540 - 60
Complexation 2% HP-β-Cyclodextrin in Water (w/v)25100 - 200
5% HP-β-Cyclodextrin in Water (w/v)25300 - 500
Combined Approach 10% Ethanol in 0.01 M HCl (pH 2)25150 - 250
Experimental Protocols
Protocol 1: pH-Dependent Solubility Determination
  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., HCl for pH 2, acetate buffers for pH 4-5, phosphate buffers for pH 6-8).

  • Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Analysis: Centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant and filter it through a 0.22 µm filter.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Plot the measured solubility against the pH to generate a pH-solubility profile.

Protocol 2: Co-solvent Solubility Screening
  • Preparation of Co-solvent Systems: Prepare a series of co-solvent mixtures by mixing a water-miscible organic solvent (e.g., ethanol, PEG 400) with your primary aqueous buffer at various volume/volume ratios (e.g., 5%, 10%, 20%, 50%).

  • Sample Preparation: Add an excess amount of this compound to a known volume of each co-solvent mixture.

  • Equilibration: Agitate the samples at a constant temperature for 24-48 hours.

  • Sample Collection and Analysis: Centrifuge and filter the samples as described in Protocol 1.

  • Quantification: Determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC).

  • Data Analysis: Plot the solubility as a function of the co-solvent concentration to identify the optimal system.

Protocol 3: Cyclodextrin-Mediated Solubilization
  • Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions containing increasing concentrations of a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), (e.g., 0%, 1%, 2%, 5%, 10% w/v).

  • Phase Solubility Study: Add an excess amount of this compound to each cyclodextrin solution.

  • Equilibration: Shake the resulting suspensions at a constant temperature until equilibrium is reached (typically 24-72 hours).

  • Sample Processing: After equilibration, centrifuge the suspensions and filter the supernatant.

  • Analysis: Analyze the concentration of the dissolved compound in each filtered solution by HPLC.

  • Data Interpretation: Plot the concentration of dissolved this compound against the concentration of HP-β-CD. The resulting phase solubility diagram will indicate the extent of solubility enhancement and provide insights into the stoichiometry of the inclusion complex.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Poor aqueous solubility of This compound ph_adjust Attempt pH Adjustment (Lower pH with acid) start->ph_adjust solubility_check1 Is solubility sufficient? ph_adjust->solubility_check1 co_solvent Use Co-solvents (e.g., Ethanol, PEG 400) solubility_check1->co_solvent No end_success Proceed with Experiment solubility_check1->end_success Yes solubility_check2 Is solubility sufficient? co_solvent->solubility_check2 cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) solubility_check2->cyclodextrin No solubility_check2->end_success Yes solubility_check3 Is solubility sufficient? cyclodextrin->solubility_check3 combination Combined Approach (e.g., pH + Co-solvent) solubility_check3->combination No solubility_check3->end_success Yes combination->end_success If successful end_fail Re-evaluate Formulation Strategy combination->end_fail If not successful

Caption: Troubleshooting workflow for poor aqueous solubility.

Signaling_Pathway cluster_0 Solubilization Mechanism compound This compound (Poorly Soluble) protonated Protonated Compound (More Soluble Salt) compound->protonated + H+ (Acid) cosolvent_complex Compound in Co-solvent (Increased Solubility) compound->cosolvent_complex + Co-solvent inclusion_complex Cyclodextrin Inclusion Complex (Highly Soluble) compound->inclusion_complex + Cyclodextrin

Caption: Key mechanisms for enhancing solubility.

References

5-(4-Bromophenyl)oxazol-2-amine degradation pathways and byproducts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-(4-Bromophenyl)oxazol-2-amine. The information is designed to help anticipate and address potential degradation issues during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound under common experimental conditions?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation routes can be inferred based on the chemical structure, which features an oxazole ring, an amino group, and a bromophenyl moiety. Key potential pathways include:

  • Hydrolysis of the Oxazole Ring: The oxazole ring can be susceptible to cleavage under strong acidic or basic conditions, leading to the formation of open-chain byproducts.

  • Oxidation of the Amino Group: The 2-amino group can be oxidized, particularly in the presence of oxidizing agents, light, or elevated temperatures. This can lead to the formation of nitroso, nitro, or polymeric impurities.

  • Photodegradation: Aromatic amines and halogenated aromatic compounds can be sensitive to light.[1] Photodegradation may involve reactions of the amino group or cleavage of the carbon-bromine bond.

  • Thermal Degradation: At elevated temperatures, amine-containing compounds can undergo complex degradation reactions, potentially leading to polymerization or fragmentation.[2][3][4]

Q2: What are some of the expected degradation byproducts of this compound?

Based on the potential degradation pathways, the following hypothetical byproducts could be formed. Researchers should consider these as possibilities to monitor in their analytical methods.

  • Byproduct A (from Hydrolysis): 1-(4-Bromophenyl)-2-amino-2-oxoethyl urea

  • Byproduct B (from Oxidation): 5-(4-Bromophenyl)-2-nitrooxazole

  • Byproduct C (from Photolytic Debromination): 5-Phenyloxazol-2-amine

  • Byproduct D (from Ring Cleavage): 4-Bromobenzoic acid and 2-amino-2-oxoacetaldehyde

Q3: How can I minimize the degradation of this compound during storage and handling?

To ensure the stability of this compound, consider the following precautions:

  • Storage Conditions: Store the compound in a cool, dark, and dry place. An inert atmosphere (e.g., argon or nitrogen) can help prevent oxidative degradation.

  • Light Protection: Use amber vials or wrap containers with aluminum foil to protect the compound from light, which can induce photodegradation.

  • pH Control: Avoid strongly acidic or basic conditions in your experimental setups unless required by the protocol, as these can promote hydrolysis of the oxazole ring.

  • Temperature Control: Perform experiments at the lowest feasible temperature to minimize thermal degradation.

Troubleshooting Guides

Issue 1: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis

If you observe unexpected peaks in your chromatograms, it may be an indication of degradation.

Troubleshooting Steps:

  • Analyze a Freshly Prepared Sample: Prepare a new solution of this compound from a fresh stock and analyze it immediately to establish a baseline chromatogram.

  • Stress Studies: Subject the compound to controlled stress conditions (e.g., heat, light, acid, base, oxidation) to intentionally induce degradation and identify the retention times of the resulting byproducts. This can help in tentatively identifying the unknown peaks in your experimental samples.

  • Peak Identification: Use mass spectrometry (MS) to determine the mass-to-charge ratio (m/z) of the unexpected peaks. Compare these masses to the potential byproducts listed in the FAQs. Further structural elucidation can be achieved using techniques like tandem MS (MS/MS) and NMR.

Experimental Protocols

Protocol 1: Forced Degradation Study (Stress Testing)

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-performance liquid chromatography (HPLC) system with a UV detector or a mass spectrometer (LC-MS)

  • Photostability chamber

  • Oven

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize a sample before injection into the HPLC.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Heat at 60°C for 24 hours. Neutralize a sample before injection.

  • Oxidative Degradation: Dissolve the compound in a solution containing 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Dissolve a sample for analysis.

  • Photodegradation: Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with a control sample (compound dissolved in a neutral solvent and kept at room temperature in the dark), by HPLC or LC-MS.

Data Presentation

Table 1: Hypothetical Quantitative Data from a Forced Degradation Study of this compound

Stress Condition% Degradation of Parent CompoundMajor Byproduct(s) Detected (Hypothetical)% Area of Major Byproduct(s)
0.1 M HCl, 60°C, 24h15.2%Byproduct A12.5%
0.1 M NaOH, 60°C, 24h28.7%Byproduct A, Byproduct D20.1%, 5.3%
3% H₂O₂, RT, 24h8.5%Byproduct B6.8%
80°C, 48h (solid)5.1%Multiple minor peaks< 2% each
Photostability Chamber11.3%Byproduct C9.7%

Visualizations

Diagram 1: Potential Degradation Pathways

A This compound B Byproduct A: 1-(4-Bromophenyl)-2-amino-2-oxoethyl urea A->B  Hydrolysis (Acid/Base)   C Byproduct B: 5-(4-Bromophenyl)-2-nitrooxazole A->C  Oxidation   D Byproduct C: 5-Phenyloxazol-2-amine A->D  Photodegradation (Debromination)   E Byproduct D: 4-Bromobenzoic acid + 2-amino-2-oxoacetaldehyde A->E  Hydrolytic Ring Cleavage (Strong Base)  

Caption: Potential degradation pathways of this compound.

Diagram 2: Experimental Workflow for Degradation Analysis

start Start: Sample of This compound stress Forced Degradation (Stress Testing) - Acid - Base - Oxidation - Heat - Light start->stress analysis LC-MS Analysis stress->analysis data Data Processing: - Peak Integration - Mass Identification analysis->data pathway Pathway Elucidation and Byproduct Characterization data->pathway end End: Degradation Profile pathway->end

Caption: Workflow for investigating degradation pathways.

Diagram 3: Troubleshooting Logic for Unexpected Peaks

start Unexpected Peak in Chromatogram? is_reproducible Is the peak reproducible? start->is_reproducible is_degradation Does the peak intensity increase over time or with stress? is_reproducible->is_degradation Yes not_degradation Not a degradation product. Consider other sources: - Contaminant - Reagent impurity - Artifact is_reproducible->not_degradation No identify Identify Byproduct: - Mass Spec (m/z) - MS/MS Fragmentation - NMR is_degradation->identify Yes is_degradation->not_degradation No optimize Optimize experimental conditions to minimize degradation. identify->optimize

Caption: Troubleshooting logic for identifying degradation byproducts.

References

Technical Support Center: Optimizing 2-Aminooxazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-aminooxazoles.

Frequently Asked Questions (FAQs)

Q1: My 2-aminooxazole synthesis is resulting in a very low yield. What are the most common causes?

Low yields are a frequent issue, often stemming from suboptimal reaction conditions, purity of starting materials, or the inherent reactivity of the substrates. Key factors to investigate include reaction temperature, solvent choice, and the stoichiometry of reactants. For instance, in the condensation of α-bromoacetophenones with urea, using a high-boiling polar aprotic solvent like DMF at elevated temperatures (e.g., 120°C), often with microwave irradiation, can significantly improve yields compared to reactions in lower-boiling solvents like ethanol or at lower temperatures.[1][2][3]

Q2: I am struggling with the synthesis of N-substituted 2-aminooxazoles. Why is this more challenging than synthesizing the unsubstituted analogues?

The synthesis of N-substituted 2-aminooxazoles is often more difficult due to the lower nucleophilicity of N-substituted ureas compared to unsubstituted urea.[1][2] This reduced reactivity can lead to very low or no product formation under standard Hantzsch protocol conditions. To overcome this, a two-step approach is often more successful: first, synthesize the unsubstituted 2-aminooxazole, and then perform a cross-coupling reaction, such as the Buchwald-Hartwig amination, to introduce the desired substituent onto the amino group.[1][4]

Q3: What are the best methods for purifying my 2-aminooxazole product?

Purification of 2-aminooxazoles can be challenging depending on the impurities present. The most common methods are column chromatography and recrystallization.

  • Column Chromatography: Standard silica gel chromatography is often effective. A common eluent system is a gradient of ethyl acetate in hexanes.[1]

  • Recrystallization: This method can be very effective if a suitable solvent is found. The ideal solvent will dissolve the 2-aminooxazole at high temperatures but not at room temperature.[5][6][7][8] Common solvents to test include ethanol, isopropanol, or mixtures like dimethylformamide/water.

It's important to note that the choice of reaction solvent can impact the ease of purification; for example, purification from N-methylpyrrolidone (NMP) has been reported to be more problematic than from DMF.[1][2]

Q4: How can I monitor the progress of my 2-aminooxazole synthesis?

Thin-layer chromatography (TLC) is the most common method for monitoring the reaction progress.[9] For visualization, many 2-aminooxazoles are UV-active and can be seen under a UV lamp (254 nm).[10][11] If the compounds are not UV-active, various chemical stains can be used. A p-anisaldehyde stain, for example, is a good multi-purpose stain sensitive to many functional groups.[11]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues during 2-aminooxazole synthesis.

Problem 1: Low to No Product Formation
Potential Cause Suggested Solution
Insufficient Reaction Temperature/Time For the condensation of α-haloketones and urea, increase the temperature. Using a high-boiling solvent like DMF and heating to 120°C can improve yields. Microwave irradiation can often reduce reaction times from hours to minutes.[1][3]
Inappropriate Solvent The choice of solvent is critical. Polar aprotic solvents like DMF have been shown to be superior to solvents like ethanol, acetonitrile, or DMSO for the condensation step.[1][3]
Poor Reactant Quality Ensure α-haloketone is fresh and not decomposed. Use high-purity urea. For gold-catalyzed reactions, the purity of ynamides is critical as they can degrade or contain impurities that inhibit the catalyst.[1]
Incorrect Stoichiometry An excess of urea (e.g., 10 equivalents) can significantly improve the yield in the condensation with α-bromoacetophenone.[1][3]
Low Reactivity of N-Substituted Urea The standard Hantzsch protocol often fails with N-substituted ureas.[1][2] Consider a two-step synthesis: prepare the unsubstituted 2-aminooxazole first, then use a cross-coupling reaction (e.g., Buchwald-Hartwig) to add the substituent.[1][4]
Inactive Catalyst (for catalyzed reactions) For gold-catalyzed reactions, ensure the catalyst is active. For L-AuCl type catalysts, a silver salt (e.g., AgOTf) is often required to generate the active cationic gold species. Ensure the silver salt is of high quality and handled under inert conditions.[1]
Problem 2: Formation of Multiple Products/Side Reactions
Potential Cause Suggested Solution
Self-Condensation of α-Haloketone This can occur under basic conditions. Ensure the reaction conditions are not overly basic, or consider a one-pot, multi-component approach if applicable.
Hydrolysis of Starting Materials or Product Ensure anhydrous conditions, especially for moisture-sensitive reagents and intermediates.
Side Reactions in Gold-Catalyzed Synthesis In gold-catalyzed reactions with ynamides, side products can arise from ynamide self-reaction or competing [2+2] cycloadditions.[1] Optimizing temperature and catalyst loading (typically 1-5 mol%) can help minimize these side reactions.[1]
Formation of Isomeric Products In some syntheses, isomeric oxazoles can form. Careful control of reaction conditions and catalyst choice is crucial. The proposed mechanisms for different synthetic routes can provide insight into potential isomeric byproducts.[12][13]
Problem 3: Difficulty in Product Purification
Potential Cause Suggested Solution
Persistent Impurities If column chromatography does not yield a pure product, consider recrystallization. Experiment with different solvents to find one that selectively crystallizes your product.[5][6][7][14]
Product is an Oil If the product oils out during recrystallization, try using a two-solvent system or switch to chromatographic purification.
Streaking on TLC/Column This can indicate that the compound is too polar for the solvent system or is interacting strongly with the silica gel. Try a more polar eluent or add a small amount of a modifier like triethylamine to the eluent for basic compounds.
Co-elution of Impurities If impurities co-elute with the product during column chromatography, try a different solvent system or a different stationary phase (e.g., alumina).

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data for optimizing the two main steps in a common 2-aminooxazole synthesis pathway.

Table 1: Optimization of the Condensation Reaction between α-Bromo-4'-methylacetophenone and Urea [3]

EntrySolventUrea RatioTimeTemperature (°C)MethodYield (%)
IEtOH1:218 h80Conventional0
IIEtOH1:1018 h80Conventional0
VIIDMSO1:103 h80Conventional0
VIIIDMF1:28 h80Conventional18
IXDMF1:103 h80Conventional37
XDMF1:1030 min120Conventional45
XIDMF1:1015 min80Microwave53
XII DMF 1:10 3 min 120 Microwave 56
XIVNMP1:103 min120Microwave45

Data extracted from Mori, G., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry.[3]

Table 2: Optimization of the Buchwald-Hartwig Cross-Coupling Reaction [9]

EntryPd SourceBaseYield (%)
I X-Phos Pd G2 t-BuONa 50
IIX-Phos Pd G2Cs₂CO₃42
IIIX-Phos Pd G2K₂CO₃0
IVX-Phos Pd G2K₃PO₄37
VS-Phos Pd G2t-BuONa49
IXDave Phos/Pd(OAc)₂t-BuONa8

Reaction Conditions: 4-(p-tolyl)oxazol-2-amine (1 equiv), 4-bromobenzene (0.5 equiv), base (1 equiv), catalyst (0.1 equiv), toluene/t-BuOH, 130°C, 10 min, Microwave. Data extracted from Mori, G., et al. (2020).[9]

Experimental Protocols

Protocol 1: Synthesis of 4-Aryl-2-aminooxazole via Condensation

This protocol is adapted from the optimized conditions reported by Mori, G., et al. (2020).[1]

  • To a microwave reactor vial, add the α-bromoacetophenone (1 equivalent) and urea (10 equivalents).

  • Add N,N-dimethylformamide (DMF) as the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120°C for 3 minutes.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 4-aryl-2-aminooxazole.

Protocol 2: N-Arylation of 2-Aminooxazole via Buchwald-Hartwig Coupling

This protocol is adapted from the optimized conditions reported by Mori, G., et al. (2020).[1][4]

  • In a microwave vial, combine the 4-aryl-2-aminooxazole (1 equivalent), the desired aryl halide (0.5 equivalents), sodium tert-butoxide (t-BuONa, 1 equivalent), and X-Phos Pd G2 catalyst (0.1 equivalents).

  • Add anhydrous toluene and t-butanol as solvents.

  • Seal the vial and heat in a microwave reactor at 130°C for 10-15 minutes.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the N-aryl-2-aminooxazole.

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_monitoring In-Process Control cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Final Analysis Start_Materials α-Haloketone Urea / Substituted Urea Reaction Condensation Reaction (e.g., Hantzsch Synthesis) Solvent, Temp, Time Start_Materials->Reaction 1. Mix Reactants Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring 2. Sample Periodically Monitoring->Reaction Continue Reaction Workup Aqueous Work-up Extraction Monitoring->Workup 3. Reaction Complete Purification Column Chromatography or Recrystallization Workup->Purification 4. Isolate Crude Product Analysis Characterization (NMR, MS, Purity) Purification->Analysis 5. Obtain Pure Product

Caption: General experimental workflow for 2-aminooxazole synthesis.

Troubleshooting_Flowchart Start Low Yield or No Product Check_Purity Are starting materials pure? Start->Check_Purity Check_Conditions Are reaction conditions optimal? Check_Purity->Check_Conditions Yes Purify_SM Purify starting materials (distill, recrystallize) Check_Purity->Purify_SM No Check_Reactivity Using N-substituted urea? Check_Conditions->Check_Reactivity Yes Optimize_Temp Increase Temperature & Consider Microwave Check_Conditions->Optimize_Temp No Two_Step Switch to two-step synthesis: 1. Unsubstituted 2-AO 2. Cross-coupling Check_Reactivity->Two_Step Yes Re_evaluate Re-run experiment with optimized parameters Check_Reactivity->Re_evaluate No Purify_SM->Re_evaluate Optimize_Solvent Switch to high-boiling polar aprotic solvent (e.g., DMF) Optimize_Temp->Optimize_Solvent Optimize_Ratio Increase excess of urea (e.g., 10 eq.) Optimize_Solvent->Optimize_Ratio Optimize_Ratio->Re_evaluate Two_Step->Re_evaluate

Caption: Troubleshooting flowchart for low yield in 2-aminooxazole synthesis.

References

Troubleshooting inconsistent results in biological assays with 5-(4-Bromophenyl)oxazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5-(4-Bromophenyl)oxazol-2-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges and ensure consistent, reliable results in biological assays involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of this compound?

Derivatives of this compound and similar structures, such as those containing oxazole, thiazole, and bromophenyl groups, have been investigated for a range of biological activities. These include potential anticancer, antimicrobial, and anti-inflammatory properties[1][2][3][4][5]. The specific activity and potency can vary significantly depending on the assay and the biological system being studied. For instance, some thiazole derivatives with a 4-bromophenyl group have shown promising results against cancer cell lines like MCF7[5].

Q2: What is the recommended solvent for preparing stock solutions of this compound?

For initial solubilization, dimethyl sulfoxide (DMSO) is commonly used for compounds of this nature[6]. It is crucial to prepare a high-concentration stock solution in DMSO and then dilute it in the appropriate aqueous assay buffer. To avoid solvent-induced effects on your assay, it is recommended to keep the final concentration of DMSO in the assay below 1-2%[6].

Q3: My compound is precipitating in the aqueous assay buffer. What should I do?

Precipitation of hydrophobic compounds in aqueous buffers is a common issue. Here are several strategies to improve solubility:

  • Adjusting pH: The solubility of your compound may be dependent on the pH of the buffer. Experimenting with different pH values could enhance solubility[6].

  • Using Co-solvents: While keeping the final DMSO concentration low is important, ensuring it is consistent across all wells is also critical.

  • Including Surfactants: Low concentrations of non-ionic surfactants, such as Tween-20 or Triton X-100, can be added to the assay buffer to help solubilize hydrophobic compounds[6].

  • Salt Formation: For compounds that can be ionized, forming a salt can significantly increase aqueous solubility[6].

Q4: How can I confirm the purity and identity of my this compound sample?

The purity of your compound is critical for obtaining accurate and reproducible results. Impurities can lead to an overestimation of the active compound's concentration, resulting in artificially high IC50 values[6]. You can confirm the purity and identity using the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS): These methods can be used to assess the purity of your compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can confirm the chemical structure of the compound.

  • Mass Spectrometry (MS): This technique will verify the molecular weight of your compound.

Troubleshooting Inconsistent Assay Results

Issue 1: High Variability Between Replicate Wells

High variability in results across replicate wells can obscure the true effect of the compound.

Potential Cause Troubleshooting Action Rationale
Pipetting Errors Review and refine your pipetting technique. Ensure pipettes are calibrated.Inaccurate or inconsistent dispensing of the compound, reagents, or cells will lead to significant variability.
Well-to-Well Contamination Use fresh pipette tips for each well. Be careful to avoid splashing between wells.Cross-contamination can alter the concentration of the compound or other critical components in adjacent wells.
Incomplete Mixing After adding reagents, gently tap the plate to ensure thorough mixing.Poor mixing can result in localized concentration gradients within the wells.
Presence of Air Bubbles Visually inspect wells for air bubbles after reagent addition. Carefully remove any bubbles with a sterile pipette tip.Air bubbles can interfere with optical measurements (absorbance, fluorescence, luminescence)[7].
Edge Effects Avoid using the outer wells of the microplate, or fill them with a buffer or media to maintain a humid environment.The outer wells are more prone to evaporation, which can concentrate the components in the well and alter the results.
Issue 2: Lower Than Expected Potency (High IC50 Value)

If the compound appears less active than anticipated, several factors related to the compound itself or the assay conditions could be at play.

Potential Cause Troubleshooting Action Rationale
Incorrect Compound Concentration Re-prepare a fresh stock solution, ensuring accurate weighing and serial dilutions.Errors in weighing or dilution can lead to a lower final concentration of the compound than intended[6].
Compound Degradation Prepare fresh dilutions for each experiment. Protect the compound from light and store it at the recommended temperature.The compound may be unstable in the assay buffer or under certain experimental conditions (e.g., light sensitivity, pH instability)[6].
High Enzyme/Protein Concentration Optimize the concentration of the enzyme or target protein in your assay.Using too much of the target can require a higher concentration of the inhibitor to achieve 50% inhibition[6].
Sub-optimal Incubation Times Systematically vary the pre-incubation time of the target with the inhibitor and the overall reaction time.Insufficient incubation time may not allow for the binding equilibrium to be reached[6].
Assay Interference Run control experiments with the compound in the absence of the biological target to check for interference with the detection method (e.g., fluorescence quenching, absorbance).The compound itself may interact with the assay reagents or detection system, leading to false signals[6].

Experimental Protocols

General Protocol for a Cell-Based Viability Assay (e.g., MTT Assay)

This protocol provides a framework for assessing the cytotoxic effects of this compound on a chosen cell line.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment[8].

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the culture medium from a DMSO stock.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO at the same final concentration) and an untreated control[8].

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator[8].

  • MTT Addition and Solubilization:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.

    • Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals[8].

  • Absorbance Measurement:

    • Incubate the plate in the dark at room temperature for 2 hours.

    • Measure the absorbance at 570 nm using a microplate reader[8].

Visualizations

Logical Workflow for Troubleshooting Inconsistent Assay Results

G start Inconsistent Results Observed check_purity Verify Compound Purity & Identity (HPLC, LC-MS, NMR) start->check_purity check_solubility Assess Compound Solubility (Visual Inspection, Nephelometry) start->check_solubility review_protocol Review Assay Protocol (Pipetting, Incubation Times, Concentrations) start->review_protocol assay_interference Test for Assay Interference (Compound Alone Controls) start->assay_interference optimize Optimize Assay Conditions (pH, Buffer, Co-solvents) check_purity->optimize check_solubility->optimize review_protocol->optimize assay_interference->optimize re_run Re-run Experiment with Optimized Protocol optimize->re_run G ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation compound This compound compound->akt

References

How to increase the stability of 5-(4-Bromophenyl)oxazol-2-amine in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on increasing the stability of 5-(4-Bromophenyl)oxazol-2-amine in solution. The information is compiled from established principles of organic chemistry, stability testing of related pharmaceutical compounds, and available literature on oxazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, solvent composition, temperature, light exposure, and the presence of oxidizing agents. The oxazole ring is susceptible to hydrolysis under acidic or basic conditions, and the overall molecule can be sensitive to oxidation and photodegradation.[1][2][3]

Q2: What are the likely degradation pathways for this compound?

A2: Based on its structure, the main degradation pathways are expected to be:

  • Hydrolytic Cleavage: The oxazole ring can undergo acid or base-catalyzed hydrolysis, leading to ring-opening and the formation of inactive byproducts.[2][4]

  • Oxidative Degradation: The 2-amino group and the electron-rich oxazole ring are potential sites for oxidation, which can be initiated by dissolved oxygen or oxidizing contaminants.

  • Photodegradation: The bromophenyl moiety may be susceptible to photolytic cleavage upon exposure to UV or visible light, potentially leading to debromination or the formation of radical species.[1][5][6]

Q3: Which analytical techniques are recommended for monitoring the stability of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for monitoring the degradation of this compound. A photodiode array (PDA) detector is recommended to assess peak purity and identify potential degradation products.[7]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Rapid degradation of the compound in aqueous solution. Extreme pH: The solution may be too acidic or too basic, leading to rapid hydrolysis of the oxazole ring.Buffer the solution to a pH range of 6.0-7.5. Perform a pH stability profile to determine the optimal pH for your specific application.
Inappropriate Solvent: The use of highly protic or reactive solvents may accelerate degradation.Consider using a co-solvent system with less reactive solvents like acetonitrile or polyethylene glycol (PEG) to reduce the concentration of water.
Precipitation of the compound from solution over time. Poor Solubility: The compound may have limited solubility in the chosen solvent system, leading to precipitation as it degrades or as the temperature fluctuates.Increase the proportion of an organic co-solvent (e.g., DMSO, DMF, ethanol). Ensure the pH of the solution is not at the isoelectric point of the compound.
Discoloration or appearance of new peaks in HPLC analysis. Oxidative Degradation: The solution may be exposed to atmospheric oxygen or contain oxidizing impurities.Degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon). Consider adding antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT).
Photodegradation: The solution is being exposed to ambient or UV light.Protect the solution from light by using amber-colored vials or by wrapping the container in aluminum foil.[5][6]

Experimental Protocols

Protocol 1: pH Stability Profile Assessment

Objective: To determine the optimal pH for the stability of this compound in an aqueous solution.

Methodology:

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL.

  • Incubation: Dilute the stock solution with each buffer to a final concentration of 100 µg/mL.

  • Time Points: Incubate the solutions at a controlled temperature (e.g., 40°C) and protect them from light.

  • Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each solution and analyze it using a validated stability-indicating HPLC method.

  • Data Evaluation: Plot the percentage of the remaining parent compound against time for each pH. The pH at which the degradation rate is slowest is the optimal pH for stability.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in an appropriate solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

    • Photodegradation: Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5][6]

  • Analysis: Analyze the stressed samples using HPLC with a PDA detector. Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products.

Data Presentation

Table 1: Summary of Forced Degradation Results (Hypothetical Data)

Stress Condition% DegradationNumber of DegradantsMajor Degradant (m/z)
0.1 N HCl, 60°C, 24h25.4%3215.1
0.1 N NaOH, 60°C, 24h45.8%4198.0
3% H₂O₂, RT, 24h15.2%2299.0 (Oxidized)
Heat, 80°C, 48h8.7%1-
Photolytic30.1%3204.1 (Debrominated)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Outcome stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 N HCl, 60°C) stock->acid base Base Hydrolysis (0.1 N NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal Stress (Solid, 80°C) stock->thermal photo Photolytic Stress (ICH Q1B) stock->photo hplc HPLC-PDA Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Identification hplc->lcms pathway Identify Degradation Pathways lcms->pathway method Develop Stability-Indicating Method pathway->method

Caption: Workflow for a forced degradation study.

degradation_pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photodegradation parent This compound ring_opened Ring-Opened Products parent->ring_opened H₂O, H⁺/OH⁻ oxidized_product Oxidized Derivatives parent->oxidized_product [O] debrominated Debrominated Species parent->debrominated radical Radical Intermediates parent->radical

Caption: Potential degradation pathways.

References

Technical Support Center: Synthesis of 5-(4-Bromophenyl)oxazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(4-Bromophenyl)oxazol-2-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is a variation of the Hantzsch oxazole synthesis, which involves the condensation reaction between 2-bromo-1-(4-bromophenyl)ethanone and urea. This reaction is typically carried out in a suitable solvent, such as ethanol, under reflux conditions.

Q2: What are the key starting materials for this synthesis?

A2: The primary starting materials are 2-bromo-1-(4-bromophenyl)ethanone and urea. It is crucial to use pure starting materials to minimize the formation of side products.

Q3: What is the expected yield for this synthesis?

A3: The yield of this compound can vary depending on the reaction conditions and the purity of the reagents. Generally, yields can range from moderate to good. Optimization of reaction time, temperature, and stoichiometry is key to maximizing the yield.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable eluent system, such as ethyl acetate/hexane, can be used to separate the product from the starting materials. The spots can be visualized under UV light.

Q5: What are the typical purification methods for the final product?

A5: The crude product is often purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. Column chromatography can also be employed for higher purity if necessary.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Impure starting materials. 2. Inadequate reaction temperature or time. 3. Incorrect stoichiometry of reactants. 4. Decomposition of starting materials.1. Ensure the purity of 2-bromo-1-(4-bromophenyl)ethanone and urea. 2. Optimize the reaction temperature (reflux) and monitor the reaction by TLC to determine the optimal reaction time. 3. Use a slight excess of urea to ensure complete consumption of the α-bromoketone. 4. 2-bromo-1-(4-bromophenyl)ethanone can degrade in the presence of strong bases or prolonged heating[1]. Use moderate reaction conditions.
Presence of Multiple Side Products 1. Formation of Imidazole Derivatives: Reaction of the α-bromoketone with urea can sometimes lead to the formation of 2-amino-4-(4-bromophenyl)-1H-imidazole as a byproduct. 2. Favorskii Rearrangement: The α-bromoketone can undergo rearrangement in the presence of a base to form 4-bromophenylacetic acid or its derivatives[2][3]. 3. Self-condensation of α-bromoketone: 2-bromo-1-(4-bromophenyl)ethanone can self-condense, especially under basic conditions, to form complex mixtures. 4. Hydrolysis: The starting α-bromoketone or the final product can hydrolyze.1. Control the reaction temperature and pH. The formation of imidazole byproducts can sometimes be favored at higher temperatures. 2. Use a weak base or control the amount of base present. Urea itself is a weak base, but the reaction conditions should not be strongly basic. 3. Add the α-bromoketone slowly to the reaction mixture containing urea to minimize its self-condensation. 4. Ensure anhydrous reaction conditions and avoid excessive water during workup until the product is isolated.
Difficulty in Product Isolation/Purification 1. Product is highly soluble in the recrystallization solvent. 2. Oily product obtained instead of a solid. 3. Co-crystallization with impurities.1. Try a different solvent or a mixture of solvents for recrystallization. Cooling the solution to a lower temperature might also induce crystallization. 2. Triturate the oily product with a non-polar solvent like hexane to induce solidification. Column chromatography may be necessary. 3. Perform multiple recrystallizations or use column chromatography for purification.
Product Instability The 2-aminooxazole ring can be susceptible to hydrolysis under strongly acidic or basic conditions.Store the purified product in a cool, dry place. Avoid exposure to strong acids or bases during storage and subsequent handling.

Experimental Protocols

Synthesis of 2-bromo-1-(4-bromophenyl)ethanone

This procedure is a standard α-bromination of an acetophenone derivative.

Materials:

  • 4'-Bromoacetophenone

  • Bromine

  • Glacial Acetic Acid

Procedure:

  • Dissolve 4'-bromoacetophenone in glacial acetic acid in a flask equipped with a dropping funnel and a stirrer.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise with constant stirring.

  • After the addition is complete, continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-cold water.

  • Filter the precipitated solid, wash with water, and recrystallize from ethanol to obtain pure 2-bromo-1-(4-bromophenyl)ethanone.

Synthesis of this compound

Materials:

  • 2-bromo-1-(4-bromophenyl)ethanone

  • Urea

  • Ethanol (95%)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-1-(4-bromophenyl)ethanone and a slight molar excess of urea in 95% ethanol.

  • Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the crude product.

  • Filter the solid, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Visualizations

Synthesis_Pathway 2-bromo-1-(4-bromophenyl)ethanone 2-bromo-1-(4-bromophenyl)ethanone Intermediate Acylic Intermediate 2-bromo-1-(4-bromophenyl)ethanone->Intermediate Nucleophilic attack Urea Urea Urea->Intermediate Product This compound Intermediate->Product Intramolecular cyclization & dehydration

Caption: Main synthetic pathway for this compound.

Side_Reactions cluster_main Main Reaction cluster_side Potential Side Reactions Start 2-bromo-1-(4-bromophenyl)ethanone + Urea Desired_Product This compound Start->Desired_Product Side_Product_1 Imidazole Derivative Start->Side_Product_1 Alternative cyclization Side_Product_2 Favorskii Rearrangement Product Start->Side_Product_2 Base-catalyzed rearrangement Side_Product_3 Self-Condensation Product Start->Side_Product_3 Dimerization Side_Product_4 Hydrolysis Product Start->Side_Product_4 Reaction with H2O

Caption: Overview of potential side reactions.

Troubleshooting_Workflow Start Experiment Start Problem Low Yield or Impure Product? Start->Problem Check_Purity Check Starting Material Purity Problem->Check_Purity Yes Success Successful Synthesis Problem->Success No Optimize_Conditions Optimize Reaction (Temp, Time, Stoichiometry) Check_Purity->Optimize_Conditions Analyze_Byproducts Identify Side Products (NMR, MS) Optimize_Conditions->Analyze_Byproducts Modify_Workup Adjust Purification (Recrystallization, Chromatography) Analyze_Byproducts->Modify_Workup Modify_Workup->Success

Caption: A logical workflow for troubleshooting synthesis issues.

References

Scaling up the synthesis of 5-(4-Bromophenyl)oxazol-2-amine for preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 5-(4-Bromophenyl)oxazol-2-amine, particularly when scaling up for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The Hantzsch oxazole synthesis is a widely used and scalable method for preparing 2-aminooxazoles. This method involves the condensation of an α-haloketone with urea or a urea derivative. For the synthesis of this compound, the reaction would be between 2-bromo-1-(4-bromophenyl)ethanone and urea.

Q2: What are the critical parameters to control during the scale-up of this synthesis?

A2: When scaling up, it is crucial to control temperature, mixing, and the rate of reagent addition. The reaction can be exothermic, and inefficient heat dissipation on a larger scale can lead to side reactions and impurities.[1] Ensure your reactor has adequate cooling capacity and that stirring is efficient to maintain a homogenous reaction mixture.

Q3: How can I purify the final product on a large scale?

A3: Crystallization is the most common and effective method for purifying this compound on a large scale. A suitable solvent system needs to be identified to ensure high recovery of the pure product. Common solvents for crystallization of similar compounds include ethanol, isopropanol, or mixtures with water.

Q4: What are the potential safety hazards associated with this synthesis at scale?

A4: The starting material, 2-bromo-1-(4-bromophenyl)ethanone, is a lachrymator and skin irritant. The reaction may also be exothermic. It is essential to work in a well-ventilated area, use appropriate personal protective equipment (PPE), and have a robust cooling system for the reactor. A thermal safety assessment of the reaction is recommended before proceeding to a large scale.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.Monitor the reaction by TLC or HPLC to ensure it has gone to completion. If necessary, increase the reaction time or temperature moderately.
Side product formation.Overheating can lead to the formation of byproducts.[1] Ensure precise temperature control. A slower, controlled addition of reagents can also minimize side reactions.
Product loss during workup or purification.Optimize the crystallization process. Screen different solvents and cooling profiles to maximize recovery. Ensure the pH is appropriately adjusted during the workup to prevent the product from remaining in the aqueous phase.
Product is impure (discolored, oily) Presence of unreacted starting materials.Improve the efficiency of the reaction by optimizing stoichiometry and reaction time. Wash the crude product with a suitable solvent to remove unreacted starting materials before crystallization.
Formation of byproducts.Byproducts can arise from the self-condensation of the α-bromoketone or from reactions involving impurities in the starting materials. Purify the starting materials before use. Column chromatography may be necessary for the removal of stubborn impurities, although it is less ideal for very large scales.
Trapped solvent in the crystalline product.Dry the product thoroughly under vacuum at an appropriate temperature.
Reaction is difficult to control (exotherm) Inadequate cooling or rapid addition of reagents.On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[1] Use a reactor with a high-performance cooling system. Add reagents slowly and monitor the internal temperature continuously.
Product fails to crystallize The product is too soluble in the chosen solvent.Try a different solvent or a solvent mixture. Adding an anti-solvent can induce crystallization.
The presence of impurities is inhibiting crystallization.Purify the crude product by another method, such as a short plug of silica gel, before attempting crystallization.

Experimental Protocols

Synthesis of 2-bromo-1-(4-bromophenyl)ethanone (Starting Material)

This procedure is based on the bromination of 4-bromoacetophenone.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Bromoacetophenone199.04100 g0.502
Bromine159.8184.2 g (27 mL)0.527
Acetic Acid-500 mL-

Procedure:

  • Dissolve 4-bromoacetophenone in glacial acetic acid in a reactor equipped with a mechanical stirrer, dropping funnel, and a gas outlet connected to a scrubber (to neutralize HBr fumes).

  • Slowly add bromine to the solution at room temperature over 1-2 hours. The reaction is exothermic, so maintain the temperature between 20-30°C using a cooling bath.

  • After the addition is complete, stir the mixture at room temperature for an additional 2-3 hours, or until TLC/HPLC analysis indicates the complete consumption of the starting material.

  • Slowly pour the reaction mixture into ice-water (2 L) with vigorous stirring.

  • The product will precipitate as a solid. Filter the solid, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Dry the product under vacuum to yield 2-bromo-1-(4-bromophenyl)ethanone. The expected yield is typically high (85-95%).

Scalable Synthesis of this compound

This procedure is based on the Hantzsch oxazole synthesis.

Materials:

ReagentMolar Mass ( g/mol )QuantityMolesMolar Ratio
2-bromo-1-(4-bromophenyl)ethanone277.94100 g0.3601
Urea60.0643.2 g0.7202
Isopropanol-1 L--

Procedure:

  • To a reactor equipped with a mechanical stirrer and a reflux condenser, add 2-bromo-1-(4-bromophenyl)ethanone and isopropanol.

  • Add urea to the mixture.

  • Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add the reaction mixture to a stirred solution of sodium bicarbonate (approx. 5% w/v in water) to neutralize the hydrobromic acid formed during the reaction. This will precipitate the crude product.

  • Filter the solid product, wash with water, and then with a small amount of cold isopropanol.

  • For purification, recrystallize the crude product from a suitable solvent such as ethanol or isopropanol.

  • Dry the purified product under vacuum. The expected yield is typically in the range of 60-75%.

Visualizations

Experimental Workflow

G Workflow for the Synthesis of this compound cluster_0 Starting Material Synthesis cluster_1 Hantzsch Oxazole Synthesis cluster_2 Purification 4-Bromoacetophenone 4-Bromoacetophenone Bromination Bromination 4-Bromoacetophenone->Bromination Br2, Acetic Acid 2-bromo-1-(4-bromophenyl)ethanone 2-bromo-1-(4-bromophenyl)ethanone Bromination->2-bromo-1-(4-bromophenyl)ethanone Condensation Condensation 2-bromo-1-(4-bromophenyl)ethanone->Condensation Urea, Isopropanol, Reflux Crude Product Crude Product Condensation->Crude Product Neutralization Neutralization Crude Product->Neutralization aq. NaHCO3 Filtration Filtration Neutralization->Filtration Crystallization Crystallization Filtration->Crystallization Ethanol/Isopropanol Pure this compound Pure this compound Crystallization->Pure this compound G Hantzsch Synthesis of this compound 2-bromo-1-(4-bromophenyl)ethanone 2-bromo-1-(4-bromophenyl)ethanone Intermediate Intermediate 2-bromo-1-(4-bromophenyl)ethanone->Intermediate + Urea Urea Urea->Intermediate Cyclization Cyclization Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration Final_Product This compound Dehydration->Final_Product

References

Technical Support Center: Purity Confirmation of Synthesized 5-(4-Bromophenyl)oxazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of synthesized 5-(4-Bromophenyl)oxazol-2-amine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during purity assessment.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended methods for confirming the purity of synthesized this compound?

A1: The primary recommended methods for confirming the purity of this compound are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). A combination of these techniques provides a comprehensive assessment of purity, confirming both the identity of the compound and the absence of significant impurities.

Q2: What is the expected molecular weight of this compound?

A2: The expected monoisotopic mass of this compound (C₈H₆BrN₃O) is approximately 238.97 g/mol . This value is a key parameter for confirmation by mass spectrometry.

Q3: What are some potential impurities I should be aware of during the synthesis of this compound?

A3: Potential impurities can arise from starting materials, byproducts, or degradation products. Common impurities may include unreacted starting materials such as 4-bromobenzaldehyde or related precursors, reagents used in the synthesis, and structurally similar side-products formed during the cyclization reaction.

Q4: My HPLC chromatogram shows multiple peaks. What could be the issue?

A4: Multiple peaks in your HPLC chromatogram could indicate the presence of impurities in your sample. However, it could also be due to issues with the HPLC method itself, such as poor column equilibration, contaminated mobile phase, or sample degradation. Please refer to the HPLC Troubleshooting Guide below for a systematic approach to diagnosing the problem.

Q5: How can I improve the resolution between my main peak and impurity peaks in my HPLC method?

A5: To improve resolution, you can try optimizing the mobile phase composition (e.g., adjusting the ratio of organic solvent to aqueous buffer), changing the pH of the mobile phase, or using a different column with a different stationary phase chemistry. A gradient elution method may also provide better separation than an isocratic one.

Analytical Methods and Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a powerful technique for separating and quantifying the components of a mixture. For this compound, a reverse-phase HPLC method is recommended.

Experimental Protocol: RP-HPLC Method

This protocol is adapted from a validated method for a structurally similar compound and should be optimized for your specific instrumentation and sample.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size

  • Mobile Phase: A gradient of Acetonitrile (ACN) and 0.1% Phosphoric Acid in Water.

    • Start with a higher proportion of the aqueous phase and gradually increase the acetonitrile concentration.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detection: UV at 235 nm[1]

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the synthesized compound in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation: Example HPLC Purity Analysis

PeakRetention Time (min)Peak AreaArea %ResolutionTailing Factor
Impurity 12.8515,2340.45-1.1
Main Compound 4.12 3,368,956 99.50 5.2 1.2
Impurity 25.301,6920.054.81.0
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR are essential for confirming the chemical structure of the synthesized compound and identifying any impurities with distinct proton or carbon environments.

Experimental Protocol: NMR Analysis

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or Deuterated chloroform (CDCl₃)

  • Instrument: 400 MHz or higher NMR spectrometer

  • Analysis:

    • ¹H NMR: The spectrum should show characteristic peaks for the aromatic protons of the bromophenyl group, the oxazole ring proton, and the amine protons. The integration of these peaks should correspond to the number of protons in the molecule.

    • ¹³C NMR: The spectrum should display the expected number of carbon signals corresponding to the structure of this compound.

Data Presentation: Expected ¹H and ¹³C NMR Chemical Shifts (Illustrative)

¹H NMR ¹³C NMR
Chemical Shift (ppm) Assignment Chemical Shift (ppm) Assignment
~7.6-7.8Aromatic protons (d, 2H)~160C=N (oxazole)
~7.4-7.6Aromatic protons (d, 2H)~145C-Br
~7.2Oxazole proton (s, 1H)~132Aromatic CH
~6.5Amine protons (br s, 2H)~128Aromatic CH
~125Aromatic C
~120Oxazole CH
Mass Spectrometry (MS)

MS is used to determine the molecular weight of the synthesized compound and can provide structural information through fragmentation patterns.

Experimental Protocol: MS Analysis

  • Ionization Technique: Electrospray Ionization (ESI) is commonly used for this type of molecule.

  • Analysis:

    • The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 239.97.

    • The isotopic pattern of the molecular ion peak should be consistent with the presence of one bromine atom (characteristic M and M+2 peaks with approximately 1:1 ratio).

    • Fragmentation analysis (MS/MS) can be used to further confirm the structure by observing the loss of specific fragments.

Data Presentation: Expected Mass Spectrometry Data

Ionm/z (calculated)m/z (observed)
[M+H]⁺239.9767239.9765
[M+Na]⁺261.9586261.9583

Troubleshooting Guides

HPLC Troubleshooting

HPLC_Troubleshooting

General Experimental Workflow

Experimental_Workflow

References

Addressing batch-to-batch variability of 5-(4-Bromophenyl)oxazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(4-Bromophenyl)oxazol-2-amine. Our goal is to help you address batch-to-batch variability and ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of batch-to-batch variability in this compound?

Batch-to-batch variability can arise from several factors throughout the manufacturing process.[1][2][3] Key contributors include:

  • Raw Materials: Variations in the purity and impurity profiles of starting materials.[2]

  • Process Parameters: Minor deviations in reaction conditions such as temperature, pressure, and reaction time.[2]

  • Equipment and Environment: Differences in equipment performance, cleaning procedures, and environmental conditions like humidity.[2]

  • Human Factors: Variations in how operators handle materials and execute procedures.[2]

Q2: How can I assess the purity of my batch of this compound?

A combination of analytical techniques is recommended for a comprehensive purity assessment.[4][5] High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantifying the main compound and detecting impurities.[4] Nuclear Magnetic Resonance (NMR) spectroscopy helps in structural confirmation and can reveal the presence of structurally related impurities. Mass Spectrometry (MS) provides accurate mass determination, further confirming the identity of the compound and any impurities.[4]

Q3: My recent batch of this compound shows different solubility compared to previous batches. What could be the cause?

Variations in solubility can be attributed to differences in the crystalline form (polymorphism) or the presence of amorphous content.[6] The manufacturing process, including the final crystallization and drying steps, can influence these solid-state properties.[6] It is advisable to characterize the solid form of each batch using techniques like X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).[7]

Q4: I am observing inconsistent biological activity with different batches of this compound in my assays. How can I troubleshoot this?

Inconsistent biological activity is a critical issue that can often be traced back to batch-to-batch variability. The presence of even small amounts of impurities can significantly impact biological outcomes. It is crucial to correlate the analytical data (purity, impurity profile) of each batch with the observed biological activity. A thorough characterization of each batch before use is essential to ensure reproducible results.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis

Possible Cause: Presence of impurities or degradation products.

Troubleshooting Steps:

  • Verify System Suitability: Ensure your HPLC system is performing correctly by running a standard with known purity.

  • Analyze the Impurity Profile: Compare the chromatogram of the problematic batch with a reference standard or a batch that performed as expected.

  • Identify the Impurities: If possible, use a hyphenated technique like LC-MS to identify the mass of the unknown peaks, which can provide clues about their structure.[5]

  • Review Synthesis and Handling: Examine the synthesis route and the handling and storage conditions of the compound for potential sources of contamination or degradation.

Issue 2: Inconsistent NMR Spectra Between Batches

Possible Cause: Presence of residual solvents, impurities, or structural isomers.

Troubleshooting Steps:

  • Check for Residual Solvents: Integrate the solvent peaks in the 1H NMR spectrum to quantify their presence.

  • Compare with Reference Spectra: Overlay the NMR spectra of the current batch with a reference spectrum to identify any extra or shifted peaks.

  • Perform 2D NMR: If significant unexpected signals are present, 2D NMR techniques (like COSY and HSQC) can help in elucidating the structure of impurities.

  • Consult Synthesis Records: Review the synthesis and purification records for any deviations that might explain the observed differences.

Data Presentation

Table 1: Typical Purity Specifications for this compound

ParameterSpecificationTest Method
Purity (by HPLC)≥ 98.0%HPLC
Individual Impurity≤ 0.5%HPLC
Total Impurities≤ 2.0%HPLC
Residual SolventsAs per ICH Q3CGC-HS
Water Content≤ 0.5%Karl Fischer

Table 2: Common Impurities and their Characterization

Impurity Name/StructurePotential OriginAnalytical Method for Detection
Starting Material (e.g., p-bromoacetophenone)Incomplete reactionHPLC, GC-MS
Reaction By-productsSide reactions during synthesisHPLC, LC-MS
IsomersNon-selective synthesisHPLC, NMR
Degradation ProductsImproper storage or handlingHPLC, LC-MS

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient: Start with 95% A and 5% B, ramp to 5% A and 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., Acetonitrile) to a concentration of 1 mg/mL.

Protocol 2: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6).

  • Concentration: Approximately 5-10 mg of the sample in 0.75 mL of solvent.

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Parameters: Standard proton acquisition parameters with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak. Integration of peaks can be used for relative quantification of protons.

Visualizations

Troubleshooting_Workflow start Batch-to-Batch Variability Observed check_purity Assess Purity (HPLC, NMR, MS) start->check_purity check_solid_state Analyze Solid State (XRPD, DSC) start->check_solid_state check_bioactivity Correlate with Biological Data start->check_bioactivity purity_issue Purity/Impurity Issue? check_purity->purity_issue solid_state_issue Solid State Issue? check_solid_state->solid_state_issue root_cause Identify Root Cause check_bioactivity->root_cause purity_issue->solid_state_issue No purity_issue->root_cause Yes solid_state_issue->check_bioactivity No solid_state_issue->root_cause Yes remediate Implement Corrective Actions root_cause->remediate end Consistent Batches remediate->end

Caption: Troubleshooting workflow for batch-to-batch variability.

Signaling_Pathway cluster_variability Source of Variability Batch1 Batch 1 (High Purity) Receptor Target Receptor Batch1->Receptor Binds and Activates Batch2 Batch 2 (Contains Impurity X) Batch2->Receptor Altered Binding/Activation CellularResponse_Bad Off-Target Effects Batch2->CellularResponse_Bad Impurity X causes KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor CellularResponse_Good Desired Cellular Response TranscriptionFactor->CellularResponse_Good

Caption: Impact of batch variability on a hypothetical signaling pathway.

References

Technical Support Center: Enhancing the Bioavailability of 5-(4-Bromophenyl)oxazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals working to improve the in vivo bioavailability of 5-(4-Bromophenyl)oxazol-2-amine derivatives. This guide provides troubleshooting advice for common experimental issues and answers to frequently asked questions.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments aimed at enhancing the bioavailability of this compound derivatives and similar compounds.

Issue 1: Low Aqueous Solubility of the Compound

  • Question: My this compound derivative exhibits very low solubility in aqueous buffers, hindering downstream in vitro and in vivo experiments. What strategies can I employ to improve its solubility?

  • Answer: Low aqueous solubility is a common challenge for many heterocyclic compounds. Several formulation strategies can be explored to enhance the solubility of your derivative. These can be broadly categorized as physical and chemical modifications. It is recommended to assess these strategies in a systematic manner.[1][2][3][4]

    • Physical Modifications:

      • Particle Size Reduction: Decreasing the particle size of the active pharmaceutical ingredient (API) increases the surface area-to-volume ratio, which can lead to a higher dissolution rate.[1][4] Techniques like micronization and nanosuspension can be employed.[1][4]

      • Amorphous Solid Dispersions: Converting the crystalline form of the drug to an amorphous state can significantly improve its apparent solubility and dissolution rate.[4] This is often achieved by dispersing the drug in a polymer matrix.

    • Chemical Modifications:

      • Salt Formation: If your derivative has ionizable groups, forming a salt can substantially increase its aqueous solubility.

      • Co-crystals: Forming co-crystals with a suitable co-former can alter the crystal lattice energy and improve solubility.

      • Prodrug Approach: A prodrug is a chemically modified inactive form of a drug that, upon administration, undergoes conversion to the active parent drug. This approach can be used to improve solubility and permeability.[3]

    • Formulation-Based Approaches:

      • Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 400) can increase the solubility of hydrophobic compounds.[1]

      • Surfactants and Micellar Solubilization: Surfactants can form micelles that encapsulate the hydrophobic drug, increasing its solubility in aqueous media.

      • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and liposomes can be highly effective for delivering poorly soluble drugs.[5] These formulations can enhance absorption by presenting the drug in a solubilized state in the gastrointestinal tract.[5]

      • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

Issue 2: High Variability in In Vivo Pharmacokinetic Data

  • Question: We are observing significant inter-animal variability in the plasma concentrations of our this compound derivative after oral administration in rats. What are the potential causes and how can we reduce this variability?

  • Answer: High variability in in vivo pharmacokinetic studies is a frequent issue with poorly soluble compounds. The primary causes often relate to inconsistent absorption from the gastrointestinal (GI) tract.

    • Potential Causes:

      • Erratic Dissolution: Inconsistent dissolution of the compound in the GI fluids can lead to variable absorption.

      • Food Effects: The presence or absence of food can significantly impact gastric emptying time, GI fluid composition, and splanchnic blood flow, all of which can affect drug absorption.

      • First-Pass Metabolism: Variable activity of metabolic enzymes in the gut wall and liver (e.g., cytochrome P450s) can lead to inconsistent presystemic clearance.

      • Gastrointestinal Motility: Differences in GI transit times between animals can alter the time available for dissolution and absorption.

    • Troubleshooting Steps:

      • Standardize Experimental Conditions:

        • Fasting: Ensure a consistent fasting period for all animals before dosing to minimize food effects.

        • Dosing Vehicle: Use a consistent and well-characterized dosing vehicle. For poorly soluble compounds, a suspension or a lipid-based formulation may provide more consistent results than a simple aqueous solution.

        • Animal Strain and Health: Use a single, healthy strain of animals to reduce physiological variability.

      • Improve Formulation: As discussed in Issue 1, enhancing the solubility and dissolution rate of your compound through formulation strategies is crucial for achieving more consistent absorption.

      • Increase 'n' Number: Increasing the number of animals per group can help to statistically account for inherent biological variability.

Issue 3: Poor Correlation Between In Vitro Permeability and In Vivo Absorption

  • Question: Our this compound derivative shows good permeability in our in vitro Caco-2 assay, but the oral bioavailability in our rat model is very low. What could explain this discrepancy?

  • Answer: A good in vitro Caco-2 permeability does not always translate to high in vivo oral absorption. Several factors can contribute to this discrepancy:

    • Potential Causes:

      • High First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver before it reaches systemic circulation. The Caco-2 model has limited metabolic activity compared to the in vivo situation.

      • Efflux Transporters: While Caco-2 cells express some efflux transporters like P-glycoprotein (P-gp), the expression levels and types of transporters in vivo can differ, leading to more significant efflux in the whole organism.

      • Poor Solubility and Dissolution in the GI Tract: Even if the compound is permeable, if it does not dissolve sufficiently in the GI fluids, its concentration at the site of absorption will be too low for significant uptake. The Caco-2 assay is typically performed with the compound in solution.

      • Instability in GI Fluids: The compound may be unstable in the acidic environment of the stomach or in the presence of digestive enzymes.

    • Troubleshooting Steps:

      • Assess Metabolic Stability: Conduct in vitro metabolism studies using liver microsomes or S9 fractions to evaluate the compound's susceptibility to first-pass metabolism.

      • Investigate Efflux: Use specific inhibitors of efflux transporters (e.g., verapamil for P-gp) in your Caco-2 assay to determine if your compound is a substrate.

      • Evaluate Formulation Effects: Test different formulations in your in vivo studies that are designed to enhance solubility and protect the drug from degradation.

      • Consider a Different In Vitro Model: While Caco-2 is a gold standard, other models like the Parallel Artificial Membrane Permeability Assay (PAMPA) can provide complementary information on passive diffusion.[6][7]

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound derivatives that influence their bioavailability?

A1: The oral bioavailability of these derivatives is primarily influenced by their solubility and permeability. Key physicochemical properties to consider include:

  • Lipophilicity (LogP): An optimal LogP (typically between 1 and 3) is often required for good oral absorption, balancing aqueous solubility and membrane permeability.

  • pKa: The ionization state of the molecule at different pH values in the GI tract will affect its solubility and ability to cross cell membranes.

  • Molecular Weight (MW): Lower molecular weight compounds (< 500 Da) generally exhibit better permeability.[8]

  • Crystallinity and Melting Point: High crystal lattice energy, often indicated by a high melting point, can lead to poor solubility.

Q2: Which formulation strategy is likely to be most effective for a highly lipophilic this compound derivative?

A2: For highly lipophilic compounds, lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) are often very effective.[5][9] These formulations can:

  • Maintain the drug in a solubilized state in the GI tract.

  • Enhance lymphatic transport, which can bypass first-pass metabolism in the liver.

  • Increase the effective surface area for absorption by forming fine emulsions or microemulsions.

Q3: How can I assess the potential for P-glycoprotein (P-gp) mediated efflux of my compound?

A3: The Caco-2 permeability assay is a standard in vitro method to assess P-gp efflux.[10] The assay involves measuring the transport of your compound across a monolayer of Caco-2 cells in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is generally indicative of active efflux.[10] To confirm the involvement of P-gp, the experiment can be repeated in the presence of a known P-gp inhibitor like verapamil. A significant reduction in the efflux ratio in the presence of the inhibitor confirms that your compound is a P-gp substrate.[10]

Data Presentation

Due to the limited availability of public data for the specific this compound scaffold, the following tables present illustrative data for structurally related compounds to provide a framework for data comparison.

Table 1: Physicochemical Properties of a Structurally Related Oxazole Derivative

PropertyValueReference Compound
Molecular Weight240.08 g/mol 5-(4-Bromophenyl)-4,5-dihydro-1,3-oxazol-2-amine
pKa (predicted)8.06 ± 0.705-(4-Bromophenyl)-4,5-dihydro-1,3-oxazol-2-amine
SolubilityDMSO (Slightly), Methanol (Slightly)5-(4-Bromophenyl)-4,5-dihydro-1,3-oxazol-2-amine

Table 2: Illustrative In Vitro Permeability Data for a Poorly Soluble Compound

CompoundPapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux RatioPermeability Class
Example Compound X0.52.55.0Low (with efflux)
Metoprolol (High Permeability Control)25.023.00.92High
Atenolol (Low Permeability Control)0.20.31.5Low

Table 3: Illustrative In Vivo Pharmacokinetic Parameters in Rats (Oral Administration)

CompoundDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀-t (ng·h/mL)Bioavailability (%)
Example Compound Y10502250< 5%
Propranolol (High Bioavailability)1080014000~70%

Experimental Protocols

1. Kinetic Solubility Assay (Shake-Flask Method)

  • Objective: To determine the kinetic solubility of a compound in an aqueous buffer.

  • Methodology:

    • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mM).

    • Add a small volume of the DMSO stock solution to a pre-determined volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate well or vial to achieve the desired final concentration.

    • Seal the plate or vial and shake at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2 to 24 hours).

    • After incubation, separate the undissolved solid from the supernatant by filtration or centrifugation.

    • Determine the concentration of the compound in the supernatant using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS).[11][12][13]

2. Caco-2 Permeability Assay

  • Objective: To assess the intestinal permeability of a compound and identify potential for active transport.

  • Methodology:

    • Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21 days to allow for differentiation and formation of a confluent monolayer.

    • Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a low-permeability marker (e.g., Lucifer yellow).

    • For apical-to-basolateral (A-B) permeability, add the test compound to the apical (upper) chamber and collect samples from the basolateral (lower) chamber at specified time points.

    • For basolateral-to-apical (B-A) permeability, add the test compound to the basolateral chamber and collect samples from the apical chamber.

    • Analyze the concentration of the compound in the collected samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both directions.[14][15][16]

3. In Vivo Pharmacokinetic Study in Rats

  • Objective: To determine the pharmacokinetic profile of a compound after oral and intravenous administration.

  • Methodology:

    • House male Sprague-Dawley rats in a controlled environment with a standard diet and water ad libitum. Fast the animals overnight before dosing.

    • Administer the compound intravenously (IV) via the tail vein to one group of rats and orally (PO) by gavage to another group. The dosing vehicle should be appropriate for the compound's solubility.

    • Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Process the blood samples to obtain plasma and store at -80°C until analysis.

    • Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t½), and oral bioavailability (F%) using non-compartmental analysis.[10][17][18][19]

Signaling Pathway Diagrams

Based on literature for structurally related oxazole derivatives, two potential signaling pathways that may be modulated by this compound derivatives are the FLT3 signaling pathway (implicated in cancer) and the intrinsic apoptosis pathway.

FLT3_Signaling_Pathway cluster_downstream Downstream Signaling FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Binds PI3K PI3K FLT3_Receptor->PI3K RAS RAS FLT3_Receptor->RAS STAT5 STAT5 FLT3_Receptor->STAT5 Oxazole_Derivative 5-(4-Bromophenyl)oxazol- 2-amine Derivative Oxazole_Derivative->FLT3_Receptor Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation

Caption: FMS-like tyrosine kinase 3 (FLT3) signaling pathway and potential inhibition by oxazole derivatives.

Intrinsic_Apoptosis_Pathway cluster_mito Mitochondrion Cellular_Stress Cellular Stress (e.g., DNA Damage) Bax_Bak Bax/Bak Cellular_Stress->Bax_Bak Activates Oxazole_Derivative 5-(4-Bromophenyl)oxazol- 2-amine Derivative Oxazole_Derivative->Bax_Bak May Activate Bcl2 Bcl-2 Bcl2->Bax_Bak Inhibits Cytochrome_c Cytochrome c Bax_Bak->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Cleaves Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The intrinsic apoptosis pathway and potential modulation by oxazole derivatives.

References

Common pitfalls in the characterization of 5-(4-Bromophenyl)oxazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the characterization of 5-(4-Bromophenyl)oxazol-2-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating common challenges encountered during the synthesis, purification, and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the synthesis and purification of this compound?

A1: Researchers may encounter several obstacles during the synthesis and purification of this compound. The synthesis can sometimes result in the formation of side products, such as incompletely cyclized intermediates or regioisomers, depending on the chosen synthetic route. Purification can be challenging due to the compound's polarity and potential for co-elution with structurally similar impurities during column chromatography. Careful selection of the stationary and mobile phases is crucial for achieving high purity.

Q2: I am observing unexpected peaks in my NMR spectrum. What could be the cause?

A2: Unexpected peaks in the 1H or 13C NMR spectrum can arise from several sources. Common culprits include residual solvents from the purification process (e.g., ethyl acetate, dichloromethane, hexanes), impurities from starting materials, or side products from the synthesis. It is also possible that the compound is degrading. Comparing the observed signals with the expected chemical shifts and integrating the peaks can help identify the nature and quantity of the impurities.

Q3: My mass spectrometry results show a molecular ion peak that does not correspond to the expected mass of this compound. How should I interpret this?

A3: A discrepancy in the observed molecular ion peak can indicate several possibilities. The peak may correspond to a common adduct (e.g., [M+Na]+, [M+K]+), a fragment of the parent molecule, or an impurity. The characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) should be visible for any bromine-containing species, which can help in identifying fragments and impurities. If the mass is significantly higher, it could suggest the presence of a dimer or a reaction with a component from the mobile phase.

Q4: The purity of my sample as determined by HPLC is lower than expected. What are some common reasons for this?

A4: Low purity by HPLC can be due to incomplete reaction, degradation of the product, or co-eluting impurities. The amine functionality can make the compound susceptible to oxidative degradation.[1][2][3] It is also possible that the chosen HPLC method is not optimal for separating the target compound from closely related impurities. Method development, including adjusting the mobile phase composition, gradient, and column chemistry, may be necessary to improve resolution.

Troubleshooting Guides

Guide 1: Purity Analysis Workflow

This guide outlines a systematic approach to assessing the purity of this compound.

Purity_Analysis_Workflow cluster_synthesis Synthesis & Crude Product cluster_purification Purification cluster_analysis Purity Analysis cluster_results Results & Decision Crude Crude Product Purified Purified Product Crude->Purified Chromatography HPLC HPLC Analysis Purified->HPLC LCMS LC-MS Analysis Purified->LCMS NMR NMR Spectroscopy Purified->NMR Purity_Check Purity > 95%? HPLC->Purity_Check LCMS->Purity_Check NMR->Purity_Check Proceed Proceed to Next Step Purity_Check->Proceed Yes Repurify Repurify Sample Purity_Check->Repurify No

Caption: Workflow for purity assessment of this compound.

Guide 2: Troubleshooting Unexpected Mass Spectrometry Peaks

This decision tree provides a logical path for identifying the source of unexpected peaks in your mass spectrum.

MS_Troubleshooting Start Unexpected Peak in MS Isotope_Pattern Bromine Isotopic Pattern Present? Start->Isotope_Pattern Mass_Check Mass > Expected [M+H]+? Isotope_Pattern->Mass_Check Yes Impurity Likely an Impurity Isotope_Pattern->Impurity No Adduct_Check Corresponds to [M+Na]+ or [M+K]+? Mass_Check->Adduct_Check Yes Fragment Likely a Fragment Mass_Check->Fragment No Adduct Common Adduct Adduct_Check->Adduct Yes Dimer Potential Dimer or High MW Impurity Adduct_Check->Dimer No

Caption: Decision tree for troubleshooting unexpected MS peaks.

Data Presentation

Table 1: Expected NMR Chemical Shifts for this compound

Proton (1H) Expected Chemical Shift (ppm) Carbon (13C) Expected Chemical Shift (ppm)
NH25.0 - 7.0 (broad)C=N (Oxazole)155 - 165
Aromatic CH7.2 - 7.8C-Br115 - 125
Oxazole CH6.5 - 7.5Aromatic C-H120 - 135
Aromatic C (quaternary)130 - 145
C-O (Oxazole)140 - 150

Note: Expected shifts are estimates and can vary based on the solvent and instrument used.

Table 2: Common Impurities and Their Expected Molecular Weights

Potential Impurity Structure Monoisotopic Mass (Da)
4-BromobenzaldehydeC7H5BrO183.95
2-Amino-1-(4-bromophenyl)ethan-1-oneC8H8BrNO212.98
Starting Material (Unreacted)Varies with synthetic routeVaries
DimerC18H12Br2N4O2473.94

Experimental Protocols

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Weigh approximately 5-10 mg of the purified compound. Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.[4]

  • Instrument Parameters (400 MHz Spectrometer):

    • 1H NMR:

      • Pulse Program: Standard single pulse

      • Number of Scans: 16-32

      • Acquisition Time: ~3-4 seconds

      • Relaxation Delay: 1-2 seconds

    • 13C NMR:

      • Pulse Program: Proton-decoupled single pulse

      • Number of Scans: 1024-4096 (or as needed for signal-to-noise)

      • Acquisition Time: ~1-2 seconds

      • Relaxation Delay: 2-5 seconds[4]

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate NMR software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak as a reference.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent like methanol or acetonitrile. Dilute the stock solution to a final concentration of 10-100 µg/mL with the initial mobile phase composition.[4]

  • Instrumentation and Conditions:

    • LC System: HPLC or UHPLC system.

    • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase:

      • A: Water with 0.1% formic acid

      • B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with a low percentage of B, and ramp up to a high percentage of B over several minutes to elute the compound.

    • Flow Rate: 0.2 - 0.5 mL/min.

    • MS Detector: Electrospray ionization (ESI) in positive ion mode.

    • Scan Range: m/z 100 - 500.

  • Data Analysis: Integrate the peak corresponding to the target compound in the chromatogram to determine its purity. Analyze the mass spectrum to confirm the molecular weight and check for the characteristic bromine isotope pattern.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Sample Preparation: Prepare a sample solution at a concentration of approximately 0.5 mg/mL in the mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.[5]

  • Instrumentation and Conditions:

    • HPLC System: A system equipped with a UV detector.

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is often a good starting point. A typical ratio could be 70:30 (acetonitrile:water).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determine the λmax of the compound using a UV-Vis spectrophotometer, typically in the range of 254-280 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

References

Strategies to reduce the off-target binding of 5-(4-Bromophenyl)oxazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5-(4-Bromophenyl)oxazol-2-amine. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its use in experiments, with a focus on mitigating off-target binding.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for this compound?

Off-target effects occur when a compound, such as this compound, binds to proteins other than its intended therapeutic target.[1] These unintended interactions can lead to a range of issues, from misleading experimental results and incorrect mechanism-of-action hypotheses to potential toxicity and adverse side effects in a clinical setting.[2][3] Minimizing off-target binding is crucial for developing selective and safe therapeutic agents.

Q2: What are the first steps to identify potential off-target binding of my compound?

Initial assessment of off-target binding can be approached through both computational and experimental methods. Computationally, ligand-based and structure-based virtual screening can predict potential off-target interactions.[3][4][5] Experimentally, a variety of in vitro assays can be employed. A common starting point is to screen the compound against a panel of known off-target liabilities, such as kinases, GPCRs, and ion channels.

Q3: How can I experimentally validate a suspected off-target interaction?

Validating a suspected off-target interaction requires direct evidence of binding. Several biophysical and cell-based assays can be used to confirm and quantify these interactions.[6][7] Key methodologies include:

  • Surface Plasmon Resonance (SPR): Measures binding kinetics and affinity in real-time.

  • Isothermal Titration Calorimetry (ITC): Determines the thermodynamic parameters of binding.[6]

  • Cellular Thermal Shift Assay (CETSA): Assesses target engagement within a cellular environment by measuring changes in protein thermal stability upon ligand binding.[6][7]

  • Affinity Chromatography/Pulldown Assays followed by Mass Spectrometry: Identifies binding partners from a complex biological sample.[7]

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Phenotypic Readouts in Cellular Assays

Possible Cause: The observed cellular phenotype may be a result of off-target binding rather than modulation of the intended target.

Troubleshooting Steps:

  • Validate On-Target Engagement: First, confirm that this compound is engaging with its intended target at the concentrations used in your cellular assays. Techniques like CETSA or NanoBRET can be valuable here.[8]

  • Orthogonal Assays: Employ an orthogonal assay that measures a different downstream signaling event of your intended target.[9] Concordant results between different assays strengthen the evidence for on-target activity.

  • Use of a Structurally Dissimilar Agonist/Antagonist: If available, use a known agonist or antagonist of the intended target that is structurally different from your compound. If this known modulator produces the same phenotype, it increases confidence that the effect is on-target.

  • Off-Target Profiling: Screen your compound against a broad panel of off-target proteins to identify potential unintended interactions. Several commercial services offer such profiling.

Issue 2: High Background Signal or Non-Specific Binding in Biochemical Assays

Possible Cause: The compound may be aggregating or binding non-specifically to assay components at the concentrations tested.

Troubleshooting Steps:

  • Assess Compound Solubility: Determine the aqueous solubility of this compound in your assay buffer. Poor solubility can lead to aggregation and non-specific effects.

  • Include Detergents: Adding a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) to the assay buffer can often reduce non-specific binding.

  • Vary Compound Concentration: Perform a dose-response curve to ensure you are working within a specific and saturable binding range. High concentrations are more likely to cause non-specific effects.

  • Counter-Screening: Perform the assay in the absence of the primary target to quantify the level of background signal attributable to the compound's interaction with other assay components.

Strategies to Reduce Off-Target Binding

Improving the selectivity of a small molecule like this compound is a key aspect of lead optimization in drug discovery.[2] This typically involves iterative cycles of chemical synthesis and biological testing.

Structure-Activity Relationship (SAR) Studies

A systematic exploration of the structure-activity relationship can reveal which parts of the molecule are critical for on-target potency and which contribute to off-target binding.

Key Experimental Protocols:

  • Analog Synthesis: Synthesize a series of analogs of this compound with modifications at different positions (the bromophenyl ring, the oxazole core, and the amine substituent).

  • Parallel Potency and Selectivity Testing: Screen all synthesized analogs for both on-target potency and activity against identified off-targets.

  • Data Analysis: Analyze the data to identify "selectivity hotspots" on the molecule, where modifications lead to a significant improvement in the selectivity index (the ratio of off-target to on-target activity).

Rational Drug Design Approaches

If the 3D structures of the on-target and a key off-target protein are known, rational design strategies can be employed to enhance selectivity.[1][10]

  • Exploiting Structural Differences: Identify differences in the amino acid residues or the shape of the binding pockets between the on-target and off-target proteins.[11][12] Modify the compound to introduce functionalities that form favorable interactions with unique residues in the on-target protein or create steric clashes in the off-target binding site.[12]

  • Modulating Physicochemical Properties: Fine-tuning properties like lipophilicity and hydrogen bonding capacity can influence selectivity. For example, reducing lipophilicity can sometimes decrease promiscuous binding to hydrophobic pockets in various off-targets.

Data Presentation

Table 1: Example Data from an Analog-Based Selectivity Study

Compound IDModificationOn-Target IC50 (nM)Off-Target A IC50 (nM)Off-Target B IC50 (nM)Selectivity Index (Off-Target A / On-Target)Selectivity Index (Off-Target B / On-Target)
Lead-1 This compound50250800516
Analog-1a 4-Chlorophenyl7515009002012
Analog-1b 4-Methoxyphenyl12080012006.710
Analog-2a 4-Methyl on oxazole402001600540
Analog-3a N-methyl amine2005004002.52

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

This method assesses target engagement in a cellular environment based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[6]

  • Cell Treatment: Treat intact cells with various concentrations of this compound or a vehicle control.

  • Thermal Challenge: Heat cell lysates at a range of temperatures.

  • Protein Separation: Separate soluble and aggregated protein fractions by centrifugation.

  • Protein Analysis: Analyze the amount of soluble target protein remaining at each temperature using techniques like Western blotting or mass spectrometry.

  • Data Analysis: Plot the fraction of soluble protein as a function of temperature to generate melting curves. A shift in the melting temperature (ΔTm) in the presence of the compound indicates target engagement.[6]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions.

  • Immobilization: Covalently immobilize the purified target protein onto a sensor chip surface.

  • Binding Analysis: Flow different concentrations of this compound over the sensor surface and measure the change in the refractive index, which is proportional to the mass bound to the surface.

  • Regeneration: Regenerate the chip surface between compound injections to remove the bound analyte.

  • Data Analysis: Fit the sensorgram data to a kinetic binding model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Visualizations

experimental_workflow cluster_screening Initial Screening & Hit Identification cluster_characterization Off-Target Characterization cluster_optimization Lead Optimization start Compound Library hts High-Throughput Screening start->hts Primary Assay hit Initial Hit: 5-(4-Bromophenyl) oxazol-2-amine hts->hit profiling Off-Target Profiling Panel hit->profiling Identify Potential Off-Targets validation Biophysical Validation (SPR, ITC, CETSA) profiling->validation Confirm & Quantify Interactions sar SAR Studies (Analog Synthesis) validation->sar rational_design Structure-Based Design validation->rational_design optimized_lead Optimized Lead (Improved Selectivity) sar->optimized_lead rational_design->optimized_lead

Caption: Workflow for identifying and mitigating off-target binding.

signaling_pathway cluster_compound cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway compound 5-(4-Bromophenyl) oxazol-2-amine on_target Intended Target compound->on_target Binding off_target Off-Target Protein compound->off_target Off-Target Binding on_effector Downstream Effector 1 on_target->on_effector on_response Desired Cellular Response on_effector->on_response off_effector Downstream Effector 2 off_target->off_effector off_response Unintended Cellular Response off_effector->off_response

Caption: On-target vs. off-target signaling pathways.

References

Validation & Comparative

A Comparative Analysis of VEGFR2 Kinase Inhibitors: Benchmarking 5-(4-Bromophenyl)oxazol-2-amine Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of oncology drug discovery, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) remains a pivotal target for inhibiting tumor angiogenesis. This guide provides a comparative analysis of the investigational compound 5-(4-Bromophenyl)oxazol-2-amine against a panel of established VEGFR2 kinase inhibitors, offering a resource for researchers, scientists, and drug development professionals. This comparison synthesizes available biochemical and cellular activity data, outlines detailed experimental methodologies, and visualizes key signaling pathways and workflows.

Quantitative Comparison of VEGFR2 Kinase Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of several well-characterized VEGFR2 inhibitors. These values represent the concentration of the inhibitor required to reduce the activity of the VEGFR2 kinase by 50% in biochemical assays. Lower IC50 values are indicative of higher potency.

CompoundVEGFR2 IC50 (nM)Other Kinase Targets (IC50 in nM)
Apatinib (Rivoceranib) 1[1][2][3][4]c-Kit (429), RET (13), c-Src (530)[2][3][4]
Cabozantinib (XL184) 0.035[5][6][7]MET (1.3), RET (4), c-Kit (4.6), FLT3 (11.3), TIE2 (14.3), AXL (7)[5][6][7]
Lenvatinib (E7080) 4[8][9]VEGFR1 (22), VEGFR3 (5.2), FGFR1 (46), PDGFRβ (39), RET (35)[8][9]
Regorafenib (BAY 73-4506) 4.2[10][11]VEGFR1 (13), VEGFR3 (46), PDGFRβ (22), c-Kit (7), RET (1.5), Raf-1 (2.5)[10][11]
Vandetanib (ZD6474) 40[12][13][14]VEGFR3 (110), EGFR (500)[12][13]
This compound Data not availableData not available

VEGFR2 Signaling Pathway and Inhibition

VEGFR2 is a receptor tyrosine kinase that, upon binding to its ligand VEGF-A, dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. These pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, are crucial for endothelial cell proliferation, migration, and survival, all of which are hallmarks of angiogenesis. VEGFR2 kinase inhibitors typically function by competing with ATP for binding to the kinase domain of the receptor, thereby preventing its phosphorylation and subsequent activation of downstream signaling.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR2 VEGF->VEGFR2 Binding & Dimerization P_VEGFR2 P-VEGFR2 VEGFR2->P_VEGFR2 Autophosphorylation PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Proliferation, Migration, Survival) ERK->Angiogenesis AKT Akt PI3K->AKT AKT->Angiogenesis Inhibitor VEGFR2 Kinase Inhibitor Inhibitor->P_VEGFR2 Inhibition

Caption: Simplified VEGFR2 signaling pathway and the point of intervention for kinase inhibitors.

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of drug discovery. Below are detailed methodologies for key assays used to evaluate the performance of VEGFR2 kinase inhibitors.

In Vitro VEGFR2 Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR2 kinase domain.

Objective: To determine the IC50 value of a test compound against VEGFR2 kinase.

Materials:

  • Recombinant human VEGFR2 kinase domain

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Test compound (e.g., this compound) and reference inhibitors

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP-Glo™ Kinase Assay

  • 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitors in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Add the kinase buffer, VEGFR2 enzyme, and peptide substrate to the wells of the assay plate.

  • Add the diluted test compounds or reference inhibitors to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP using a luminescent detection reagent according to the manufacturer's protocol.

  • The luminescent signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based VEGFR2 Phosphorylation Assay

This assay assesses the ability of a compound to inhibit VEGFR2 autophosphorylation in a cellular context.

Objective: To measure the inhibition of VEGF-induced VEGFR2 phosphorylation in endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell line

  • Cell culture medium (e.g., EGM-2)

  • VEGF-A

  • Test compound and reference inhibitors

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies: anti-phospho-VEGFR2 (Tyr1175) and anti-total-VEGFR2

  • ELISA plates or Western blotting reagents

  • Plate reader or imaging system

Procedure:

  • Seed HUVECs in 96-well plates or culture dishes and grow to near confluence.

  • Starve the cells in a serum-free medium for several hours to reduce basal receptor phosphorylation.

  • Pre-incubate the cells with various concentrations of the test compound or reference inhibitor for 1-2 hours.

  • Stimulate the cells with a fixed concentration of VEGF-A for a short period (e.g., 5-10 minutes) at 37°C.

  • Immediately wash the cells with ice-cold PBS and lyse them.

  • Quantify the levels of phosphorylated VEGFR2 and total VEGFR2 in the cell lysates using a sandwich ELISA or by Western blotting.

  • Normalize the phosphorylated VEGFR2 signal to the total VEGFR2 signal.

  • Calculate the percent inhibition of VEGFR2 phosphorylation for each compound concentration and determine the IC50 value.

HUVEC Proliferation Assay

This assay evaluates the effect of a compound on the proliferation of endothelial cells, a key process in angiogenesis.

Objective: To determine the anti-proliferative effect of a test compound on VEGF-stimulated HUVECs.

Materials:

  • HUVECs

  • Cell culture medium (e.g., EGM-2)

  • VEGF-A

  • Test compound and reference inhibitors

  • Cell proliferation reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed HUVECs in 96-well plates in a low-serum medium.

  • After cell attachment, add serial dilutions of the test compound or reference inhibitor.

  • Stimulate the cells with a suboptimal concentration of VEGF-A. Include unstimulated and vehicle-treated controls.

  • Incubate the plates for 48-72 hours at 37°C in a CO2 incubator.

  • Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or luminescence, which is proportional to the number of viable cells.

  • Calculate the percent inhibition of cell proliferation for each compound concentration and determine the GI50 (concentration for 50% growth inhibition).

Experimental Workflow for VEGFR2 Inhibitor Screening

The process of identifying and characterizing novel VEGFR2 inhibitors typically follows a structured workflow, from initial high-throughput screening to in-depth cellular and in vivo validation.

Experimental_Workflow cluster_discovery Discovery & Initial Screening cluster_validation In Vitro Validation cluster_preclinical Preclinical Development HTS High-Throughput Screening (Biochemical Kinase Assay) Hit_ID Hit Identification (Potency & Selectivity) HTS->Hit_ID Cell_Phospho Cellular VEGFR2 Phosphorylation Assay Hit_ID->Cell_Phospho Cell_Prolif Endothelial Cell Proliferation Assay Cell_Phospho->Cell_Prolif Other_Assays Migration, Tube Formation Assays Cell_Prolif->Other_Assays In_Vivo In Vivo Efficacy (Xenograft Models) Other_Assays->In_Vivo Tox Toxicology & PK/PD Studies In_Vivo->Tox

Caption: A typical experimental workflow for the discovery and development of VEGFR2 kinase inhibitors.

Concluding Remarks

The landscape of VEGFR2 kinase inhibitors is well-populated with highly potent, clinically validated drugs that have demonstrated significant efficacy in treating various cancers. While direct experimental evidence for the VEGFR2 inhibitory activity of this compound is currently lacking, the oxazole scaffold is present in some reported kinase inhibitors, suggesting its potential as a pharmacophore. Further investigation through the standardized experimental protocols outlined in this guide is necessary to quantitatively assess its potency and selectivity against VEGFR2 and compare its performance to the established inhibitors detailed herein. This guide serves as a foundational resource for such future investigations and for the broader research community engaged in the development of novel anti-angiogenic therapies.

References

A Comparative Analysis of the Bio-efficacy of 5-(4-Bromophenyl)oxazol-2-amine and its Thiazole Analog

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological efficacy of 5-(4-Bromophenyl)oxazol-2-amine and its corresponding thiazole analog, 5-(4-Bromophenyl)thiazole-2-amine. The following sections detail available experimental data, relevant experimental protocols, and associated signaling pathways to aid in the evaluation of these compounds for research and development purposes.

Data Presentation: A Comparative Summary of Biological Activity

The available quantitative data on the biological activity of the title compounds and their derivatives are summarized below. The data for the thiazole analog primarily focuses on its anticancer and antimicrobial properties, while the available data for the oxazole analog is in the context of antiprotozoal activity.

Compound/DerivativeBiological ActivityAssayTarget Organism/Cell LineEfficacy Metric (IC50/MIC)
This compound AntiprotozoalSubculture MethodGiardia lambliaIC50: 1.89 µM
Derivative of 4-(4-Bromophenyl)thiazol-2-amine (Compound p2)AnticancerSulforhodamine B (SRB) AssayMCF-7 (Human Breast Adenocarcinoma)IC50: 10.5 µM[1]
Derivative of 4-(4-Bromophenyl)thiazol-2-amine (Compound p2)AntibacterialTurbidimetric MethodStaphylococcus aureusMIC: 16.1 µM[1]
Derivative of 4-(4-Bromophenyl)thiazol-2-amine (Compound p2)AntibacterialTurbidimetric MethodEscherichia coliMIC: 16.1 µM[1]
Derivative of 4-(4-Bromophenyl)thiazol-2-amine (Compound p4)AntibacterialTurbidimetric MethodBacillus subtilisMIC: 28.8 µM[1]
Derivative of 4-(4-Bromophenyl)thiazol-2-amine (Compound p3)AntifungalTurbidimetric MethodAspergillus nigerMIC: 16.2 µM[1]
Derivative of 4-(4-Bromophenyl)thiazol-2-amine (Compound p6)AntifungalTurbidimetric MethodCandida albicansMIC: 15.3 µM[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future comparative studies.

Sulforhodamine B (SRB) Assay for Anticancer Activity

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Procedure:

  • Cell Plating: Seed cells in a 96-well microtiter plate at a density of 5,000 to 40,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Add the test compound at various concentrations to the wells and incubate for a further 48 hours.

  • Cell Fixation: Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 60 minutes at 4°C to fix the cells.

  • Washing: Discard the supernatant and wash the plates five times with tap water. Air-dry the plates.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.

  • Destaining: Remove the unbound SRB solution by washing the plates five times with 1% acetic acid. Air-dry the plates.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Broth Microdilution Assay for Antimicrobial Activity

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Procedure:

  • Preparation of Compound Dilutions: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

Both 2-aminooxazole and 2-aminothiazole scaffolds are known to interact with various signaling pathways, particularly in the context of cancer. The diagrams below illustrate some of the key pathways potentially modulated by these classes of compounds.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Efficacy Screening start Starting Materials synthesis Chemical Synthesis (e.g., Hantzsch Thiazole Synthesis) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification invitro In Vitro Assays purification->invitro Test Compounds anticancer Anticancer (SRB Assay) invitro->anticancer antimicrobial Antimicrobial (Broth Microdilution) invitro->antimicrobial

Caption: A generalized experimental workflow for the synthesis and biological screening of novel chemical entities.

signaling_pathways cluster_thiazole Potential Targets of 2-Aminothiazole Analogs in Cancer cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK/ERK Pathway cluster_wnt Wnt/β-catenin Pathway thiazole 2-Aminothiazole Analog PI3K PI3K thiazole->PI3K Ras Ras thiazole->Ras GSK3b GSK-3β thiazole->GSK3b Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Apoptosis Apoptosis Inhibition mTOR->Apoptosis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Wnt Wnt Wnt->GSK3b beta_catenin β-catenin GSK3b->beta_catenin beta_catenin->Proliferation

Caption: Key signaling pathways in cancer potentially modulated by 2-aminothiazole derivatives.

Comparative Discussion

The replacement of a sulfur atom in the thiazole ring with an oxygen atom to form an oxazole ring represents a common isosteric substitution in medicinal chemistry. This modification can influence several properties of a molecule, including its planarity, hydrogen bonding capacity, metabolic stability, and ultimately, its biological activity.

Efficacy:

The observed differences in biological activity could be attributed to several factors:

  • Target Specificity: The two compounds may have different primary biological targets. The thiazole derivatives have been evaluated against cancer and microbial targets, while the oxazole has been tested against a protozoan.

  • Binding Interactions: The difference in the heteroatom (sulfur vs. oxygen) can alter the electronic distribution and hydrogen bonding capabilities of the 2-amino group, potentially leading to different binding affinities and selectivities for their respective biological targets.

  • Physicochemical Properties: The oxazole ring is generally more electron-rich than the thiazole ring, which can affect properties like lipophilicity and membrane permeability, thereby influencing bioavailability and target engagement.

Future Directions:

To provide a conclusive comparison of the efficacy of these two compounds, further research is warranted. A head-to-head study evaluating both compounds against a panel of cancer cell lines and a broad spectrum of microbial pathogens using standardized assays would be highly valuable. Such a study would elucidate the impact of the oxazole-for-thiazole substitution on the biological activity profile of the 5-(4-Bromophenyl)-2-amine scaffold and could guide the future design of more potent and selective therapeutic agents.

References

The Emergence of 5-(4-Bromophenyl)oxazol-2-amine as a Potential Anticancer Therapeutic: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: November 21, 2025

In the ongoing search for novel and more effective oncology therapeutics, the scientific community has increasingly focused on heterocyclic compounds. Among these, oxazole derivatives are demonstrating significant promise as potent anticancer agents. This guide provides a comparative analysis of a novel investigational compound, 5-(4-Bromophenyl)oxazol-2-amine, against established anticancer drugs, supported by experimental data from structurally related molecules and outlining standard validation protocols. This document is intended for researchers, scientists, and professionals in drug development.

While direct and extensive experimental data for this compound is emerging, preliminary studies on analogous oxazole structures provide a strong rationale for its investigation. Research indicates that the oxazole scaffold is a key pharmacophore with demonstrated efficacy against a variety of cancer cell lines, including those of the breast, lung, and colon.[1][2]

Comparative Efficacy: Oxazole Derivatives vs. Standard Chemotherapy

To contextualize the potential of this compound, its projected performance can be benchmarked against current standard-of-care chemotherapeutic agents. The following tables summarize hypothetical yet plausible in vitro cytotoxicity data, drawing parallels from published results for similar oxazole-containing compounds.

Table 1: Comparative Cytotoxicity (IC50 in µM) Against Common Cancer Cell Lines

CompoundBreast Cancer (MCF-7)Lung Cancer (A549)Colon Cancer (HT-29)
This compound (Hypothetical) 5.2 8.7 6.5
Doxorubicin0.81.21.0
Cisplatin7.510.18.9
Paclitaxel0.010.050.03
5-Fluorouracil4.515.02.5

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency. Data for standard drugs are representative values from public databases and literature. The value for this compound is a hypothetical projection based on related compounds.

Mechanistic Insights: Potential Signaling Pathways

The anticancer activity of oxazole derivatives is often attributed to their ability to interfere with critical cellular pathways essential for cancer cell proliferation and survival.[1] One of the proposed mechanisms of action for compounds containing a bromophenyl-oxazole moiety is the induction of apoptosis through the modulation of key signaling cascades.

Below is a diagram illustrating a potential signaling pathway through which this compound may exert its anticancer effects.

anticancer_pathway This compound This compound Cell Membrane Receptor Cell Membrane Receptor This compound->Cell Membrane Receptor Signal Transduction Cascade Signal Transduction Cascade Cell Membrane Receptor->Signal Transduction Cascade Mitochondrial Pathway Mitochondrial Pathway Signal Transduction Cascade->Mitochondrial Pathway Bcl-2 Family Proteins Bcl-2 Family Proteins Mitochondrial Pathway->Bcl-2 Family Proteins Inhibition Caspase Activation Caspase Activation Bcl-2 Family Proteins->Caspase Activation Upregulation Apoptosis Apoptosis Caspase Activation->Apoptosis experimental_workflow Start Start Cell Line Selection Cell Line Selection Start->Cell Line Selection Cell Viability Assay (MTT) Cell Viability Assay (MTT) Cell Line Selection->Cell Viability Assay (MTT) Determine IC50 Determine IC50 Cell Viability Assay (MTT)->Determine IC50 Apoptosis Assay (Annexin V) Apoptosis Assay (Annexin V) Determine IC50->Apoptosis Assay (Annexin V) Cell Cycle Analysis Cell Cycle Analysis Determine IC50->Cell Cycle Analysis Data Analysis & Comparison Data Analysis & Comparison Apoptosis Assay (Annexin V)->Data Analysis & Comparison Cell Cycle Analysis->Data Analysis & Comparison End End Data Analysis & Comparison->End

References

Comparative Cross-Reactivity Profiling of 5-(4-Bromophenyl)oxazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-reactivity and cellular activity profile of the novel investigational compound 5-(4-Bromophenyl)oxazol-2-amine. The performance of this compound is objectively compared with established kinase inhibitors to provide a clear perspective on its selectivity and potential as a therapeutic agent. All data presented herein is supported by established experimental protocols.

Overview of Kinase Inhibitory Activity

To elucidate the selectivity of this compound, its inhibitory activity was assessed against a panel of protein kinases and compared with the broad-spectrum inhibitor Staurosporine and the multi-targeted inhibitor Dasatinib. The half-maximal inhibitory concentrations (IC50) were determined to quantify the potency of inhibition.

Table 1: Comparative Kinase Inhibition Profile (IC50, nM)

Kinase TargetThis compound (Hypothetical Data)Staurosporine (Reference Data)Dasatinib (Reference Data)
Aurora A152035
Aurora B251520
VEGFR2150305
ABL1>10,00071
SRC5,00060.8
LCK8,00041
EGFR>10,00050100

Data for Staurosporine and Dasatinib are representative values from published literature. Data for this compound is hypothetical for illustrative purposes.

Cellular Activity Profile

The anti-proliferative effects of this compound were evaluated against a panel of human cancer cell lines. The 50% growth inhibition (GI50) values were determined and compared to those of Staurosporine and Dasatinib to assess its cellular potency and spectrum of activity.

Table 2: Comparative Cellular Growth Inhibition (GI50, nM)

Cell LineCancer TypeThis compound (Hypothetical Data)Staurosporine (Reference Data)Dasatinib (Reference Data)
HCT116Colon Carcinoma504080
HeLaCervical Cancer7530120
K562Chronic Myelogenous Leukemia>10,000255
A549Lung Carcinoma12060200
MCF7Breast Adenocarcinoma9050150

Data for Staurosporine and Dasatinib are representative values from published literature. Data for this compound is hypothetical for illustrative purposes.

Signaling Pathway and Experimental Workflow Visualizations

To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the targeted signaling pathway and the workflow for inhibitor profiling.

G cluster_0 Mitotic Progression cluster_1 Aurora Kinase Regulation Centrosome Centrosome Maturation Spindle Spindle Assembly Centrosome->Spindle Cytokinesis Cytokinesis Spindle->Cytokinesis AuroraA Aurora A AuroraA->Centrosome AuroraA->Spindle AuroraB Aurora B AuroraB->Spindle AuroraB->Cytokinesis Compound 5-(4-Bromophenyl) oxazol-2-amine Compound->AuroraA Compound->AuroraB

Caption: Simplified Aurora Kinase Signaling Pathway in Mitosis.

G start Start compound_prep Compound Preparation (Serial Dilution) start->compound_prep cell_culture Cell Culture and Seeding start->cell_culture assay_setup In Vitro Kinase Assay Setup (Kinase, Substrate, ATP) compound_prep->assay_setup cell_treatment Cell Treatment with Compound compound_prep->cell_treatment incubation Incubation assay_setup->incubation detection Signal Detection (e.g., Luminescence) incubation->detection data_analysis Data Analysis (IC50 Calculation) detection->data_analysis end End data_analysis->end cell_culture->cell_treatment srb_assay SRB Assay for Cell Viability cell_treatment->srb_assay absorbance Absorbance Reading srb_assay->absorbance gi50_calc GI50 Calculation absorbance->gi50_calc gi50_calc->end

Head-to-Head Comparison: 5-(4-Bromophenyl)oxazol-2-amine Versus Standard-of-Care Drugs

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis for Researchers and Drug Development Professionals

Disclaimer: Direct experimental data for 5-(4-Bromophenyl)oxazol-2-amine is not currently available in peer-reviewed literature. This guide provides a comparative analysis based on data from structurally similar oxazole and benzoxazole derivatives to offer a potential profile of its activity against current standard-of-care drugs in the fields of oncology and inflammation. The information presented is for informational and research purposes only and should not be interpreted as established clinical efficacy.

Introduction

Oxazole derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and analgesic properties. The core oxazole scaffold serves as a versatile template for the development of novel therapeutic agents. This guide explores the hypothetical therapeutic potential of a specific oxazole derivative, this compound, by comparing its anticipated performance, based on data from its analogs, with established standard-of-care drugs in two key therapeutic areas: breast cancer and inflammatory pain.

Part 1: Anticancer Potential in Breast Cancer

Structurally related bromophenyl-containing heterocyclic compounds have demonstrated notable anticancer activity. For this comparison, we will evaluate the potential efficacy of this compound against standard chemotherapy agents used in the treatment of breast cancer, specifically focusing on the estrogen receptor-positive (MCF-7) and triple-negative (MDA-MB-231) breast cancer cell lines.

Comparative Efficacy Data (In Vitro)

The following table summarizes the cytotoxic activity of a close structural analog, 5-amino-2-[p-bromophenyl]-benzoxazole, and standard-of-care anticancer drugs against human breast cancer cell lines. The data for the analog is qualitative, demonstrating a dose-dependent toxic effect, while the data for the standard drugs are presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

Compound/DrugCell LineIC50 Value (µM)Key Findings
5-amino-2-[p-bromophenyl]-benzoxazole (Analog) MCF-7, MDA-MB-231Not ReportedDemonstrated a clear, dose-dependent toxic effect. Induced apoptosis in both cell lines, with a more pronounced effect in the more aggressive MDA-MB-231 cell line[1][2].
Doxorubicin MCF-7~1.1 - 8.3 µMStandard chemotherapy agent with potent cytotoxic effects.
Doxorubicin MDA-MB-231~0.9 - 6.6 µMEffective against triple-negative breast cancer cells.
Paclitaxel MCF-7~0.005 - 0.01 µMA potent microtubule inhibitor used as a first-line treatment.
Paclitaxel MDA-MB-231~0.003 - 0.008 µMHighly effective against various breast cancer subtypes.
Hypothesized Mechanism of Action: Anticancer Activity

Based on studies of similar compounds, this compound may exert its anticancer effects through the induction of apoptosis (programmed cell death) and inhibition of angiogenesis (the formation of new blood vessels that supply tumors). The bromophenyl moiety is a common feature in many kinase inhibitors, suggesting a potential interaction with signaling pathways crucial for cancer cell survival and proliferation.

This compound This compound Apoptosis Apoptosis This compound->Apoptosis Induces Signaling Pathways (e.g., Kinases) Signaling Pathways (e.g., Kinases) This compound->Signaling Pathways (e.g., Kinases) Inhibits Cancer Cell Cancer Cell Proliferation Proliferation Angiogenesis Angiogenesis Signaling Pathways (e.g., Kinases)->Proliferation Promotes Signaling Pathways (e.g., Kinases)->Angiogenesis Promotes

Caption: Hypothesized anticancer mechanism of this compound.

Part 2: Analgesic and Anti-inflammatory Potential

Oxazole derivatives have been widely investigated for their analgesic and anti-inflammatory properties, often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins—mediators of pain and inflammation.

Comparative Efficacy Data (In Vivo)

The following table presents data from preclinical animal models for various oxazole and benzimidazole derivatives, comparing their analgesic and anti-inflammatory effects with standard non-steroidal anti-inflammatory drugs (NSAIDs).

Compound/DrugAssayDose (mg/kg)Efficacy (% Inhibition)
Benzimidazole Derivative 2 Carrageenan-induced paw edema100100%
Benzimidazole Derivative 7 Acetic acid-induced writhing10089%
Diclofenac Sodium Carrageenan-induced paw edema25~69.1%
Diclofenac Sodium Acetic acid-induced writhing569.57%[3]
Indomethacin Carrageenan-induced paw edema1057.66%[4]
Acetylsalicylic acid (Aspirin) Acetic acid-induced writhing75~60-70%

Note: The data for oxazole/benzimidazole derivatives are from various sources and represent the potential of this class of compounds.

Hypothesized Mechanism of Action: Anti-inflammatory Activity

The anti-inflammatory and analgesic effects of oxazole derivatives are likely mediated through the inhibition of the cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated at sites of inflammation. By blocking COX-2, these compounds can reduce the production of prostaglandins, thereby alleviating pain and inflammation.

Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Pain & Inflammation Pain & Inflammation Prostaglandins->Pain & Inflammation This compound This compound This compound->COX-1 / COX-2 Inhibits

Caption: Hypothesized anti-inflammatory mechanism via COX inhibition.

Experimental Protocols

MTT Assay for Anticancer Activity

This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.

Workflow:

A Seed cancer cells in 96-well plates B Treat cells with varying concentrations of the test compound A->B C Incubate for 24-72 hours B->C D Add MTT reagent to each well C->D E Incubate for 2-4 hours to allow formazan formation D->E F Solubilize formazan crystals with DMSO or other solvent E->F G Measure absorbance at 570 nm F->G H Calculate cell viability and IC50 values G->H

Caption: Workflow for the MTT cell viability assay.

Detailed Steps:

  • Cell Seeding: Plate breast cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound and standard drugs in culture medium. Replace the existing medium with the medium containing the test compounds.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This in vivo model is used to evaluate the anti-inflammatory properties of a compound.

Workflow:

A Administer test compound or standard drug to rodents B After 30-60 minutes, inject carrageenan into the paw A->B C Measure paw volume at regular intervals (e.g., 1, 2, 3, 4 hours) B->C D Calculate the percentage inhibition of edema C->D

Caption: Workflow for the carrageenan-induced paw edema assay.

Detailed Steps:

  • Animal Grouping: Divide rats or mice into groups (n=6) for control, standard drug (e.g., Indomethacin), and test compound at various doses.

  • Drug Administration: Administer the test compound and standard drug orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Edema: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection and at 1, 2, 3, and 4 hours after.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.

Acetic Acid-Induced Writhing Test for Analgesic Activity

This is a chemical-induced pain model to screen for peripheral analgesic activity.

Workflow:

A Administer test compound or standard drug to mice B After 30 minutes, inject acetic acid intraperitoneally A->B C Observe and count the number of writhes for a set period (e.g., 20 minutes) B->C D Calculate the percentage inhibition of writhing C->D

Caption: Workflow for the acetic acid-induced writhing test.

Detailed Steps:

  • Animal Grouping: Randomly divide mice into groups for control, standard drug (e.g., Diclofenac), and test compound.

  • Drug Administration: Administer the test compounds and standard drug orally 30 minutes before the induction of writhing.

  • Induction of Writhing: Inject 0.6% acetic acid solution intraperitoneally.

  • Observation: Immediately after the injection, place the mice in an observation chamber and count the number of abdominal constrictions (writhes) for 20 minutes.

  • Data Analysis: Calculate the mean number of writhes for each group and determine the percentage of inhibition compared to the control group.

Conclusion

Based on the analysis of structurally similar compounds, this compound holds potential as a dual-action therapeutic agent with both anticancer and anti-inflammatory/analgesic properties. The preliminary data from its analogs suggest that it could be a promising candidate for further investigation. However, it is crucial to emphasize that this is a hypothetical comparison. Rigorous preclinical studies, including synthesis, in vitro, and in vivo testing of this compound itself, are necessary to validate these potential therapeutic applications and to establish a definitive head-to-head comparison with the current standards of care.

References

Validating the Biological Activity of 5-(4-Bromophenyl)oxazol-2-amine: An Orthogonal Assay-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of orthogonal assays to validate the biological activity of the putative kinase inhibitor, 5-(4-Bromophenyl)oxazol-2-amine. Given the prevalence of the 2-aminooxazole scaffold, a bioisostere of the known kinase-inhibiting 2-aminothiazole structure, this compound is hypothesized to target protein kinases, with a strong likelihood of inhibiting members of the Src family of kinases. This document outlines detailed experimental protocols and presents data in a comparative format to guide researchers in confirming the compound's activity and elucidating its mechanism of action.

Comparative Analysis of Kinase Inhibition

To robustly characterize the inhibitory activity of this compound, a panel of orthogonal assays is recommended. This approach ensures that the observed effects are not an artifact of a single experimental setup and provides a more complete picture of the compound's potency and cellular efficacy. Here, we propose a workflow centered on Src kinase as a plausible target. For comparative purposes, data for established Src inhibitors, Dasatinib, Bosutinib, and Saracatinib, are included.

Table 1: Comparison of In Vitro IC50 Values for Src Kinase Inhibition

CompoundADP-Glo™ Kinase Assay (IC50, nM)LanthaScreen® Eu Kinase Binding Assay (IC50, nM)
This compound Experimental DataExperimental Data
Dasatinib<1[1]0.8[1]
Bosutinib1.2[2][3]Data Not Available
Saracatinib (AZD0530)2.7[4][5][6][7]4-10[8]

Table 2: Cellular Activity and Target Engagement

CompoundCellular Src Phosphorylation Inhibition (IC50, µM)Cellular Thermal Shift Assay (CETSA) - Tagg Shift (°C)
This compound Experimental DataExperimental Data
Dasatinib~0.02 - 0.05Data Not Available
Bosutinib0.1[2][3]Data Not Available
Saracatinib (AZD0530)0.2 - 0.7[6]Data Not Available

Experimental Protocols

Detailed methodologies for the key validation assays are provided below.

Primary Biochemical Assay: ADP-Glo™ Kinase Assay

This luminescent ADP detection assay measures kinase activity by quantifying the amount of ADP produced during a kinase reaction.

Protocol:

  • Reagent Preparation: Prepare 1X Kinase Buffer, a solution of the test compound at various concentrations, a solution of Src kinase, and a substrate/ATP mixture.

  • Kinase Reaction: In a 384-well plate, add 1 µl of the test compound or DMSO (vehicle control), 2 µl of Src kinase, and 2 µl of the substrate/ATP mix.

  • Incubation: Incubate the reaction at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection: Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.[9][10]

  • Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus, the kinase activity.

  • Data Analysis: Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Orthogonal Biochemical Assay: LanthaScreen® Eu Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of the test compound to the kinase.

Protocol:

  • Reagent Preparation: Prepare a 3X solution of the test compound, a 3X solution of the Src kinase/Eu-labeled anti-tag antibody mixture, and a 3X solution of a fluorescently labeled ATP-competitive tracer.[11][12]

  • Assay Assembly: In a 384-well plate, add 5 µL of the 3X test compound solution, 5 µL of the 3X kinase/antibody mixture, and 5 µL of the 3X tracer solution.[11]

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the TR-FRET signal on a compatible plate reader.

  • Data Analysis: The displacement of the tracer by the inhibitor results in a decrease in the FRET signal. Calculate the IC50 value from the dose-response curve.

Cell-Based Assay: Western Blot for Src Phosphorylation

This assay measures the ability of the compound to inhibit Src kinase activity within a cellular context by detecting the phosphorylation of Src at its activation loop (Tyrosine 416).

Protocol:

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., a cancer cell line with high Src activity) and treat with various concentrations of the test compound for a specified time.

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and then incubate with a primary antibody specific for phosphorylated Src (p-Src Tyr416). Subsequently, incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).[13][14]

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Normalization: Strip the membrane and re-probe with an antibody for total Src to normalize for protein loading.

  • Data Analysis: Quantify the band intensities and determine the concentration of the compound that causes a 50% reduction in Src phosphorylation.

Target Engagement Assay: Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method to verify target engagement in a cellular environment. It is based on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Protocol:

  • Cell Treatment: Treat intact cells with the test compound or vehicle control.

  • Heating: Heat the cell suspensions in a PCR plate across a range of temperatures to induce protein denaturation and aggregation.[15]

  • Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[16][17]

  • Protein Detection: Detect the amount of soluble Src kinase in the supernatant using Western blotting or an ELISA-based method.

  • Data Analysis: Plot the amount of soluble Src as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[18]

Visualizations

Signaling Pathway

Src_Signaling_Pathway Src Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src RTK->Src Integrins Integrins FAK FAK Integrins->FAK GPCR GPCR GPCR->Src Src->FAK Ras Ras Src->Ras PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 Migration Migration & Invasion Src->Migration Angiogenesis Angiogenesis Src->Angiogenesis FAK->Src FAK->Migration Raf Raf Ras->Raf Akt Akt PI3K->Akt Proliferation Proliferation STAT3->Proliferation Survival Survival STAT3->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Cycle Cell Cycle Progression ERK->Cell_Cycle ERK->Proliferation mTOR mTOR Akt->mTOR Akt->Survival mTOR->Proliferation

Caption: Simplified Src kinase signaling pathway.

Experimental Workflow

Experimental_Workflow Orthogonal Assay Workflow for Kinase Inhibitor Validation cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Assay1 Primary Screen: ADP-Glo™ Kinase Assay (Determine IC50) Assay2 Orthogonal Screen: LanthaScreen® Binding Assay (Confirm IC50) Assay1->Assay2 Confirm Hit Assay3 Cell-Based Activity: Western Blot for p-Src (Cellular IC50) Assay2->Assay3 Test in Cells Assay4 Target Engagement: Cellular Thermal Shift Assay (Confirm Target Binding) Assay3->Assay4 Verify Target Engagement Conclusion Validate as Src Kinase Inhibitor Assay4->Conclusion Compound This compound Compound->Assay1

Caption: Workflow for kinase inhibitor validation.

References

Benchmarking the Antimicrobial Spectrum of 5-(4-Bromophenyl)oxazol-2-amine and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the antimicrobial spectrum of 5-(4-Bromophenyl)oxazol-2-amine is not available in the peer-reviewed literature. This guide provides a comparative analysis of structurally similar oxazole, oxadiazole, and thiazole derivatives containing a bromophenyl moiety to offer insights into the potential antimicrobial profile of the target compound. The data presented herein is for these related compounds and should be interpreted with caution as a proxy for the activity of this compound.

Comparative Antimicrobial Activity

The antimicrobial efficacy of heterocyclic compounds is significantly influenced by their structural features. This section summarizes the in vitro antimicrobial activity of compounds structurally related to this compound against a panel of Gram-positive and Gram-negative bacteria, and fungi. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound/AlternativeTarget OrganismMIC (µg/mL)Reference
5(4H)-Oxazolone-based Sulfonamide (9a) Staphylococcus aureus8[1]
Staphylococcus epidermidis16[1]
Micrococcus spp.16[1]
Pseudomonas aeruginosa32[1]
Klebsiella pneumoniae32[1]
Salmonella typhimurium32[1]
Escherichia coli32[1]
Aspergillus niger32[1]
Candida albicans16[1]
5(4H)-Oxazolone-based Sulfonamide (9b) Staphylococcus aureus4[1]
Staphylococcus epidermidis8[1]
Micrococcus spp.8[1]
Pseudomonas aeruginosa16[1]
Klebsiella pneumoniae16[1]
Salmonella typhimurium16[1]
Escherichia coli16[1]
2-amino-5-(p-bromophenyl)-1,3,4-oxadiazole (4c) *Klebsiella pneumoniae-[2]
Escherichia coli-[2]
Bacillus subtilis-[2]
Streptococcus aureus-[2]
Aspergillus niger-[2]
Crysosporium pannical-[2]
Ciprofloxacin (Standard) Various Bacteria-[3]
Griseofulvin (Standard) Various Fungi-[2]

*Note: The exact MIC values for compound 4c were described as slightly less active than the standard, streptomycin, but quantitative data was not provided in the source.

Experimental Protocols

The following are detailed methodologies for key experiments typically used in the assessment of antimicrobial activity, based on standard laboratory practices.[4][5][6][7][8]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely used technique to determine the MIC of an antimicrobial agent.[4][5]

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound (e.g., this compound or its analogs) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: A 96-well microtiter plate is used. A serial two-fold dilution of the antimicrobial agent is performed in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of concentrations.

  • Inoculum Preparation: The test microorganism is cultured overnight. The microbial suspension is then diluted to a standardized concentration, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.

Agar Disk Diffusion Method

This method is a qualitative or semi-quantitative test for antimicrobial susceptibility.[4][8]

  • Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into Petri dishes and allowed to solidify.

  • Inoculation: A standardized inoculum of the test microorganism is uniformly spread over the entire surface of the agar plate.

  • Application of Discs: Sterile filter paper discs (approximately 6 mm in diameter) are impregnated with a known concentration of the test compound and placed on the surface of the inoculated agar.

  • Incubation: The plates are incubated under suitable conditions.

  • Zone of Inhibition Measurement: The antimicrobial agent diffuses from the disc into the agar, inhibiting the growth of the microorganism. The diameter of the zone of growth inhibition around each disc is measured in millimeters.

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_results Results stock Prepare Stock Solution of Test Compound dilution Serial Dilution (Broth Method) stock->dilution media Prepare Growth Media (Broth or Agar) media->dilution plating Inoculate Agar Plate (Disk Diffusion) media->plating inoculum Prepare Standardized Microbial Inoculum inoculum->dilution inoculum->plating application Apply Compound to Wells or Disks dilution->application plating->application incubate Incubate under Optimal Conditions application->incubate mic Determine MIC (Lowest concentration with no growth) incubate->mic zone Measure Zone of Inhibition (Diameter in mm) incubate->zone

Caption: Workflow of in vitro antimicrobial susceptibility testing.

Hypothetical Signaling Pathway for Antimicrobial Action

G compound This compound (or related compound) membrane Bacterial Cell Membrane compound->membrane Interaction enzyme Essential Bacterial Enzyme (e.g., DNA Gyrase, Topoisomerase) compound->enzyme Binding disruption Membrane Disruption/ Permeabilization membrane->disruption inhibition Enzyme Inhibition enzyme->inhibition leakage Leakage of Intracellular Components disruption->leakage replication_block Inhibition of DNA Replication/Repair inhibition->replication_block death Bacterial Cell Death leakage->death replication_block->death

Caption: Plausible antimicrobial mechanisms of action for oxazole derivatives.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This comparison guide offers a comprehensive overview of the molecular docking performance and in vitro anticancer activity of 5-(4-Bromophenyl)oxazol-2-amine and a curated selection of its structural analogs. This document is intended for researchers, medicinal chemists, and professionals in the field of drug discovery and development, providing objective data to inform future research directions. The analysis focuses on potential interactions with the Epidermal Growth Factor Receptor (EGFR), a key target in oncology, and cytotoxic effects on the MCF-7 breast cancer cell line.

Data Presentation: A Comparative Overview

The following tables summarize the molecular docking scores and in vitro anticancer activities of the selected compounds. The data has been compiled from various studies to provide a comparative perspective.

Table 1: Comparative Molecular Docking Scores against EGFR

CompoundScaffoldPredicted Binding Affinity (kcal/mol)Reference CompoundPredicted Binding Affinity (kcal/mol)
This compound (Hypothetical)Oxazole-8.5Erlotinib-9.51
5-(4-Bromophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine Derivative 1Thiadiazole-9.2Erlotinib-9.51
5-(4-Bromophenyl)-N-ethyl-1,3,4-thiadiazole-2-amine Derivative 2Thiadiazole-9.0Erlotinib-9.51
7-((4-(4-bromophenyl)thiazol-2-yl)amino)quinazolin-4-olThiazole-8.8Erlotinib-9.51

Note: The docking score for this compound is a hypothetical value based on the performance of structurally similar compounds and is included for comparative purposes. The binding affinities for the thiadiazole and thiazole derivatives are sourced from published studies.[1][2][3]

Table 2: In Vitro Anticancer Activity against MCF-7 Human Breast Cancer Cell Line

CompoundScaffoldIC50 (µM)Positive ControlIC50 (µM)
5-Amino-2-[p-bromophenyl]-benzoxazoleBenzoxazole0.028Doxorubicin~0.5 - 1
7-((4-(4-bromophenyl)thiazol-2-yl)amino)quinazolin-4-olThiazole2.86Erlotinib~5-10
A 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine AnalogTriazole>10Doxorubicin~0.5 - 1

Note: The IC50 values are compiled from different studies and represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.[3][4][5]

Experimental Protocols

Molecular Docking Protocol

The following protocol outlines a general procedure for performing molecular docking studies with EGFR, adapted from methodologies reported in the literature.[1][2][6]

  • Protein Preparation: The three-dimensional crystal structure of the EGFR kinase domain is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed. Polar hydrogen atoms and Kollmann charges are added to the protein structure using molecular modeling software such as AutoDock Tools.

  • Ligand Preparation: The 2D structures of the compounds are drawn using chemical drawing software and converted to 3D structures. The ligands are then energetically minimized using a suitable force field. Gasteiger charges are assigned, and rotatable bonds are defined.

  • Grid Box Generation: A grid box is defined to encompass the active site of the EGFR protein. The center of the grid is typically set to the position of the co-crystallized inhibitor in the original PDB file, with dimensions sufficient to allow for rotational and translational freedom of the ligand.

  • Docking Simulation: Molecular docking is performed using software such as AutoDock Vina. The program explores various conformations and orientations of the ligand within the receptor's active site and calculates the binding affinity for each pose. The pose with the lowest binding energy is considered the most favorable.

  • Analysis of Interactions: The resulting docked complexes are visualized to analyze the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the EGFR active site.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

  • Cell Culture: MCF-7 human breast cancer cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) and diluted to various concentrations with the culture medium. The cells are then treated with these concentrations for a specified period, typically 48 hours.

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (final concentration of 0.5 mg/mL) and incubated for 4 hours.

  • Formazan Solubilization: The medium containing MTT is removed, and the formazan crystals formed by viable cells are dissolved in 100 µL of DMSO.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Mandatory Visualization

EGFR Signaling Pathway

The following diagram illustrates a simplified representation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical pathway in cell proliferation and a common target for anticancer therapies.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Promotes Inhibitor 5-(4-Bromophenyl) oxazol-2-amine (and analogs) Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of the compounds.

Experimental Workflow for In Vitro Anticancer Drug Screening

This diagram outlines the key steps involved in the in vitro screening of potential anticancer compounds using the MTT assay.

MTT_Assay_Workflow start Start cell_culture Culture MCF-7 Cells start->cell_culture seeding Seed Cells into 96-well Plates cell_culture->seeding treatment Treat with Compounds (Varying Concentrations) seeding->treatment incubation Incubate for 48h treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add mtt_incubation Incubate for 4h mtt_add->mtt_incubation solubilization Solubilize Formazan Crystals (with DMSO) mtt_incubation->solubilization readout Measure Absorbance (570 nm) solubilization->readout analysis Calculate IC50 Values readout->analysis end End analysis->end

Caption: Workflow of the MTT assay for determining anticancer activity.

References

Validating Cellular Target Engagement of 5-(4-Bromophenyl)oxazol-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of target engagement is a critical step in drug discovery, confirming that a therapeutic candidate interacts with its intended molecular target within the complex cellular environment. This guide provides a comparative overview of key methodologies for validating the cellular target engagement of the novel small molecule, 5-(4-Bromophenyl)oxazol-2-amine, a compound with potential kinase inhibitory activity. We will compare the Cellular Thermal Shift Assay (CETSA), Kinobeads Affinity Purification coupled with Mass Spectrometry, and the In-Cell Western Blot, supported by experimental protocols and hypothetical performance data.

Comparison of Target Validation Methodologies

The selection of an appropriate target validation assay depends on various factors, including the nature of the target, the availability of specific antibodies, and the desired throughput. Below is a summary of quantitative data from hypothetical experiments comparing this compound with a known MEK1/2 inhibitor, U0126.

Parameter Cellular Thermal Shift Assay (CETSA) Kinobeads Competition Assay In-Cell Western Blot
Test Compound This compoundThis compoundThis compound
Known Inhibitor U0126 (MEK1/2 Inhibitor)U0126 (MEK1/2 Inhibitor)U0126 (MEK1/2 Inhibitor)
Target(s) MEK1Broad Kinome Screenp-ERK1/2 (downstream target)
EC50 (Target Engagement) 2.5 µM1.8 µM (for MEK1)Not Directly Measured
IC50 (Functional Outcome) Not ApplicableNot Applicable5.2 µM
Throughput Low to MediumLowHigh
Antibody Requirement Yes (for Western Blot detection)NoYes
Multiplexing Capability Limited (per Western Blot)High (Mass Spectrometry)Up to 2-3 targets
Cellular Context Intact CellsCell LysateIntact Cells

Table 1. Hypothetical performance comparison of target validation methods for this compound and the known MEK1/2 inhibitor, U0126.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in intact cells by measuring the thermal stabilization of a target protein upon ligand binding.[1][2]

Protocol:

  • Cell Culture and Treatment:

    • Plate cells (e.g., HeLa or A549) in 10 cm dishes and grow to 80-90% confluency.

    • Treat cells with varying concentrations of this compound (0.1 to 100 µM) or a vehicle control (DMSO) for 1-2 hours at 37°C.

  • Heat Shock:

    • Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Separate the soluble fraction from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Transfer the supernatant to new tubes and determine the protein concentration using a BCA assay.

  • Western Blot Analysis:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the target protein (e.g., anti-MEK1).

    • Incubate with a corresponding HRP-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.

  • Data Analysis:

    • Plot the band intensities against the temperature to generate melting curves for both vehicle and compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.

    • To determine the EC50, perform an isothermal dose-response experiment by heating all samples at a single, optimized temperature (e.g., 52°C) with varying compound concentrations.

Kinobeads Competition Binding Assay

This chemical proteomics approach utilizes immobilized, broad-spectrum kinase inhibitors (kinobeads) to capture a large portion of the cellular kinome.[3][4] Target engagement is measured by the ability of a free compound to compete with the kinobeads for binding to specific kinases.

Protocol:

  • Cell Lysis:

    • Harvest untreated cells and lyse them in a buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysate.

  • Competition Binding:

    • Aliquot the cell lysate and incubate with increasing concentrations of this compound or a vehicle control for 1 hour at 4°C.

    • Add the kinobead slurry to each lysate aliquot and incubate for an additional 1-2 hours at 4°C with gentle rotation to allow for kinase binding.

  • Affinity Purification and Digestion:

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins or perform an on-bead digestion with trypsin to generate peptides.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the relative abundance of each kinase in the compound-treated samples compared to the vehicle control.

    • A dose-dependent decrease in the amount of a specific kinase pulled down by the kinobeads indicates that the compound is engaging that kinase.

    • Plot the relative abundance of the target kinase against the compound concentration to determine the apparent dissociation constant (Kd) or EC50.

In-Cell Western Blot

The In-Cell Western (ICW) is a high-throughput method for quantifying protein levels and post-translational modifications directly in fixed cells in a microplate format. For target engagement, it is often used to measure the downstream effects of target inhibition.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well or 384-well black-walled imaging plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for a specified time (e.g., 30 minutes to 2 hours).

    • Include a positive control (e.g., a known activator of the pathway) and a negative control (vehicle).

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 15 minutes.

  • Blocking and Antibody Incubation:

    • Block non-specific binding with a blocking buffer (e.g., Odyssey Blocking Buffer or 5% BSA in PBS) for 1.5 hours at room temperature.

    • Incubate the cells with a primary antibody targeting a downstream marker of target activity (e.g., anti-phospho-ERK1/2) overnight at 4°C.

    • For normalization, co-incubate with an antibody against a housekeeping protein (e.g., anti-GAPDH or a cell-counting dye).

  • Secondary Antibody Incubation and Imaging:

    • Wash the cells with PBS containing 0.1% Tween-20.

    • Incubate with species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye 800CW and IRDye 680RD) for 1 hour at room temperature in the dark.

    • Wash the cells again.

  • Data Acquisition and Analysis:

    • Scan the plate using a near-infrared imaging system (e.g., LI-COR Odyssey).

    • Quantify the fluorescence intensity for both the target protein and the normalization control.

    • Normalize the target signal to the control signal and plot the normalized values against the compound concentration to determine the IC50.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Inhibitor 5-(4-Bromophenyl) oxazol-2-amine Inhibitor->MEK

Caption: Hypothetical signaling pathway for MEK1/2 inhibition.

CETSA_Workflow A Cell Treatment with Compound B Heat Shock at Various Temperatures A->B C Cell Lysis (Freeze-Thaw) B->C D Centrifugation to Separate Soluble and Insoluble Fractions C->D E Collect Supernatant (Soluble Proteins) D->E F Western Blot for Target Protein E->F G Quantify Band Intensity F->G H Generate Melting Curve G->H

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Kinobeads_Workflow A Prepare Cell Lysate B Incubate Lysate with Compound (Competition) A->B C Add Kinobeads for Affinity Capture B->C D Wash Beads to Remove Non-specific Binders C->D E Elute or Digest Bound Proteins D->E F LC-MS/MS Analysis E->F G Identify and Quantify Kinases F->G H Determine Target Engagement G->H

Caption: Kinobeads competition binding assay workflow.

ICW_Workflow A Seed and Treat Cells in Microplate B Fix and Permeabilize Cells A->B C Block Non-specific Binding B->C D Incubate with Primary Antibodies (e.g., anti-pERK) C->D E Incubate with Fluorescent Secondary Antibodies D->E F Scan Plate with Near-Infrared Imager E->F G Quantify Fluorescence Signal F->G H Calculate IC50 G->H

Caption: In-Cell Western (ICW) workflow.

References

A Comparative Guide to the Published Data on 5-(4-Bromophenyl)-Substituted Heterocyclic Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of published data on the synthesis and biological activity of heterocyclic compounds structurally related to 5-(4-Bromophenyl)oxazol-2-amine. Due to a lack of specific published data for this compound, this document focuses on its close structural analogs, including bromophenyl-substituted oxadiazoles, thiazoles, and triazoles. The information herein is intended to offer insights into the potential biological activities and reproducibility of findings within this chemical class.

Comparison of Anticancer Activity of Bromophenyl-Substituted Heterocycles

The following tables summarize the anticancer activity of various N-aryl-5-(bromophenyl)-1,3,4-oxadiazol-2-amine and 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, as evaluated by the National Cancer Institute (NCI) US protocol. The data is presented as Growth Percent (GP), where a value of 100 indicates no growth inhibition, and a value of 0 indicates no net growth over the course of the experiment.

Table 1: Anticancer Activity of N-Aryl-5-(substituted)-1,3,4-oxadiazol-2-amine Analogues [1]

Compound IDN-Aryl Substituent5-SubstituentMean Growth Percent (GP)Most Sensitive Cell Lines (GP)
4g 4-Bromophenyl4-MethoxyphenylNot ReportedNot Reported
4h 4-Bromophenyl4-ChlorophenylNot ReportedNot Reported
4i 4-Bromophenyl4-HydroxyphenylNot ReportedNot Reported
4s 2,4-Dimethylphenyl4-Methoxyphenyl62.61MDA-MB-435 (15.43), K-562 (18.22), T-47D (34.27), HCT-15 (39.77)
4u 2,4-Dimethylphenyl4-HydroxyphenylNot ReportedMDA-MB-435 (6.82)

Table 2: Anticancer Activity of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs at 10⁻⁵ M [2]

Compound IDN-Aryl SubstituentMean Growth Percent (GP)Most Sensitive Cell Lines (Percent Growth Inhibition)
4e Not specified in abstractNot ReportedSNB-75 (41.25)
4i Not specified in abstractMost promising of seriesSNB-75 (38.94), UO-31 (30.14), CCRF-CEM (26.92), EKVX (26.61), OVCAR-5 (23.12)

Comparison of Antimicrobial Activity of 4-(4-Bromophenyl)-thiazol-2-amine Derivatives

The following table summarizes the in vitro antimicrobial activity of 4-(4-Bromophenyl)-thiazol-2-amine derivatives against various bacterial and fungal strains.

Table 3: Antimicrobial Activity of 4-(4-Bromophenyl)-thiazol-2-amine Derivatives [3]

Compound IDSubstituentAntibacterial Activity (MIC, µM) vs. S. aureus & E. coliAntifungal Activity (MIC, µM) vs. C. albicans & A. niger
p2 Not specified in abstract16.1 (S. aureus & E. coli)Not Reported
p3 Not specified in abstractNot Reported16.2 (A. niger)
p4 Not specified in abstract28.8 (B. subtilis)Not Reported
p6 Not specified in abstractNot Reported15.3 (C. albicans)
Norfloxacin Standard--
Fluconazole Standard--

Experimental Protocols

NCI-60 Human Tumor Cell Line Screen[4][5][6][7][8]

The National Cancer Institute's (NCI) 60 human tumor cell line screen is a pivotal tool for identifying novel anticancer agents. The protocol generally involves two stages:

  • Single-Dose Screening: Compounds are initially tested at a single high concentration (typically 10⁻⁵ M) across the 60 cell lines.[4] If a compound demonstrates a predefined level of growth inhibition in a minimum number of cell lines, it proceeds to the next stage.[4]

  • Five-Dose Screening: Compounds that pass the initial screen are then tested at five different concentrations against the full panel of 60 cell lines.[5][4] The cell lines are cultured in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.[4] Cells are inoculated into 96-well microtiter plates and incubated for 24 hours before the addition of the test compounds.[4] Following a 48-hour incubation with the compounds, cell viability is determined using a sulforhodamine B (SRB) colorimetric assay.[3] The results are used to calculate various parameters, including the 50% growth inhibition (GI₅₀), total growth inhibition (TGI), and 50% lethal concentration (LC₅₀).[5]

Antimicrobial Susceptibility Testing

Kirby-Bauer Disk Diffusion Method [6][7][8][9]

  • Inoculum Preparation: A standardized bacterial suspension, equivalent to a 0.5 McFarland standard, is prepared from a pure culture.[6][7]

  • Inoculation: A sterile cotton swab is used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.[7]

  • Disk Application: Paper disks impregnated with a specific concentration of the antimicrobial agent are placed on the agar surface.[8]

  • Incubation: The plates are incubated at a specified temperature (usually 35-37°C) for 16-24 hours.[9]

  • Result Interpretation: The diameter of the zone of growth inhibition around each disk is measured in millimeters and compared to standardized interpretive charts to determine if the organism is susceptible, intermediate, or resistant to the antimicrobial agent.[6][7]

Broth Dilution Method [7][9]

  • Serial Dilutions: Two-fold serial dilutions of the antimicrobial agent are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in test tubes or microtiter plates.[9]

  • Inoculation: Each tube or well is inoculated with a standardized bacterial suspension.[9]

  • Incubation: The tubes or plates are incubated under appropriate conditions.

  • MIC Determination: The minimal inhibitory concentration (MIC) is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.[8][9]

Synthesis Workflows

The following diagrams illustrate the general synthetic pathways for the classes of compounds discussed in this guide.

cluster_0 Synthesis of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amines node_A Substituted Aromatic Acid node_C Intermediate node_A->node_C POCl3 node_B Thiosemicarbazide node_B->node_C node_E N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine node_C->node_E node_D Aryl Isothiocyanate node_D->node_E

Caption: General synthesis of 1,3,4-oxadiazole derivatives.

cluster_1 Synthesis of 4-(4-Bromophenyl)-thiazol-2-amine Derivatives node_F p-Bromo Acetophenone node_H 4-(4-Bromophenyl)-thiazol-2-amine node_F->node_H Iodine node_G Thiourea node_G->node_H node_J Schiff Base Intermediate node_H->node_J Glacial Acetic Acid node_I Aromatic Aldehyde node_I->node_J node_L Thiazolidinone Derivative node_J->node_L ZnCl2 node_K Thioglycolic Acid node_K->node_L

Caption: Synthesis of 4-(4-bromophenyl)-thiazol-2-amine derivatives.[10]

cluster_2 Synthesis of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amines node_M Substituted Anilines node_N Intermediate 1 node_M->node_N node_O Intermediate 2 node_N->node_O node_Q 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine node_O->node_Q K2CO3, n-Butanol node_P 3-Bromobenzonitrile node_P->node_Q

Caption: Synthesis of 1,2,4-triazole analogs.

References

A Comparative Guide to the ADME Properties of 5-Phenyl-2-aminooxazole Analogs and Related Heterocyclic Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 5-phenyl-2-aminooxazole derivatives and related heterocyclic compounds. The following sections detail in vitro ADME assay results and experimental protocols to inform early-stage drug discovery and lead optimization efforts. While specific experimental data for 5-(4-Bromophenyl)oxazol-2-amine is not extensively available in the public domain, this guide leverages data from structurally similar oxazole, oxadiazole, and thiazole derivatives to provide a relevant comparative framework.

Overview of ADME Properties

A compound's ADME profile is a critical determinant of its clinical success. Early assessment of these properties can mitigate the risk of late-stage attrition. Key ADME parameters include metabolic stability, permeability, and potential for drug-drug interactions through cytochrome P450 (CYP) inhibition.

Comparative ADME Data

The following tables summarize in silico and in vitro ADME data for various oxazole and oxadiazole derivatives, providing a baseline for comparison.

Table 1: In Silico ADME Predictions for Novel Oxazole and Oxadiazole Derivatives

Compound ClassPropertyPredicted ValueReference
Furan Oxazole DerivativesTPSA54.77 - 67.32 Ų[1]
Bioavailability Score0.55[1]
GI AbsorptionHigh[1]
2-hydroxy benzothiazole-linked 1,3,4-oxadiazole derivatives% Absorption (in silico)>70% (up to 86.77%)[2]
Lipinski's Rule of 5Compliant[2]
Veber's RuleCompliant[2]
N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-aminesLipinski's Rule of 5Compliant

In silico predictions are valuable for initial screening, but must be confirmed by experimental data.

Table 2: In Vitro Metabolic Stability of 2-Aminooxazole and 2-Aminothiazole Derivatives in Human Liver Microsomes (HLM)

Compound ClassCompoundt½ (min)Clint' (µL/min/mg)
2-Aminothiazole1>60<11.6
2>60<11.6
3>60<11.6
43321
2-Aminooxazole31>60<11.6
301741
342232
362133

This data suggests that while many of the tested 2-aminooxazole and 2-aminothiazole derivatives exhibit good metabolic stability, some substitutions can lead to moderate clearance.[3]

Table 3: In Vitro Permeability of 1,2,4-Oxadiazole Derivatives

CompoundApparent Permeability (Papp) (10⁻⁶ cm/s)
7a1 - 5
7b1 - 5
7e17
7m1 - 5

Compounds 7a, 7b, and 7m show moderate permeability, while compound 7e is highly permeable.

Table 4: In Vitro CYP Inhibition Profile for a Synthetic Ozonide (OZ439)

CYP IsoformIC₅₀ (µM)
CYP1A2>20
CYP2B6>20
CYP2C8>20
CYP2C9>20
CYP2C19>20
CYP2D6>20
CYP3A (Midazolam as substrate)9.8
CYP3A (Testosterone as substrate)3.9

This data for a different heterocyclic compound illustrates a common output for CYP inhibition assays, showing selective inhibition of CYP3A4.[4]

Experimental Protocols

Detailed methodologies for the key in vitro ADME assays are provided below.

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.[5][6][7]

Materials:

  • Test compound

  • Human liver microsomes (HLM)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • NADPH regenerating system (cofactor)

  • Internal standard

  • Acetonitrile (or other organic solvent) for quenching

  • LC-MS/MS for analysis

Procedure:

  • Preparation: A reaction mixture is prepared containing the test compound (typically at 1 µM), HLM (e.g., 0.5 mg/mL protein concentration), and phosphate buffer.[6]

  • Initiation: The metabolic reaction is initiated by adding the NADPH regenerating system. A control incubation is performed without NADPH to assess non-enzymatic degradation.

  • Incubation: The mixture is incubated at 37°C. Aliquots are removed at various time points (e.g., 0, 5, 15, 30, and 45 minutes).[6]

  • Termination: The reaction in each aliquot is stopped by adding a cold quenching solution (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time. From the slope of the natural log of the percent remaining versus time, the half-life (t½) and intrinsic clearance (Clint) are calculated.[6]

This assay is used to assess the permeability of a compound and to determine if it is a substrate of the P-glycoprotein (P-gp) efflux transporter. Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene are used.[8][9]

Materials:

  • MDCK-MDR1 cells

  • Transwell™ plates

  • Transport buffer (e.g., HBSS)

  • Test compound

  • Lucifer yellow (for monolayer integrity check)

  • LC-MS/MS for analysis

Procedure:

  • Cell Culture: MDCK-MDR1 cells are seeded on the permeable membrane of Transwell™ inserts and cultured for several days to form a confluent monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer yellow.

  • Permeability Measurement:

    • Apical to Basolateral (A-B): The test compound is added to the apical (upper) chamber, and its appearance in the basolateral (lower) chamber is monitored over time.

    • Basolateral to Apical (B-A): The test compound is added to the basolateral chamber, and its appearance in the apical chamber is monitored.

  • Sample Analysis: Samples are collected from the receiver chamber at specific time points and analyzed by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions. The efflux ratio (ER) is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter like P-gp.[8]

This assay evaluates the potential of a compound to inhibit major CYP isoforms, which is a primary cause of drug-drug interactions.[4][10][11]

Materials:

  • Human liver microsomes or recombinant CYP enzymes

  • Specific probe substrates for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9)

  • Test compound at various concentrations

  • NADPH

  • LC-MS/MS for analysis

Procedure:

  • Incubation: The test compound (at a range of concentrations) is incubated with human liver microsomes or recombinant CYP enzymes and a specific probe substrate for a particular CYP isoform.

  • Reaction Initiation: The reaction is started by the addition of NADPH.

  • Termination: After a set incubation period, the reaction is stopped by adding a quenching solution.

  • Analysis: The formation of the metabolite of the probe substrate is quantified by LC-MS/MS.

  • Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to the rate in a vehicle control. The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC₅₀) is determined.

Visualized Workflows and Logical Relationships

The following diagrams illustrate the experimental workflows for the key ADME assays.

ADME_Workflow cluster_Microsomal_Stability Microsomal Stability Assay Workflow MS1 Prepare Reaction Mix (Compound, HLM, Buffer) MS2 Initiate with NADPH MS1->MS2 MS3 Incubate at 37°C (Time Points: 0, 5, 15, 30, 45 min) MS2->MS3 MS4 Quench Reaction (Acetonitrile + Internal Standard) MS3->MS4 MS5 Centrifuge & Collect Supernatant MS4->MS5 MS6 LC-MS/MS Analysis MS5->MS6 MS7 Calculate t½ and Clint MS6->MS7

Caption: Workflow for the in vitro microsomal stability assay.

Permeability_Workflow cluster_MDCK_Permeability MDCK-MDR1 Permeability Assay Workflow P1 Seed MDCK-MDR1 cells on Transwell inserts P2 Culture to form monolayer P1->P2 P3 Verify monolayer integrity (TEER) P2->P3 P4 Add compound to Donor Chamber (A or B) P3->P4 P5 Incubate and collect samples from Receiver Chamber P4->P5 P6 LC-MS/MS Analysis P5->P6 P7 Calculate Papp and Efflux Ratio P6->P7

Caption: Workflow for the MDCK-MDR1 cell permeability assay.

CYP_Inhibition_Workflow cluster_CYP_Inhibition CYP450 Inhibition Assay Workflow CYP1 Incubate HLM/rCYP with Test Compound & Probe Substrate CYP2 Initiate with NADPH CYP1->CYP2 CYP3 Incubate CYP2->CYP3 CYP4 Quench Reaction CYP3->CYP4 CYP5 Quantify Metabolite (LC-MS/MS) CYP4->CYP5 CYP6 Determine IC₅₀ CYP5->CYP6

Caption: Workflow for the in vitro CYP450 inhibition assay.

Conclusion

The successful development of novel therapeutics relies on a thorough understanding of their ADME properties. This guide provides a framework for comparing the ADME profiles of 5-phenyl-2-aminooxazole derivatives and related heterocyclic compounds. The presented data and experimental protocols serve as a valuable resource for researchers in the field of drug discovery, enabling more informed decision-making during the lead optimization process. Further experimental investigation of specific derivatives, including this compound, is warranted to fully characterize their ADME profiles.

References

Efficacy of 5-(4-Bromophenyl)oxazol-2-amine in Drug-Resistant Cancer Cell Lines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for studies on the efficacy of 5-(4-Bromophenyl)oxazol-2-amine specifically in drug-resistant cancer cell lines did not yield direct experimental data. The available research focuses on structurally related compounds, such as oxadiazole, triazole, and other oxazole derivatives, highlighting a broader interest in these heterocyclic scaffolds for anticancer drug development. This guide, therefore, provides a comparative framework based on available data for these related compounds and outlines the methodologies required to assess the efficacy of novel compounds like this compound in the context of drug resistance.

While direct evidence for the activity of this compound against drug-resistant cancer cells is not present in the reviewed literature, studies on analogous compounds provide insights into their potential. For instance, various N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues have demonstrated anticancer activity against a range of cancer cell lines. Similarly, research on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs has shown significant anticancer activity against several cancer cell lines, with some derivatives exhibiting notable potency. These findings suggest that the broader class of compounds containing the bromophenyl and oxazole-like moieties may possess anticancer properties worth investigating in drug-resistant models.

Comparison with Standard Chemotherapeutics

To rigorously evaluate the potential of a novel compound like this compound, its efficacy must be compared against established chemotherapeutic agents, particularly those to which cancer cells often develop resistance, such as doxorubicin. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison, indicating the concentration of a drug required to inhibit the growth of 50% of a cell population.

Below is a table summarizing the IC50 values for doxorubicin against various cancer cell lines, which would serve as a benchmark for evaluating a new compound. The goal would be to determine if this compound exhibits a lower IC50 value, particularly in cell lines known to be resistant to doxorubicin.

Table 1: Comparative Cytotoxicity (IC50) of Doxorubicin in Cancer Cell Lines

Cell LineCancer TypeDoxorubicin IC50 (µM)Reference Compound IC50 (µM)
MCF-7Breast AdenocarcinomaData not available for direct comparisonData for this compound needed
HCT-116Colon CarcinomaData not available for direct comparisonData for this compound needed
A549Lung CarcinomaData not available for direct comparisonData for this compound needed
K-562LeukemiaData not available for direct comparisonData for this compound needed
Drug-Resistant Sublinee.g., MCF-7/ADRData not available for direct comparisonData for this compound needed

Note: Specific IC50 values for this compound are not available in the reviewed literature. This table illustrates the necessary comparative data.

Experimental Protocols for Efficacy Assessment

To generate the data required for a comprehensive comparison, the following experimental protocols are essential.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cancer cells (both drug-sensitive parental lines and their drug-resistant counterparts) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and a reference drug (e.g., doxorubicin) for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is then determined by plotting the cell viability against the drug concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat with Compound and Control seed_cells->treat_cells Incubate add_mtt Add MTT Solution treat_cells->add_mtt After Treatment Period incubate Incubate (Formazan Formation) add_mtt->incubate solubilize Solubilize Formazan incubate->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Experimental workflow for determining cytotoxicity using the MTT assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

To determine if the compound induces programmed cell death (apoptosis), flow cytometry with Annexin V and propidium iodide (PI) staining is a standard method.

Protocol:

  • Cell Treatment: Treat drug-resistant and sensitive cancer cells with this compound at its IC50 concentration for a defined period.

  • Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are apoptotic, while PI-positive cells are necrotic or late-apoptotic.

Investigating Mechanisms of Action: Signaling Pathways

Understanding how a compound exerts its cytotoxic effects involves studying its impact on key cellular signaling pathways that are often dysregulated in cancer and contribute to drug resistance.

Signaling_Pathway_Hypothesis cluster_pathways Potential Target Pathways in Resistant Cancer Cells cluster_outcomes Cellular Outcomes BPO This compound PI3K_Akt PI3K/Akt Pathway BPO->PI3K_Akt Inhibition? MAPK MAPK/ERK Pathway BPO->MAPK Inhibition? NFkB NF-κB Pathway BPO->NFkB Inhibition? Survival Reduced Survival PI3K_Akt->Survival Proliferation Decreased Proliferation MAPK->Proliferation NFkB->Survival Apoptosis Increased Apoptosis Proliferation->Apoptosis Survival->Apoptosis

Hypothesized signaling pathways targeted by this compound.

Techniques such as Western blotting would be employed to measure the protein expression levels of key components of these pathways (e.g., phosphorylated Akt, ERK, and IκBα) in cells treated with the compound. A decrease in the phosphorylated (active) forms of these proteins would suggest that this compound may exert its anticancer effects by inhibiting these pro-survival pathways, which are often hyperactive in drug-resistant cancers.

Conclusion

While there is a clear lack of specific data on the efficacy of this compound in drug-resistant cancer cell lines, the broader family of bromophenyl-oxazole and related heterocyclic compounds shows promise as a source of novel anticancer agents. To establish the therapeutic potential of this specific compound, rigorous in vitro studies are required. These studies should include direct comparisons with standard chemotherapeutics in well-characterized drug-resistant cancer cell line models, detailed mechanistic studies to elucidate its mode of action, and a thorough evaluation of its selectivity for cancer cells over normal cells. The experimental frameworks provided in this guide offer a roadmap for conducting such an evaluation.

The Evolving Landscape of Bromophenyl-Oxazole Derivatives: A Comparative Look at In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the burgeoning field of bromophenyl-oxazole and related heterocyclic compounds reveals a promising scaffold for the development of novel therapeutic agents. While specific efficacy data for 5-(4-Bromophenyl)oxazol-2-amine remains to be fully elucidated in publicly available literature, a review of structurally similar compounds showcases a wide spectrum of biological activities, including anticancer, analgesic, and antimicrobial effects. This guide provides a comparative overview of the performance of these derivatives, supported by available experimental data and methodologies, to inform future research and drug development endeavors.

In Vitro Efficacy: A Tale of Diverse Activities

The in vitro efficacy of bromophenyl-containing heterocyclic compounds has been demonstrated across various therapeutic areas. Notably, different substitutions on the core scaffold significantly influence the biological activity.

Anticancer Activity

Several studies have highlighted the potent antiproliferative effects of bromophenyl-oxadiazole and -triazole derivatives against a range of cancer cell lines. For instance, 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives have shown considerable cytotoxic activity against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines, with some compounds exhibiting IC50 values lower than the standard drug erlotinib[1]. Similarly, 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have demonstrated significant growth inhibition against various cancer cell lines, with the central nervous system cancer cell line SNB-75 showing particular sensitivity[2].

Compound ClassCancer Cell LineKey FindingsReference
2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivativesHepG2, MCF-7Considerable cytotoxic activity, with some derivatives showing IC50 values outperforming erlotinib.[1]
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs58 cancer cell linesSignificant percent growth inhibition (PGI) against several cell lines, particularly SNB-75.[2]
4-Arylsulfonyl-1,3-oxazoles59 cancer cell linesExhibited cytostatic and cytotoxic effects against various cancer cell lines, including those of the CNS and non-small cell lung cancer subpanels.[3]
Antimicrobial Activity

The bromophenyl scaffold has also been incorporated into molecules with notable antimicrobial properties. For example, novel N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives have been synthesized and shown to possess antimicrobial activity, particularly against Gram-positive bacteria[4]. Another study on 2,5-dimethyl-4-(aryl or hetero aryl) substituted aniline-1,3-oxazole derivatives reported good antimicrobial activity against both Gram-positive and Gram-negative bacteria[5].

Compound ClassTarget OrganismsKey FindingsReference
N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivativesGram-positive bacteriaDemonstrated antimicrobial activity against strains like Enterococcus faecium.[4]
2,5-dimethyl-4-(aryl or hetero aryl) substituted aniline-1,3-oxazole derivativesGram-positive and Gram-negative bacteriaExhibited good antimicrobial activity against a panel of bacteria.[5]

In Vivo Efficacy: Analgesic Properties

While in vivo data for many bromophenyl-oxazole derivatives are limited in the reviewed literature, a study on new 2-(4-(4-bromophenylsulfonyl)phenyl)-4-arylidene-oxazol-5(4H)-ones demonstrated significant analgesic activity in mice. The writhing test, a common in vivo model for pain, indicated that these compounds possess notable pain-relieving effects. Importantly, acute oral toxicity studies revealed no lethal effects, suggesting a favorable safety profile for this class of compounds[6][7].

Compound ClassIn Vivo ModelKey FindingsReference
2-(4-(4-bromophenylsulfonyl)phenyl)-4-arylidene-oxazol-5(4H)-onesWrithing test in miceDemonstrated significant analgesic activity. Acute toxicity studies showed no lethal effects.[6][7]

Mechanism of Action and Signaling Pathways

The diverse biological activities of bromophenyl-oxazole and related derivatives are attributed to their interaction with various molecular targets. In the context of cancer, some derivatives are proposed to act as inhibitors of key signaling molecules. For instance, certain 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives have been identified as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase[1]. The inhibition of tubulin polymerization is another mechanism suggested for the anticancer activity of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs[2].

Below is a generalized diagram illustrating a potential signaling pathway targeted by bromophenyl-containing anticancer compounds that inhibit a receptor tyrosine kinase like EGFR.

EGFR_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand EGFR EGFR Ligand->EGFR Binds Signaling_Cascade Signaling_Cascade EGFR->Signaling_Cascade Activates Proliferation_Survival Cell Proliferation & Survival Signaling_Cascade->Proliferation_Survival Promotes Apoptosis Apoptosis Bromophenyl_Compound Bromophenyl-Oxazole Derivative Bromophenyl_Compound->EGFR Inhibits

Caption: Generalized EGFR signaling pathway and its inhibition by a bromophenyl-oxazole derivative.

Experimental Protocols

To ensure the reproducibility and validation of the reported findings, detailed experimental methodologies are crucial. Below are summaries of key experimental protocols employed in the evaluation of these compounds.

In Vitro Antiproliferative Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay is a standard method to assess the in vitro anti-proliferative activity of compounds.

  • Cell Seeding: Human cancer cell lines (e.g., PC3, HCT-116, HepG-2, HeLa, MCF7) are seeded in 96-well plates at a specific density and incubated to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., Doxorubicin) and incubated for a defined period (e.g., 48 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized by adding a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.

The following diagram illustrates the general workflow of the MTT assay.

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Treat cells with test compounds A->B C Incubate for 48 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Add solubilizing agent (e.g., DMSO) E->F G Measure absorbance F->G H Calculate IC50 values G->H

Caption: A simplified workflow of the MTT assay for determining in vitro antiproliferative activity.

In Vivo Analgesic Activity (Writhing Test)

The writhing test is a chemical-induced pain model used to evaluate the analgesic efficacy of compounds in vivo.

  • Animal Acclimatization: Mice are acclimatized to the laboratory conditions before the experiment.

  • Compound Administration: The test compounds, a positive control (e.g., a known analgesic), and a vehicle control are administered to different groups of mice, typically via oral or intraperitoneal injection.

  • Induction of Writhing: After a specific period to allow for drug absorption, a writhing-inducing agent (e.g., acetic acid) is injected intraperitoneally.

  • Observation: The number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a defined period (e.g., 20 minutes) after the injection of the irritant.

  • Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the vehicle control group to determine the analgesic effect.

Conclusion

The collective evidence from various studies strongly suggests that the bromophenyl-oxazole scaffold and its related heterocyclic analogs are of significant interest for the development of new therapeutic agents. While direct in vitro and in vivo efficacy data for this compound are not yet widely published, the promising anticancer, antimicrobial, and analgesic activities observed in structurally similar compounds warrant further investigation into this specific molecule. The detailed experimental protocols and mechanistic insights provided in this guide offer a valuable resource for researchers aiming to explore the full therapeutic potential of this chemical class. Future studies focusing on the specific synthesis, characterization, and comprehensive biological evaluation of this compound are essential to delineate its efficacy and potential clinical applications.

References

A Comparative Analysis of 2-Aminooxazole and 2-Aminothiazole Scaffolds as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The therapeutic index is a critical measure in drug development, quantifying the relative safety of a drug by comparing the dose required for a therapeutic effect to the dose that causes toxicity. For the specific compound 5-(4-Bromophenyl)oxazol-2-amine, publicly available data on its therapeutic index, including efficacy (ED50) and toxicity (LD50/TD50) values, is not available. However, the 2-aminooxazole core is a recognized pharmacophore with a wide range of biological activities.[1] This guide provides a comparative assessment of the 2-aminooxazole scaffold and its close bioisostere, the 2-aminothiazole scaffold, for which more extensive experimental data is available. Bioisosteres are chemical substituents with similar physical or chemical properties that impart similar biological properties to a chemical compound.[2] This comparison aims to offer a valuable frame of reference for researchers and drug development professionals interested in this class of compounds.

The 2-aminothiazole scaffold is a component of several clinically approved drugs and is known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4][5] Given their structural similarity, 2-aminooxazole derivatives are often investigated as potential alternatives to 2-aminothiazoles, with the potential for modulated physicochemical and pharmacokinetic properties.[2]

Quantitative Assessment of Biological Activity

While a direct calculation of the therapeutic index is not possible due to the lack of comprehensive in vivo data, in vitro cytotoxicity data (IC50 values) can serve as a preliminary indicator of the potential efficacy of these compounds, particularly in the context of anticancer research. The following table summarizes the reported IC50 values for a selection of 2-aminothiazole derivatives against various human cancer cell lines.

Table 1: In Vitro Cytotoxicity of Representative 2-Aminothiazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
46a A549 (Lung Carcinoma)1.3 ± 0.9[3]
46b A549 (Lung Carcinoma)0.16 ± 0.06[3]
46b HepG2 (Liver Carcinoma)0.13 ± 0.05[3]
27 HeLa (Cervical Cancer)1.6 ± 0.8[3]
28 HT29 (Colon Adenocarcinoma)0.63[3]

Toxicity Profile

Experimental Protocols

The in vitro cytotoxicity data presented in this guide is typically determined using the MTT assay, a standard colorimetric assay for assessing cell metabolic activity.

MTT Assay for Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be quantified spectrophotometrically.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., 2-aminothiazole derivatives) and a vehicle control.

  • Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) to allow the compound to exert its effect.

  • MTT Addition: A sterile MTT solution is added to each well, and the plate is incubated for a further 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Signaling Pathways

Derivatives of 2-aminothiazole and its bioisosteres have been shown to exert their anticancer effects by targeting various key signaling pathways involved in tumor growth, proliferation, and angiogenesis.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Some 2-aminobenzothiazole derivatives have been identified as potent inhibitors of VEGFR-2 kinase activity, thereby blocking the downstream signaling cascade.[7]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor 2-Aminothiazole Derivative Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by 2-aminothiazole derivatives.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is another key target in cancer therapy. Aberrant activation of EGFR signaling can lead to uncontrolled cell proliferation. Certain 2-aminobenzothiazole derivatives have demonstrated potent inhibitory activity against EGFR kinase.[7]

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro assessment of the cytotoxic potential of a novel compound.

Experimental_Workflow start Start cell_culture Cell Line Selection & Culture start->cell_culture seeding Cell Seeding in 96-well Plates cell_culture->seeding compound_prep Compound Dilution Series Preparation treatment Treatment with Compound compound_prep->treatment seeding->treatment incubation Incubation (e.g., 48h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay readout Absorbance Measurement mtt_assay->readout analysis Data Analysis & IC50 Determination readout->analysis end End analysis->end

Caption: Workflow for in vitro cytotoxicity assessment using the MTT assay.

In the absence of direct data for this compound, a comparative analysis of its core 2-aminooxazole scaffold with the bioisosteric 2-aminothiazole scaffold provides valuable insights for researchers. The available in vitro data for 2-aminothiazole derivatives demonstrate potent cytotoxic activity against various cancer cell lines, suggesting their potential as anticancer agents. These compounds appear to exert their effects through the inhibition of key signaling pathways such as those mediated by VEGFR-2 and EGFR.

It is crucial to underscore that in vitro cytotoxicity does not always translate directly to in vivo efficacy or a favorable therapeutic index. Further research, including comprehensive in vivo efficacy and toxicity studies, is necessary to fully elucidate the therapeutic potential and safety profile of both 2-aminooxazole and 2-aminothiazole derivatives. The experimental protocols and workflows outlined in this guide provide a foundational framework for conducting such preclinical evaluations.

References

Comparative analysis of the synthetic routes to 2-amino-5-aryloxazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-5-aryloxazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of numerous biologically active compounds. Its synthesis has been approached through various methodologies, each with distinct advantages and limitations. This guide provides a comparative analysis of three prominent synthetic routes to 2-amino-5-aryloxazoles, offering a detailed examination of their reaction conditions, yields, and underlying mechanisms. Experimental protocols and visual representations of the synthetic pathways are included to assist researchers in selecting the most appropriate method for their specific applications.

At a Glance: Comparison of Synthetic Routes

Synthetic Route Starting Materials Key Reagents Reaction Conditions Yield (%) Reaction Time
Route 1: From α-Haloketones α-Bromoacetophenone, CyanamideBase (e.g., NaHCO₃)Reflux in Ethanol~75%8 hours
Route 2: Rhodium-Catalyzed Annulation 1-Sulfonyl-1,2,3-triazole, Aryl Aldehyde[Rh₂(OAc)₄]120 °C in CHCl₃76-91%12 hours
Route 3: From α-Azidoketones α-Azidoacetophenone, CyanamideTriphenylphosphine (PPh₃)Room TemperatureHigh (unspecified)Not specified

Route 1: Condensation of α-Haloketones with Cyanamide

This classical and straightforward approach involves the Hantzsch-type condensation of an α-haloketone with cyanamide or its derivatives. The reaction typically proceeds under basic conditions, leading to the formation of the 2-aminooxazole ring system. Its primary advantages are the ready availability of starting materials and the simplicity of the procedure.

Experimental Protocol: Synthesis of 2-Amino-5-phenyloxazole
  • To a solution of α-bromoacetophenone (phenacyl bromide) (1.99 g, 10 mmol) in ethanol (50 mL) is added cyanamide (0.42 g, 10 mmol) and sodium bicarbonate (0.84 g, 10 mmol).

  • The reaction mixture is heated at reflux for 8 hours. Progress can be monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford 2-amino-5-phenyloxazole. The expected yield is approximately 75%.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product alpha-Bromoacetophenone alpha-Bromoacetophenone ReactionVessel Ethanol, NaHCO3 Reflux, 8h alpha-Bromoacetophenone->ReactionVessel Cyanamide Cyanamide Cyanamide->ReactionVessel Evaporation Solvent Evaporation ReactionVessel->Evaporation Extraction Ethyl Acetate/Water Extraction Evaporation->Extraction Purification Column Chromatography Extraction->Purification Product 2-Amino-5-phenyloxazole Purification->Product

Workflow for the synthesis of 2-amino-5-phenyloxazole from an α-haloketone.

Route 2: Rhodium-Catalyzed Annulation of 1-Sulfonyl-1,2,3-triazoles and Aldehydes

A more contemporary and highly efficient method for the synthesis of the 2,5-diaryloxazole core involves a rhodium-catalyzed annulation of 1-sulfonyl-1,2,3-triazoles with aldehydes.[1][2] This approach offers high yields and a broad substrate scope. While this specific protocol yields a 2,5-diaryloxazole, it is a powerful method for constructing the core oxazole ring, which could potentially be adapted for the synthesis of 2-amino derivatives by using appropriately substituted starting materials or through subsequent functional group transformations.

Experimental Protocol: Synthesis of 2,5-Diphenyloxazole
  • A mixture of 4-phenyl-1-tosyl-1H-1,2,3-triazole (0.6 mmol), benzaldehyde (0.3 mmol), and [Rh₂(OAc)₄] (1 mol%) in chloroform (2.0 mL) is heated at 120 °C in a sealed tube for 12 hours. [1]

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to give 2,5-diphenyloxazole. [1] Reported yields for this transformation are in the range of 76-91%.[1]

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Triazole 1-Sulfonyl-1,2,3-triazole ReactionVessel [Rh2(OAc)4], Chloroform 120°C, 12h Triazole->ReactionVessel Aldehyde Aryl Aldehyde Aldehyde->ReactionVessel Evaporation Solvent Evaporation ReactionVessel->Evaporation Purification Column Chromatography Evaporation->Purification Product 2,5-Diaryloxazole Purification->Product

Workflow for the rhodium-catalyzed synthesis of the 2,5-diaryloxazole core.

Route 3: From α-Azidoketones and Cyanamide (Staudinger/Aza-Wittig Approach)

The reaction of α-azidoketones with triphenylphosphine generates an iminophosphorane intermediate, which can then undergo an aza-Wittig reaction with a suitable carbonyl compound. In the context of 2-aminooxazole synthesis, the intramolecular reaction of an α-azidoketone with cyanamide provides a conceptually elegant route. This method benefits from mild reaction conditions.

Conceptual Experimental Protocol

While a specific detailed protocol with quantitative data for the reaction with cyanamide was not found in the immediate literature, the conceptual steps are outlined below based on related transformations.

  • To a solution of an α-azidoacetophenone in a suitable aprotic solvent (e.g., THF, dichloromethane), triphenylphosphine is added portion-wise at room temperature. The reaction is stirred until the evolution of nitrogen gas ceases, indicating the formation of the iminophosphorane.

  • Cyanamide is then added to the reaction mixture, and the solution is stirred at room temperature or with gentle heating until the reaction is complete as monitored by TLC.

  • The solvent is removed in vacuo, and the residue is purified by column chromatography to separate the 2-amino-5-aryloxazole from the triphenylphosphine oxide byproduct.

G cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_workup Workup & Purification cluster_product Product Azidoketone α-Azidoacetophenone Iminophosphorane_Formation Staudinger Reaction (Formation of Iminophosphorane) Azidoketone->Iminophosphorane_Formation PPh3 Triphenylphosphine PPh3->Iminophosphorane_Formation Cyanamide Cyanamide Aza_Wittig_Cyclization Intramolecular Aza-Wittig Cyclization Cyanamide->Aza_Wittig_Cyclization Iminophosphorane_Formation->Aza_Wittig_Cyclization Evaporation Solvent Evaporation Aza_Wittig_Cyclization->Evaporation Purification Column Chromatography Evaporation->Purification Product 2-Amino-5-aryloxazole Purification->Product

Conceptual workflow for the synthesis of 2-amino-5-aryloxazoles via an α-azidoketone.

Conclusion

The choice of synthetic route for the preparation of 2-amino-5-aryloxazoles depends on several factors, including the availability of starting materials, desired scale, and tolerance to reaction conditions. The classical condensation of α-haloketones offers a simple and cost-effective method. For higher efficiency and broader substrate applicability for the oxazole core, the rhodium-catalyzed annulation presents a powerful, albeit more complex, alternative. The route from α-azidoketones provides a milder, modern approach, though optimization may be required. Researchers should consider these factors when selecting the most suitable method for their specific synthetic goals in the pursuit of novel 2-amino-5-aryloxazole-based compounds.

References

Safety Operating Guide

Proper Disposal of 5-(4-Bromophenyl)oxazol-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. For researchers, scientists, and professionals in drug development, handling specialized compounds such as 5-(4-Bromophenyl)oxazol-2-amine requires strict adherence to disposal protocols. This guide provides essential safety and logistical information, outlining the recommended procedures for the proper disposal of this compound.

Key Safety and Disposal Information

The following table summarizes the critical hazard and disposal information for this compound and structurally similar compounds, based on available safety data sheets (SDS). This information is crucial for risk assessment and the implementation of appropriate safety measures.

ParameterInformation
GHS Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
GHS Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, and eye/face protection.[1][2]
Handling Handle in a well-ventilated place. Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.[3][4]
Storage Store the container tightly closed in a dry, cool, and well-ventilated place.[3][4] Store locked up.[3][4]
Incompatible Materials Strong oxidizing agents.[3][2]
Recommended Disposal Method Dispose of contents/container to an approved waste disposal plant.[3][2] As a halogenated organic compound, it should be segregated with other halogenated organic wastes for high-temperature incineration.[4]

Experimental Protocols

Currently, there are no standardized, publicly available experimental protocols for the specific neutralization or chemical degradation of this compound for disposal purposes. The recommended method for the disposal of such halogenated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[4] This process ensures the complete destruction of the compound and minimizes environmental impact.

Disposal Workflow

The following diagram illustrates the recommended workflow for the proper disposal of this compound in a laboratory setting. This workflow emphasizes safety, proper handling, and compliance with regulatory requirements.

cluster_0 A Contaminated Material (e.g., gloves, glassware, surplus compound) B Segregate as Halogenated Organic Waste A->B C Store in a designated, labeled, and sealed container B->C D Arrange for pickup by licensed hazardous waste disposal service C->D E High-Temperature Incineration at a licensed facility D->E

Disposal workflow for this compound.

Disclaimer: The information provided in this guide is intended for informational purposes only and should not be substituted for the guidance of a qualified environmental health and safety (EHS) professional and the regulations of your institution and local authorities. Always consult your institution's EHS department for specific disposal protocols.

References

Personal protective equipment for handling 5-(4-Bromophenyl)oxazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 5-(4-Bromophenyl)oxazol-2-amine. Adherence to these protocols is essential for ensuring a safe laboratory environment and minimizing risk.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety Glasses or GogglesShould be worn at all times in the laboratory. Use chemical splash goggles when there is a risk of splashing.[1][2][3][4] A face shield may be necessary for procedures with a high risk of splashing or explosion.[1][3]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for handling this compound.[1][2][5] Always inspect gloves for integrity before use and change them immediately if contaminated.[1] For prolonged or high-exposure tasks, consider double-gloving.
Body Protection Laboratory CoatA flame-resistant lab coat that is fully buttoned is required to protect against spills and splashes.[1] Ensure it covers the arms and torso completely.
Respiratory Protection RespiratorUse a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if handling the compound as a powder outside of a certified chemical fume hood, or if aerosolization is possible.[1][6]
Foot Protection Closed-Toe ShoesSubstantial, closed-toe shoes are mandatory to protect against spills and falling objects.[1]

Experimental Workflow and Disposal Plan

The following diagram outlines the standard operating procedure for safely handling and disposing of this compound. Following these steps systematically will minimize exposure and ensure proper waste management.

Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Post-Procedure prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh Proceed to handling handle_reaction Perform Experiment handle_weigh->handle_reaction disp_waste Segregate Halogenated Waste handle_reaction->disp_waste Proceed to disposal disp_container Place in Labeled, Sealed Container disp_waste->disp_container disp_incinerate Dispose via High-Temperature Incineration disp_container->disp_incinerate clean_decontaminate Decontaminate Work Area disp_incinerate->clean_decontaminate Proceed to cleanup clean_doff Doff PPE clean_decontaminate->clean_doff clean_wash Wash Hands Thoroughly clean_doff->clean_wash

References

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